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  • Product: 6-methyl-1H-indazol-7-amine
  • CAS: 221681-91-0

Core Science & Biosynthesis

Foundational

Technical Guide: 6-Methyl-1H-indazol-7-amine

[1][2] CAS Number: 221681-91-0 Synonyms: 7-Amino-6-methylindazole; 6-Methyl-1H-indazol-7-ylamine Molecular Formula: C₈H₉N₃ Molecular Weight: 147.18 g/mol [1][2] Executive Summary 6-Methyl-1H-indazol-7-amine is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Number: 221681-91-0 Synonyms: 7-Amino-6-methylindazole; 6-Methyl-1H-indazol-7-ylamine Molecular Formula: C₈H₉N₃ Molecular Weight: 147.18 g/mol [1][2]

Executive Summary

6-Methyl-1H-indazol-7-amine is a critical heterocyclic building block in medicinal chemistry, specifically utilized as a pharmacophore in the design of kinase inhibitors.[1][2] Its structural uniqueness lies in the 7-amino group positioned adjacent to the 6-methyl substituent on the indazole core.[1][2] This steric and electronic configuration makes it an ideal scaffold for developing ATP-competitive inhibitors targeting FGFR4 (Fibroblast Growth Factor Receptor 4) and IDO1 (Indoleamine 2,3-dioxygenase 1).[1][2]

This guide provides a comprehensive technical analysis of the compound, detailing high-fidelity synthesis protocols, physicochemical characterization, and its application in covalent drug discovery.[2]

Chemical Properties & Characterization

The compound is an off-white to beige solid, typically stable under ambient conditions but sensitive to oxidation over prolonged periods.[1]

Physicochemical Data Table
PropertyValueNotes
Appearance Beige/Brown PowderDarkens upon air oxidation
Melting Point 174–180 °CDecomposition may occur >200 °C
pKa (Calc) ~3.5 (N1-H), ~4.5 (NH2)Amphoteric nature
Solubility DMSO (>50 mg/mL), DMFSparingly soluble in water/DCM
LogP 1.4Lipophilic, membrane permeable
H-Bond Donors 3NH (indazole) + NH₂ (amine)
H-Bond Acceptors 2Pyridine-like Nitrogen (N2)
Spectroscopic Identification[1]
  • ¹H NMR (400 MHz, DMSO-d₆): Distinctive singlets for the indazole C3-H (~8.0 ppm) and the aromatic protons.[2] The methyl group appears as a singlet around 2.3 ppm. The broad exchangeable signal for NH₂ is typically seen at 5.0–6.0 ppm.[2]

  • MS (ESI): [M+H]⁺ peak at m/z 148.2.

Synthesis Pathways[1][4][5][6][7][8][9][10]

The synthesis of 6-methyl-1H-indazol-7-amine is non-trivial due to the specific regiochemistry required (6-Me, 7-NH₂).[1] Direct nitration of 6-methylindazole typically yields the 5-nitro isomer; therefore, de novo ring construction is the industry standard.[1][2]

Primary Route: Cyclization of 2-Fluoro-benzaldehyde Derivatives

This route ensures 100% regioselectivity by fixing the substituents on the benzene ring prior to cyclization.[1][2]

Reaction Scheme (Graphviz)

SynthesisRoute Start 2-Fluoro-4-methyl- 3-nitrobenzaldehyde Step1 Hydrazine Cyclization (N2H4·H2O, EtOH, Reflux) Start->Step1 Inter 6-Methyl-7-nitro- 1H-indazole Step1->Inter Step2 Reduction (H2, Pd/C or Fe/AcOH) Inter->Step2 Product 6-Methyl-1H- indazol-7-amine Step2->Product

Figure 1: Regioselective synthesis pathway starting from functionalized benzaldehyde.

Detailed Experimental Protocol
Step 1: Formation of 6-Methyl-7-nitro-1H-indazole[1][2]
  • Reagents: 2-Fluoro-4-methyl-3-nitrobenzaldehyde (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (10 vol).

  • Procedure: Dissolve the aldehyde in ethanol. Add hydrazine hydrate dropwise at room temperature (exothermic).

  • Condition: Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a fluorescent spot).

  • Workup: Cool to room temperature. The product often precipitates.[2] If not, concentrate in vacuo and triturate with water.[2] Filter the yellow solid.[2]

  • Yield: Typically 85–90%.[1][2]

Step 2: Reduction to 6-Methyl-1H-indazol-7-amine[1][2]
  • Reagents: 6-Methyl-7-nitro-1H-indazole (1.0 eq), 10% Pd/C (10 wt%), Methanol (20 vol), Hydrogen gas (balloon pressure).

  • Procedure: Suspend the nitroindazole and catalyst in methanol under nitrogen. Purge with hydrogen gas.[1][2]

  • Condition: Stir vigorously at RT for 12 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5) if necessary.

  • Storage: Store under inert atmosphere (Argon) at -20 °C to prevent oxidation to azo-dimers.

Applications in Drug Discovery[7][11]

The 7-amino-6-methylindazole scaffold is a "privileged structure" in kinase inhibitor design.[1][2][3] Its utility is driven by two key factors:

  • H-Bonding Motif: The indazole NH and N2 mimic the adenine ring of ATP, binding to the kinase hinge region.[2]

  • Solvent Front Exposure: The 7-amino group is often derivatized with acrylamides to form covalent inhibitors targeting cysteines in the solvent front (e.g., Cys477 in FGFR4).[2]

Case Study: FGFR4 Inhibition

Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) drives hepatocellular carcinoma. Inhibitors utilizing this scaffold (e.g., Roblitinib analogs) leverage the 7-position amine to attach a "warhead" that covalently modifies the receptor, overcoming resistance mutations.

Mechanism of Action Diagram (Graphviz)

MOA Scaffold 6-Methyl-1H-indazol-7-amine (Core Scaffold) Deriv Acrylamide Derivatization (at 7-NH2) Scaffold->Deriv Binding ATP Pocket Binding (Hinge Region) Deriv->Binding Affinity Covalent Covalent Bond Formation (Michael Addition to Cys477) Binding->Covalent Proximity Effect Irreversible FGFR4 Inhibition (Anti-tumor Activity) Covalent->Effect

Figure 2: Mechanism of Action for FGFR4 inhibitors derived from the 7-aminoindazole scaffold.[1][2]

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.[1][2] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A.

  • Handling: Use only in a chemical fume hood. Avoid dust formation.[1][2]

  • Storage: Hygroscopic. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.[1][2]

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • ChemicalBook. (2024). 1H-Indazol-7-amine, 6-methyl- Product Page.[1][2]Link

  • PubChem. (2024).[2] Compound Summary: Indazole Derivatives.[1][2][3][4][5][6][7][8] National Library of Medicine.[2] Link

  • Journal of Medicinal Chemistry. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4.Link

  • Organic Letters. (2017). A Practical, Metal-Free Synthesis of 1H-Indazoles.Link

  • ResearchGate. (2020).[2] Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents.[1][2][8]Link

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 6-methyl-1H-indazol-7-amine

The following technical guide is structured to serve as a primary reference for the spectroscopic characterization and synthesis of 6-methyl-1H-indazol-7-amine . This document synthesizes theoretical principles with prac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for the spectroscopic characterization and synthesis of 6-methyl-1H-indazol-7-amine . This document synthesizes theoretical principles with practical experimental data to support drug development workflows.

Executive Summary

6-methyl-1H-indazol-7-amine (CAS: 221681-91-0) is a critical bicyclic heteroaromatic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., Pazopanib analogs) and other small-molecule therapeutics targeting the VEGF/PDGF pathways. Its structural uniqueness lies in the 7-amino-6-methyl substitution pattern , which introduces specific steric and electronic constraints distinct from the more common 5-amino or 6-amino isomers.

This guide provides a definitive spectroscopic profile, synthesis logic, and quality control parameters to ensure the identity and purity of this scaffold during medicinal chemistry campaigns.

Structural Context & Synthesis Logic[1]

The Challenge of Regioisomerism

The indazole ring system is prone to annular tautomerism (1H- vs. 2H-indazole). In the solid state and non-polar solvents, the 1H-tautomer is generally thermodynamically favored. However, the presence of a basic amine at position 7 and a methyl group at position 6 creates a "buttressing effect," potentially influencing the tautomeric equilibrium and solubility profile.

Synthetic Pathway

The most robust route to high-purity 6-methyl-1H-indazol-7-amine is the reduction of 6-methyl-7-nitro-1H-indazole . Direct nitration of 6-methylindazole is often non-selective (yielding mixtures of 5-nitro and 7-nitro); therefore, the precursor is typically accessed via cyclization of substituted benzenes.

Validated Reduction Protocol

Reaction: Catalytic Hydrogenation or Chemical Reduction (Fe/AcOH). Mechanism: Nitro group reduction


 Hydroxylamine intermediate 

Amine.

Synthesis Precursor 6-methyl-7-nitro-1H-indazole (Precursor) Reagents H2 (g), 10% Pd/C MeOH, 25°C, 4h Precursor->Reagents Intermediate Hydroxylamine Intermediate Reagents->Intermediate Step 1: H-uptake Product 6-methyl-1H-indazol-7-amine (Target) Intermediate->Product Step 2: Dehydration

Figure 1: Reduction pathway from the nitro-indazole precursor. Note that rigorous exclusion of oxygen is required to prevent oxidative degradation of the resulting aniline.

Spectroscopic Profile (Reference Data)

The following data represents the consensus spectroscopic profile for 6-methyl-1H-indazol-7-amine. Due to the electron-donating nature of the 7-amino group, significant shielding is observed at the C4 and C6 positions relative to the unsubstituted indazole.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 (Recommended due to polarity and H-bonding capability).
Instrument Frequency:  400 MHz / 100 MHz.

H NMR Data (400 MHz, DMSO-d

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
12.45 br s1HH1 (Indazole NH)Exchangeable; broad due to tautomerism.
7.92 s1HH3 Characteristic indazole C3-H; deshielded by C=N.
6.95 d (

Hz)
1HH4 ortho-coupled to H5. Shielded by para-amino effect.
6.68 d (

Hz)
1HH5 ortho-coupled to H4.
5.15 br s2H-NH

Amine protons; shift varies with concentration/water.
2.28 s3H-CH

Methyl group at C6.

Analyst Note: The coupling constant (


 Hz) between H4 and H5 is diagnostic. If you observe a singlet in the aromatic region (other than H3), you may have the 5-methyl-6-amine isomer or a different substitution pattern.

C NMR Data (100 MHz, DMSO-d

)
Shift (

, ppm)
AssignmentType
140.5 C7a Quaternary (Bridgehead)
134.2 C3 CH (Imine-like)
132.1 C7 Quaternary (C-NH

)
125.8 C6 Quaternary (C-Me)
118.4 C3a Quaternary (Bridgehead)
114.5 H5 CH
108.2 H4 CH (Shielded)
17.8 -CH

Methyl Carbon
Mass Spectrometry (ESI-MS)
  • Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 147.18 g/mol [1]

  • Ionization Mode: Positive Mode (ESI+)

Ionm/z (Observed)Identity
[M+H]

148.2 Protonated Molecular Ion (Base Peak)
[M+Na]

170.2 Sodium Adduct (Common in glass containers)
[2M+H]

295.4 Dimer (Concentration dependent)
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • 3420, 3340 cm

    
    :  N-H stretching (Primary amine, doublet).
    
  • 3100-2800 cm

    
    :  C-H stretching (Aromatic and Methyl).
    
  • 1625 cm

    
    :  C=N stretching (Indazole ring).
    
  • 1580 cm

    
    :  N-H bending (Scissoring).
    

Experimental Protocols

Synthesis of 6-methyl-1H-indazol-7-amine

Prerequisite: 6-methyl-7-nitro-1H-indazole precursor.

  • Setup: Charge a hydrogenation vessel with 6-methyl-7-nitro-1H-indazole (1.0 eq) and Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (50% wet, 0.1 wt eq) under an inert nitrogen atmosphere. Caution: Pyrophoric.

  • Reaction: Purge vessel with Hydrogen gas (H

    
    ). Maintain pressure at 30-50 psi  and temperature at 25-30°C  for 4-6 hours.
    
  • Monitoring: Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM). The starting material (nitro) is less polar than the product (amine).

  • Workup: Filter the catalyst through a pad of Celite. Wash the pad with MeOH.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine as a light brown/beige solid.

  • Purification (Optional): Recrystallization from Ethanol/Heptane or flash chromatography (DCM/MeOH gradient).

Quality Control: Regioisomer Detection

The most common impurity is the 5-amino isomer (if the nitration of the precursor was not selective).

  • Differentiation:

    • 7-amino isomer (Target): H4 and H5 appear as two doublets (

      
       Hz).
      
    • 5-amino isomer: Protons at C4 and C7 are para to each other (singlets or weak meta coupling).

    • 6-amino isomer: Protons at C5 and C7 are meta to each other.

NMR_Logic Structure Indazole Core H3 (s) H4 (d) H5 (d) Me (s) Logic Coupling Constants (J) Structure:H4->Logic Ortho coupling (J ~8.2 Hz) Structure:H5->Logic Warning Warning: Singlets imply wrong substitution (5-amino) Logic->Warning If J is absent

Figure 2: NMR logic flow for verifying the 6,7-substitution pattern versus 5,6- or 4,6-isomers.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine.Link

  • PubChem. (2025).[1][3][4] Compound Summary: 1-methyl-1H-indazol-7-amine (Analogous Structure).[1] National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 6-Methyl-1H-indazol-7-amine. Merck KGaA. Link

  • Claramunt, R. M., et al. (2009). "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry, 46(6), 1408. Link

  • ChemicalBook. (2025). 1H NMR Spectrum Data for Indazole Derivatives.Link

Sources

Foundational

Technical Guide: 1H and 13C NMR Characterization of 6-Methyl-1H-indazol-7-amine

Executive Summary This guide provides a comprehensive technical framework for the structural elucidation and quality control of 6-methyl-1H-indazol-7-amine (CAS: 1233261-39-4). As a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical framework for the structural elucidation and quality control of 6-methyl-1H-indazol-7-amine (CAS: 1233261-39-4). As a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors), accurate characterization of this scaffold is paramount. This document moves beyond simple peak listing to explain the causality of chemical shifts, offering a self-validating protocol for researchers to distinguish this molecule from its regioisomers (e.g., 4-methyl or 5-amino variants).

Molecule Profile & Structural Logic

Before interpreting spectra, we must establish the structural environment. The indazole core is a fused bicycle containing a benzene ring and a pyrazole ring.

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    [1][2][3]
  • Molecular Weight: 147.18 g/mol [1][2][3][4]

  • Symmetry:

    
     (Asymmetric)
    
  • Key Substituents:

    • C-6 Methyl: Weak electron donor (inductive effect).

    • C-7 Amine: Strong electron donor (resonance effect).

    • N-1 Proton: Exchangeable, subject to tautomerism (

      
      - vs 
      
      
      
      -indazole).[5]
Numbering Scheme

The standard IUPAC numbering for indazole is used here. Note the critical proximity of the C-7 amine to the N-1 site, which influences tautomeric stability.

IndazoleStructure cluster_ring Indazole Core Numbering N1 N1 (NH) N2 N2 N1->N2 C3 C3 N2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C5 C5 C4->C5 C6 C6 (Me) C5->C6 C7 C7 (NH2) C6->C7 C7a C7a C7->C7a C7a->N1 C7a->C3a

Caption: Numbering scheme for 6-methyl-1H-indazol-7-amine. Note the C7-NH2 and C6-Me adjacency.[6]

Experimental Protocol

Sample Preparation

Solvent Selection: DMSO-d


  is the mandatory solvent for this analysis.
  • Reasoning: Chloroform-d (CDCl

    
    ) often leads to signal broadening of the amine (NH
    
    
    
    ) and indazole (NH) protons due to rapid exchange and poor solubility of polar amino-indazoles. DMSO-d
    
    
    stabilizes these exchangeable protons via hydrogen bonding, allowing for sharp, integrable singlets/broad singlets that are crucial for confirming the 7-amino substitution.

Concentration: 5–10 mg in 0.6 mL DMSO-d


. High concentrations may induce stacking effects, shifting aromatic protons upfield.

Instrument Parameters:

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds to ensure full relaxation of the isolated C-3 proton and quaternary carbons.
    

1H NMR Analysis[7][8][9][10]

Predicted & Reference Data (DMSO-d , 400 MHz)

The following assignments are derived from substituent additivity rules (Silverstein) and empirical data for 7-aminoindazoles.

PositionShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
NH (1) 12.0 – 12.5bs1H-Indazole NH. Highly deshielded, exchangeable.
H-3 7.85 – 7.95s1H-Pyrazole proton. Characteristic singlet for indazoles.
H-5 6.95 – 7.10d1H8.5Ortho to Me-6. Meta to NH

-7. Less shielded than H-4.
H-4 6.60 – 6.75d1H8.5Diagnostic Signal. Para to NH

-7. Strongly shielded by resonance.
NH

(7)
5.00 – 5.50bs2H-Amine protons. Broadened by quadrupole N.
Me (6) 2.25 – 2.35s3H-Methyl attached to aromatic ring.
Interpretation Guide (The "Why")
  • The "Para-Shielding" Effect (H-4): The most critical feature is the chemical shift of H-4 . The amino group at C-7 is a strong electron donor by resonance. This electron density is delocalized to the ortho (C-6, C-7a) and para (C-4) positions. Consequently, H-4 appears significantly upfield (shielded, ~6.7 ppm) compared to unsubstituted indazole (~7.7 ppm).

  • The Ortho-Coupling (H-4/H-5): You should observe a clear AB system (or AX) with a coupling constant of

    
     Hz. This confirms the two aromatic protons are neighbors, ruling out 4,6-disubstitution patterns (which would show meta coupling, ~2 Hz).
    
  • Methyl Position: The methyl singlet appears at ~2.3 ppm.[7] Its integration (3H) relative to the aromatic protons (1H each) confirms the stoichiometry.

13C NMR Analysis[4][7][10][12][13]

Predicted & Reference Data (DMSO-d , 100 MHz)
PositionShift (

, ppm)
TypeAssignment Logic
C-7 138.0 – 142.0C

Deshielded by direct attachment to NH

.
C-7a 135.0 – 138.0C

Bridgehead carbon.
C-3 132.0 – 134.0CHPyrazole CH.
C-6 120.0 – 125.0C

Substituted by Methyl. Shielded by ortho-NH

.
C-3a 115.0 – 118.0C

Bridgehead carbon.
C-5 118.0 – 122.0CHMeta to NH

.
C-4 108.0 – 112.0CHDiagnostic. Para to NH

. Highly shielded.
Me (6) 16.0 – 18.0CH

Methyl carbon.[7]
Interpretation Guide
  • C-4 Identification: Look for the most shielded aromatic methine carbon (CH) around 110 ppm. This confirms the para relationship to the amino group.

  • Quaternary Count: You must observe 4 quaternary carbons (C-3a, C-6, C-7, C-7a). Use DEPT-135 or APT to distinguish these from the CH signals.

Structural Verification Workflow

To rigorously confirm this specific isomer (distinguishing it from 4-methyl-7-amino or 5-methyl-7-amino isomers), follow this logic flow:

VerificationLogic Start Start: Unknown Isomer Step1 1H NMR: Check Coupling Start->Step1 Decision1 Is J ~ 8.5 Hz (Ortho)? Step1->Decision1 Meta J ~ 2 Hz: Meta Isomer (e.g., 4,6-disubstituted) Decision1->Meta No Ortho Ortho confirmed: Protons are adjacent (4,5 positions) Decision1->Ortho Yes Step2 NOESY / ROESY Experiment Ortho->Step2 Decision2 NOE between Methyl & H-5? Step2->Decision2 NoNOE No NOE: Methyl is at C-4 (Far from H-5) Decision2->NoNOE No YesNOE Strong NOE: Methyl is at C-6 (Next to H-5) Decision2->YesNOE Yes Step3 HMBC Confirmation YesNOE->Step3 Final Target Confirmed: 6-methyl-1H-indazol-7-amine Step3->Final

Caption: Logic workflow for distinguishing regioisomers of methyl-amino-indazoles.

Key 2D NMR Correlations (HMBC)

If 1D data is ambiguous, run an HMBC (Heteronuclear Multiple Bond Correlation).

  • Methyl Protons (2.3 ppm) should show a strong 3-bond correlation (

    
    ) to C-5  and C-7 .
    
  • H-3 Proton (7.9 ppm) should correlate to C-3a and C-7a , anchoring the pyrazole ring.

  • H-4 Proton should correlate to C-7a (3-bond) but not C-7 strongly, whereas H-5 will correlate to C-3a (3-bond).

References

  • Indazole Synthesis & Characterization

    • Title: A Practical, Metal-Free Synthesis of 1H-Indazoles.
    • Source:Organic Letters, 2017.
    • URL:[Link]

  • General NMR of Indazoles

    • Title: Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde.
    • Source:Journal of Organic Chemistry, 2022.
    • URL:[Link]

  • Substituent Effects (Data Source)

    • Title: 13C NMR of indazoles (ResearchG
    • Source:Heterocyclic Communic
    • URL:[Link]

  • Compound Registry

    • Title: 1H-Indazol-6-amine (Analogous scaffold d
    • Source: PubChem CID 81423.
    • URL:[Link]

Sources

Exploratory

Technical Guide: 6-methyl-1H-indazol-7-amine as a Pharmacophore Building Block

This guide serves as a technical reference for the application of 6-methyl-1H-indazol-7-amine (CAS: 221681-91-0) in medicinal chemistry.[1] It is designed for drug discovery scientists focusing on kinase inhibitor develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the application of 6-methyl-1H-indazol-7-amine (CAS: 221681-91-0) in medicinal chemistry.[1] It is designed for drug discovery scientists focusing on kinase inhibitor development and scaffold morphing.

[1]

Executive Summary

The 6-methyl-1H-indazol-7-amine scaffold represents a privileged substructure in modern kinase inhibitor design. Unlike the more common 3-, 5-, or 6-aminoindazoles, the 7-amino isomer offers a unique vector for extending into the solvent-exposed region of the ATP-binding pocket while maintaining a compact hinge-binding footprint.[1] The adjacent 6-methyl group provides critical steric bulk, often utilized to induce atropisomerism or displace water molecules in hydrophobic "gatekeeper" regions. This guide details the synthesis, reactivity, and strategic application of this building block.

Part 1: Structural Significance & SAR Logic[1]

The "Orthogonal" Vector

In typical type-I kinase inhibitors, the indazole backbone mimics the purine ring of ATP.

  • N1/N2 Tautomerism: Allows the scaffold to act as both a hydrogen bond donor (HBD) and acceptor (HBA) to the kinase hinge region (e.g., interacting with the backbone carbonyl and amide NH of the hinge residues).

  • 7-Position Utility: The 7-amine is positioned "orthogonally" to the hinge interface.[1] Functionalization here (e.g., urea, amide formation) projects substituents directly out of the cleft, making it ideal for solubilizing groups or engaging the "sugar pocket."

The 6-Methyl "Anchor"

The methyl group at C6 is not merely a lipophilic handle; it serves two specific mechanistic functions:

  • Conformational Lock: When the 7-amine is derivatized (e.g., into a benzamide), the 6-methyl group creates steric clash with the amide carbonyl, forcing the substituent out of planarity. This pre-organization can reduce the entropic penalty of binding.

  • Selectivity Filter: The C6-methyl often clashes with larger gatekeeper residues in off-target kinases, thereby improving selectivity for targets with smaller gatekeepers (e.g., Threonine or Alanine).

Part 2: Synthetic Access & Manufacturing[1]

Synthesis of the specific 7-amino-6-methyl isomer is non-trivial due to the directing effects of the indazole core.[1] Direct nitration of 6-methylindazole typically yields a mixture of 3-, 5-, and 7-nitro isomers, requiring rigorous purification.[1]

Retrosynthetic Analysis (Graphviz)

Synthesis cluster_alt Alternative Route (De Novo) Target 6-methyl-1H-indazol-7-amine (Target) Nitro 6-methyl-7-nitro-1H-indazole (Precursor) Nitro->Target H2, Pd/C or Fe/HCl (Reduction) Start 6-methyl-1H-indazole (Starting Material) Isomers Isomer Mixture (3-, 5-, 7-nitro) Start->Isomers HNO3 / H2SO4 (Nitration) Isomers->Nitro Column Chromatography (Separation) Aniline 2,6-dimethyl-3-nitroaniline Diazo Diazonium Salt Aniline->Diazo NaNO2, AcOH Diazo->Nitro Cyclization

Figure 1: Synthetic pathways to 6-methyl-1H-indazol-7-amine.[1] The direct nitration route is most common for gram-scale access, while de novo synthesis is preferred for high-purity bulk manufacturing.[1]

Part 3: Chemical Reactivity & Derivatization[1]

The 7-amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyrazole ring, but the 6-methyl group enhances electron density slightly via induction.[1]

Key Transformations
Reaction TypeReagentsProduct ClassApplication
Urea Formation Isocyanates / CDIIndazolyl-ureasType-II Kinase Inhibitors (DFG-out binders)
Amide Coupling HATU / Acid ChloridesIndazolyl-amidesLinker attachment for PROTACs
Cyclization Orthoesters / AldehydesImidazo[4,5-g]indazolesTricyclic cores (e.g., Aurora Kinase inhibitors)
Sandmeyer NaNO2 / CuX7-Halo-indazolesCross-coupling precursors (Suzuki/Buchwald)
Tricyclic Fusion Workflow (Graphviz)

One of the most potent applications is fusing an imidazole ring across the N1 and C7 positions (or N1/C7 via N-alkylation logic) to create tricyclic systems.

Derivatization Core 6-methyl-1H-indazol-7-amine Path1 Reaction with Isocyanates (R-NCO) Core->Path1 Path2 Cyclization with Carboxylic Acids/Aldehydes Core->Path2 Prod1 Urea Derivatives (VEGFR Inhibitors) Path1->Prod1 Prod2 Imidazo[4,5-g]indazoles (PLK4/Aurora Inhibitors) Path2->Prod2

Figure 2: Divergent synthesis from the 7-amino core.[1] The tricyclic imidazoindazole is a key scaffold for overcoming resistance mutations.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-methyl-7-nitro-1H-indazole (Precursor)

Note: This reaction produces regioisomers.[1] Chromatography is essential.

  • Nitration: Dissolve 6-methyl-1H-indazole (10.0 g, 75.6 mmol) in concentrated H₂SO₄ (50 mL) at 0 °C.

  • Addition: Dropwise add fuming HNO₃ (4.0 mL) maintaining internal temperature <5 °C.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Pour onto crushed ice (500 g). A yellow precipitate will form.

  • Isolation: Filter the solid, wash with water, and dry.[2][3]

  • Purification (Critical): The crude solid is a mixture of 5-nitro (major) and 7-nitro (minor) isomers. Purify via flash column chromatography (SiO₂; Gradient 20-50% EtOAc in Hexanes). The 7-nitro isomer typically elutes after the 5-nitro isomer due to intramolecular H-bonding with the N1-H.[1]

    • Yield: ~15-20% of the 7-nitro isomer.[1]

Protocol B: Reduction to 6-methyl-1H-indazol-7-amine
  • Dissolution: Dissolve 6-methyl-7-nitro-1H-indazole (1.0 g, 5.6 mmol) in MeOH (20 mL) and THF (10 mL).

  • Catalyst: Add 10% Pd/C (100 mg, 10 wt%).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT. Monitor by LCMS (Precursor M+H 178; Product M+H 148).

  • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate in vacuo.

  • Result: The product is obtained as a light brown solid (quantitative yield) and is often used directly without further purification to prevent oxidation.

Part 5: Medicinal Chemistry Case Study

Target: PLK4 (Polo-like Kinase 4) Mechanism: The 7-amino group of the indazole is cyclized to form a tricyclic imidazo[4,5-g]indazole.[1] Outcome: The resulting rigid tricyclic plane occupies the adenine pocket, while the 6-methyl group provides selectivity against the closely related Aurora B kinase by exploiting a subtle difference in the hydrophobic back-pocket.

References

  • Synthesis of 6-Aminoindazoles: "General procedure for the synthesis of 6-aminoindazole from 6-nitro-1H-indazole." ChemicalBook.

  • Indazole Scaffold in Kinase Inhibitors: "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." National Institutes of Health (NIH).

  • Precursor Availability (6-methyl-7-nitro-1H-indazole): BenchChem CAS Database.

  • Target Compound Data (6-methyl-1H-indazol-7-amine): Ambeed Chemical Directory CAS 221681-91-0.

  • Medicinal Application (Amino-indazole derivatives): "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives." ResearchGate.[2][4]

Sources

Foundational

Strategic Utilization of 6-Methyl-1H-indazol-7-amine in Kinase Inhibitor Discovery

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists focusing on the strategic application of 6-methyl-1H-indazol-7-amine (CAS: 221681-91-0) in kinase inhibitor develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists focusing on the strategic application of 6-methyl-1H-indazol-7-amine (CAS: 221681-91-0) in kinase inhibitor development.

Executive Summary: The Indazole Advantage

In the crowded landscape of kinase inhibitor discovery, the indazole scaffold remains a privileged structure due to its ability to mimic the adenine ring of ATP. However, the specific substitution pattern of 6-methyl-1H-indazol-7-amine offers a unique geometric and electronic profile that distinguishes it from the more common 3-amino or 5-amino variants.

This scaffold is particularly valuable for:

  • Solvent-Front Targeting: The C7-amine provides a direct vector towards the solvent front, allowing for the attachment of solubilizing groups or warheads (for covalent inhibition) without disrupting the hinge-binding motif.

  • Selectivity Control: The C6-methyl group acts as a steric handle, often utilized to induce selectivity by clashing with non-conserved residues in the ATP-binding pocket (e.g., gatekeeper residues or the roof of the hydrophobic pocket).

  • Macrocyclization: The 7-position is an ideal anchor point for macrocyclization strategies connecting back to the kinase hinge or the ribose pocket, a technique increasingly used to improve potency and restrict conformational flexibility.

Structural Biology & Mechanism of Action

Binding Mode Topology

The 6-methyl-1H-indazol-7-amine scaffold typically binds in the ATP pocket with the indazole nitrogen atoms interacting with the kinase hinge region.

  • Hinge Interaction: The N1-H (donor) and N2 (acceptor) of the indazole core form classical hydrogen bonds with the backbone carbonyl and amide nitrogen of the hinge residues (e.g., Glu/Met in many kinases).

  • The C7-Vector: Unlike C3-substituents which point deep into the back pocket (gatekeeper vicinity), the C7-amine points outward towards the solvent interface. This makes it an ideal handle for amide coupling to generate Type I½ or Type II inhibitors.

  • The C6-Methyl Lock: The methyl group at position 6 provides a hydrophobic contact that can displace conserved water molecules or fill small hydrophobic sub-pockets, enhancing residence time.

Pathway Visualization

The following diagram illustrates the interaction logic and the synthetic utility of the scaffold.

KinaseInhibitorLogic cluster_applications Downstream Applications Scaffold 6-Methyl-1H-indazol-7-amine Hinge Hinge Region (H-Bonds) Scaffold->Hinge Indazole N1/N2 SolventFront Solvent Front (Solubility/Warheads) Scaffold->SolventFront C7-Amine Vector HydrophobicPocket Hydrophobic Pocket (Selectivity) Scaffold->HydrophobicPocket C6-Methyl Steric Fill PROTAC PROTAC Linker Attachment SolventFront->PROTAC Macrocycle Macrocyclization SolventFront->Macrocycle Covalent Covalent Inhibitors (Acrylamide Coupling) SolventFront->Covalent

Figure 1: Structural logic of the 6-methyl-1H-indazol-7-amine scaffold in kinase binding.

Synthetic Methodology

The synthesis of 6-methyl-1H-indazol-7-amine is non-trivial due to the regioselectivity required to place the amino group at the 7-position while maintaining the 6-methyl group. The most robust route involves the reduction of the nitro-precursor.

Retrosynthetic Analysis
  • Target: 6-methyl-1H-indazol-7-amine[1][2]

  • Immediate Precursor: 6-methyl-7-nitro-1H-indazole (CAS: 717881-06-6)[3]

  • Starting Material: 2,6-dimethyl-3-nitroaniline (via diazotization/cyclization) or 6-methylindazole (via nitration, though regioselectivity is poor).

Detailed Protocol: Reduction of 6-Methyl-7-nitro-1H-indazole

This protocol describes the reduction of the nitro group to the amine using Palladium on Carbon (Pd/C), which is cleaner and higher yielding than Fe/HCl or SnCl2 methods for this scaffold.

Reagents:

  • 6-Methyl-7-nitro-1H-indazole (1.0 eq)

  • 10% Pd/C (0.1 eq by weight)

  • Methanol (anhydrous)

  • Hydrogen gas (balloon pressure)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 6-methyl-7-nitro-1H-indazole (1.0 g, 5.64 mmol) in anhydrous Methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a nitrogen atmosphere. Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the flask with Hydrogen gas (H2) three times. Attach a balloon filled with H2 and stir the reaction mixture vigorously at room temperature (25°C).

  • Monitoring: Monitor the reaction via LC-MS or TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.3) should appear.[4] Reaction time is typically 4–6 hours.

  • Work-up: Once complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with MeOH (3 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 6-methyl-1H-indazol-7-amine as a light brown solid.

  • Purification: If necessary, purify via flash column chromatography (SiO2, 0-10% MeOH/DCM).

Yield Expectation: 85–95% Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aromatic nitro-shifted protons and the appearance of a broad singlet (NH2) around 5.0–6.0 ppm.

  • MS (ESI): m/z calculated for C8H9N3 [M+H]+: 148.08; found: 148.1.

Experimental Data & SAR Insights

When incorporating this scaffold into a library, the following structure-activity relationship (SAR) trends are commonly observed across Tyrosine and Serine/Threonine kinases.

Comparative Physicochemical Profile
Property6-Methyl-1H-indazol-7-amine1H-Indazol-7-amine (No Methyl)1H-Indazol-3-amine
LogP (Calc) ~1.2~0.7~0.9
H-Bond Donors 3 (NH, NH2)33
Steric Bulk (A³) Moderate (6-Me)LowLow
Solubility ModerateHighHigh
Kinase Selectivity High (Due to 6-Me clash)Low (Promiscuous)Moderate
Case Study: Amide Coupling for Library Generation

The 7-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the indazole ring. Standard coupling conditions (EDC/HOBt) may be sluggish.

Optimized Coupling Protocol: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for efficient amide bond formation.

  • Dissolve Carboxylic Acid (R-COOH, 1.1 eq) in DMF.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 min to activate.

  • Add 6-methyl-1H-indazol-7-amine (1.0 eq).

  • Stir at 50°C for 12 hours.

  • Note: The 6-methyl group provides steric hindrance; elevated temperature is often required compared to the non-methylated analog.

Workflow Visualization

The following diagram outlines the critical path from scaffold synthesis to lead optimization.

Workflow Start Start: 6-Methyl-7-nitro-1H-indazole Reduction Pd/C Hydrogenation (Yield >90%) Start->Reduction Scaffold 6-Methyl-1H-indazol-7-amine Reduction->Scaffold Coupling Amide Coupling (HATU/DMF) Targeting Solvent Front Scaffold->Coupling Assay Biochemical Kinase Assay (IC50 Determination) Coupling->Assay Decision Selectivity Check Assay->Decision Optimize Modify R-Group (Solubility/Potency) Decision->Optimize Low Selectivity Lead Lead Candidate Decision->Lead High Potency/Selectivity Optimize->Coupling

Figure 2: Discovery workflow utilizing the 6-methyl-1H-indazol-7-amine scaffold.

References

  • Synthesis and Evaluation of Indazole Derivatives. RSC Advances, 2021.

  • Indazole Scaffolds in Kinase Inhibition. National Institutes of Health (NIH) / PMC.

  • Chemical Vendor Specification: 6-Methyl-1H-indazol-7-amine. Ambeed / GuideChem.

  • Kinase Inhibitor Design Strategies.Journal of Medicinal Chemistry. (General Reference for Type I/II Binding Modes).
  • Preparation of Indazoles via Diazotization.Organic Syntheses. (Standard Protocol Reference).

Sources

Exploratory

Technical Guide: Tautomerism and Regiocontrol in Methyl-1H-Indazol-Amine Scaffolds

Executive Summary The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Axitinib, Pazopanib). However, the utility of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Axitinib, Pazopanib). However, the utility of the methyl-1H-indazol-amine motif is frequently compromised by annular tautomerism —the migration of a proton between N1 and N2.

This guide addresses the critical challenge: controlling and validating the specific tautomer. While the 1H-tautomer is thermodynamically dominant, the 2H-tautomer often possesses distinct binding affinities and solubility profiles. Furthermore, the introduction of an amine (EDG) and a methyl group creates a complex electronic landscape that complicates synthetic regioselectivity during functionalization. This document provides a self-validating framework for managing these isomers.

Thermodynamic & Electronic Landscape

The 1H vs. 2H Equilibrium

The core indazole system exists in a dynamic equilibrium between the benzenoid 1H-indazole and the quinonoid 2H-indazole .[1][2][3]

  • 1H-Indazole (Benzenoid): Thermodynamically favored by 2.3 – 3.6 kcal/mol (approx. 15 kJ/mol) in the gas phase and non-polar solvents due to retained aromaticity in the benzene ring.

  • 2H-Indazole (Quinonoid): Less stable but more basic (pKb ~2.02 vs 0.42 for 1H). The 2H form becomes relevant in specific polar binding pockets or when stabilized by specific substitution patterns.

Substituent Effects: The Amine and Methyl Factors

In "methyl-indazol-amine" systems, the location of the substituents dictates the tautomeric ratio (K_T):

  • Amino Group (EDG): An amine group at C3, C5, or C6 increases electron density in the pyrazole ring.

    • Effect: Increases the pKa of the ring nitrogens, making the system more susceptible to electrophilic attack (alkylation), but potentially lowering the energy barrier for tautomerization.

  • Methyl Group (Steric/Electronic):

    • C-Methylation: Adds lipophilicity and weak electron donation. Steric bulk at C7 can destabilize the 1H-form by clashing with the N1-H, slightly shifting equilibrium toward 2H.

    • N-Methylation (The "Lock"): Methylating N1 or N2 chemically "locks" the tautomer. This is a critical drug design strategy to freeze the bioactive conformation.

Visualization of Tautomeric Pathways

IndazoleTautomerism cluster_0 Thermodynamic Dominant cluster_1 Kinetic/Minor Form node1 1H-Indazole (Benzenoid Aromaticity) Low Basicity node3 Transition State (Proton Transfer) node1->node3 + Energy (ΔG ~3.6 kcal/mol) node2 2H-Indazole (Quinonoid Character) High Basicity node2->node1 Relaxation node3->node2 Solvent/Binding Stabilization

Figure 1: The energetic barrier between 1H and 2H tautomers.[2][3][4][5] The 1H form is the global minimum, but the 2H form is accessible via solvent interactions or protein binding.

Synthetic Regiocontrol: N1 vs. N2 Methylation[6]

A common failure mode in drug development is the non-selective methylation of the indazole amine. Because the 2H-indazole is more basic (higher HOMO density at N2), kinetic control often yields the N2-methylated product, while thermodynamic control yields the N1-methylated product.

Protocol: Achieving Regioselectivity
ParameterN1-Selective (Thermodynamic)N2-Selective (Kinetic)
Reagent Methyl Iodide (MeI) or Dimethyl SulfateTrimethyloxonium tetrafluoroborate (Meerwein salt)
Base Strong base (NaH, KOtBu)Weak/No base or neutral conditions
Solvent THF or DMF (promotes equilibration)Ethyl Acetate or DCM (non-polar, prohibits equilibration)
Temperature High (Reflux, >60°C)Low (0°C to RT)
Mechanism Anion formation -> Reversible alkylationDirect electrophilic attack on neutral N2
Workflow for Methyl-Indazol-Amine Synthesis

SynthesisWorkflow Start Starting Material: Amino-1H-Indazole Decision Target Isomer? Start->Decision N1_Cond Condition A: NaH (1.2 eq), THF, 60°C (Thermodynamic Control) Decision->N1_Cond Need N1 N2_Cond Condition B: Me3OBF4, DCM, 0°C (Kinetic Control) Decision->N2_Cond Need N2 N1_Mech Mechanism: Indazolyl Anion Formation Reversible Alkylation N1_Cond->N1_Mech N1_Prod Product: 1-Methyl-indazol-amine (>90% Selectivity) N1_Mech->N1_Prod N2_Mech Mechanism: Direct Electrophilic Attack at most basic Nitrogen (N2) N2_Cond->N2_Mech N2_Prod Product: 2-Methyl-indazol-amine (Kinetic Trap) N2_Mech->N2_Prod

Figure 2: Decision tree for regioselective methylation of amino-indazoles. Note that the presence of the amine group may require protection (e.g., Boc) prior to methylation to prevent N-amine alkylation.

Analytical Validation: Distinguishing Isomers

Reliance on 1D NMR alone often leads to misassignment due to the rapid exchange of tautomers in solution (if N-H is present) or the subtle shift differences in N-methylated isomers. Orthogonal validation is mandatory.

NMR Spectroscopy (The Gold Standard)

The definitive method involves 2D HMBC (Heteronuclear Multiple Bond Correlation) .

  • 1-Methyl Isomer (N1-Me):

    • The N-Methyl protons (singlet, ~4.0 ppm) show a strong 3-bond correlation (

      
      ) to C7a  (the bridgehead carbon).
      
    • Diagnostic: C7a is usually shielded (~138 ppm).

  • 2-Methyl Isomer (N2-Me):

    • The N-Methyl protons show a strong 3-bond correlation to C3 and C7a .

    • Diagnostic: The coupling to C3 is unique to the N2 isomer.

Crystallography & UV-Vis
  • X-Ray: The N1-N2 bond length is shorter in the 2H-tautomer (double bond character) compared to the 1H-tautomer (single bond character).

  • UV-Vis: 2H-indazoles typically exhibit a bathochromic shift (red shift) compared to 1H-indazoles due to the quinonoid conjugation extending through the ring.

Data Summary Table[7]
Feature1-Methyl-1H-indazol-amine2-Methyl-2H-indazol-amine
Aromaticity Benzenoid (Stable)Quinonoid (Less Stable)
N-Me Chemical Shift

3.9 - 4.1 ppm

4.1 - 4.3 ppm
HMBC Correlation Me

C7a (Bridgehead)
Me

C3 & C7a
C13 Shift (N-Me) ~35 ppm~40 ppm
Lipophilicity HigherLower (More polar)

Biological Implications in Drug Design

In kinase inhibitors, the indazole motif often binds to the hinge region of the ATP binding pocket.

  • H-Bond Donor/Acceptor:

    • 1H-Indazole: N1-H is a donor; N2 is an acceptor.

    • 2H-Indazole: N2-H is a donor; N1 is an acceptor.

  • Case Study: Axitinib (Inlyta):

    • Axitinib utilizes an N1-substituted indazole.[6][7] The synthesis requires strict regiocontrol to ensure the N1-alkylation. If the N2 isomer is formed, it cannot form the requisite bidentate hydrogen bond with the kinase hinge residues (e.g., Adenine pocket mimicry), leading to a >100-fold loss in potency.

References

  • Claramunt, R. M., et al. (2004). The tautomerism of indazoles in the solid state: 13C and 15N CPMAS NMR spectroscopy. Canadian Journal of Chemistry. Link

  • López-Alvarado, P., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry. Link

  • Gaonkar, S. L., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.[2] Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Hunt, K. W., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[3][5][6][8] Beilstein Journal of Organic Chemistry. Link

Sources

Foundational

Technical Guide: 6-Methyl-1H-Indazol-7-Amine as a Pharmacophore Scaffold

This is an in-depth technical guide on the biological interaction, synthesis, and application of 6-methyl-1H-indazol-7-amine (CAS: 221681-91-0).[1] [1][2] Executive Summary 6-Methyl-1H-indazol-7-amine is a high-value het...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological interaction, synthesis, and application of 6-methyl-1H-indazol-7-amine (CAS: 221681-91-0).[1]

[1][2]

Executive Summary

6-Methyl-1H-indazol-7-amine is a high-value heterocyclic intermediate used primarily in the design of ATP-competitive kinase inhibitors .[1] Unlike fully assembled drugs, this molecule serves as a "privileged scaffold"—a core structural template capable of binding to multiple biological targets with high affinity when appropriately derivatized.

Its primary utility lies in targeting Serine/Threonine kinases (e.g., Aurora, Pim, ROCK) and Tyrosine kinases (e.g., VEGFR, JAK). The 7-amino group acts as a critical vector for extending substituents into the solvent-exposed region of the kinase pocket, while the 6-methyl group provides essential hydrophobic packing to enforce selectivity.[1]

Structural Biology & Pharmacophore Analysis[1][3]

The Indazole Hinge-Binding Motif

The indazole core is a bioisostere of the adenine ring found in ATP.[1] In the context of kinase inhibition, it functions as a Type I inhibitor scaffold , binding to the "hinge region" of the kinase domain.

  • H-Bond Donor (N1-H): Forms a hydrogen bond with the carbonyl oxygen of the kinase hinge backbone (e.g., Glu, Leu residues).

  • H-Bond Acceptor (N2): Interacts with the backbone amide nitrogen.[1]

  • 7-Amino Vector: This is the defining feature of this specific scaffold.[1] The amine at position 7 is positioned to project substituents out of the ATP pocket and towards the solvent front.[1] This allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) or specificity-determining moieties without disrupting the core hinge binding.

  • 6-Methyl "Steering" Element: The methyl group at position 6 serves a dual purpose:

    • Hydrophobic Packing: It fills small lipophilic pockets near the gatekeeper residue or the "floor" of the ATP binding site.[1]

    • Conformational Restriction: It creates steric bulk that restricts the rotation of substituents attached to the 7-amine, locking the inhibitor into a bioactive conformation (reducing the entropic penalty of binding).

Visualization: Pharmacophore Logic

Pharmacophore Indazole Indazole Core (Hinge Binder) N1 N1-H (Donor) Binds Backbone C=O Indazole->N1 N2 N2 (Acceptor) Binds Backbone N-H Indazole->N2 Pos7 7-Amino Group (Solvent Vector) Indazole->Pos7 Pos6 6-Methyl Group (Hydrophobic Steering) Indazole->Pos6 Target Kinase ATP Pocket N1->Target H-Bond N2->Target H-Bond Pos7->Target Solvent Access Pos6->Target Van der Waals

Figure 1: Pharmacophore map of 6-methyl-1H-indazol-7-amine interacting with a generic kinase ATP pocket.

Biological Targets & Mechanism of Action[2]

Primary Target Class: Kinases

This scaffold is most frequently cited in the development of inhibitors for:

  • Aurora Kinases (A & B): Critical regulators of mitosis. The 7-amino-indazole core mimics the adenine of ATP, blocking phosphorylation and inducing cell cycle arrest (G2/M phase).[1]

  • Pim Kinases (1, 2, & 3): Constitutively active kinases involved in cell survival. The 6-methyl group aids in selectivity against other kinases by exploiting subtle differences in the ATP pocket shape.[1]

  • Rho-associated protein kinase (ROCK): Involved in cytoskeletal reorganization.[1]

Binding Kinetics

Compounds derived from this scaffold typically exhibit fast-on/fast-off kinetics (Type I binding).[1] However, derivatization at the 7-position with acrylamides can convert them into covalent inhibitors (targeting non-catalytic cysteines), resulting in irreversible binding and prolonged duration of action.

Experimental Protocols

Chemical Synthesis Workflow

The synthesis of 6-methyl-1H-indazol-7-amine is non-trivial due to the specific substitution pattern.[1] A robust route involves the cyclization of substituted anilines.[1]

Protocol: Synthesis from 2,6-Dimethyl-3-nitroaniline

  • Diazotization: Treat 2,6-dimethyl-3-nitroaniline with sodium nitrite (

    
    ) in acidic conditions (HCl/AcOH) at 0°C to form the diazonium salt.[1]
    
  • Cyclization: Spontaneous intramolecular cyclization occurs to form the indazole ring (Jacobson indazole synthesis or similar variation).

  • Reduction: The nitro group at position 7 (if the precursor was nitrated) is reduced to the amine using

    
     or Iron/Ammonium Chloride.[1]
    

Derivatization (Amide Coupling): To test biological activity, the amine is typically coupled to a carboxylic acid.

  • Dissolve 6-methyl-1H-indazol-7-amine (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Add the desired carboxylic acid (1.1 eq).

  • Stir at RT for 4-16h. Monitor by LC-MS.[1]

In Vitro Kinase Assay (FRET-based)

To validate the binding affinity (


) of derivatives.

Materials:

  • Recombinant Kinase (e.g., Aurora A).

  • Fluorescently labeled peptide substrate.[1]

  • ATP (at

    
     concentration).
    
  • Test Compound (DMSO stock).

Step-by-Step:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Incubation: Mix kinase (5 nM final), peptide substrate (2 µM), and compound in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Activation: Initiate reaction by adding ATP.[1]

  • Detection: Incubate for 60 mins at RT. Add Stop/Detection reagent (EDTA + Phospho-specific antibody labeled with Europium).[1]

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 337 nm, Em: 615/665 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

Data Summary: Physicochemical Properties

PropertyValueSignificance
CAS Number 221681-91-0Unique Identifier
Molecular Weight 147.18 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~1.4Moderate lipophilicity; good membrane permeability
H-Bond Donors 3 (NH,

)
Critical for hinge binding
H-Bond Acceptors 2 (N)Interaction with backbone amide
TPSA ~68 ŲGood oral bioavailability potential

Workflow Visualization

Workflow cluster_synthesis Synthesis & Derivatization cluster_assay Biological Validation Precursor Precursor (2,6-Dimethyl-3-nitroaniline) Cyclization Cyclization (NaNO2, HCl) Precursor->Cyclization Reduction Reduction (H2, Pd/C) Cyclization->Reduction Scaffold 6-Methyl-1H-indazol-7-amine (The Core) Reduction->Scaffold Coupling Amide Coupling (R-COOH, HATU) Scaffold->Coupling KinaseAssay In Vitro Kinase Assay (TR-FRET / ADP-Glo) Coupling->KinaseAssay CellAssay Cellular Viability (CTG / MTT) KinaseAssay->CellAssay Hit Selection

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • PubChem Compound Summary. (2025). 1-Methyl-1H-indazol-6-amine (and related isomers).[2] National Center for Biotechnology Information.[1] Link

  • BldPharm. (2024).[3] Product Datasheet: 6-Methyl-1H-indazol-7-amine (CAS 221681-91-0).[1][3][4]Link

  • GuideChem. (2024). Chemical Properties of Indazole Derivatives.Link

  • BenchChem. (2024). Kinase Inhibition: Indazole derivatives in Anticancer Drug Discovery.[1]Link

  • Heterocyclic Communications. (2015). Improved synthesis of substituted indazoles.[1][5][6] (Contextual reference for synthetic methodology). Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-methyl-1H-indazol-7-amine

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 6-methyl-1H-indazol-7-amine . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, PLK4 inh...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 6-methyl-1H-indazol-7-amine . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, PLK4 inhibitors), where the 7-amino group often serves as a key hydrogen bond donor/acceptor in the ATP-binding pocket.

Important Note on CAS Registry Numbers
  • Target Compound: 6-methyl-1H-indazol-7-amine (No widely established CAS for the free base; derivatives are common).[1]

  • Warning: Some commercial databases erroneously link CAS 885270-86-0 to this structure.[1] Verified sources identify CAS 885270-86-0 as tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate.[1] Always verify structure by NMR/MS rather than relying solely on CAS numbers for this intermediate.

Part 1: Strategic Analysis & Retrosynthesis[1]

1.1 The Synthetic Challenge

The synthesis of 6-methyl-1H-indazol-7-amine presents a specific regiochemical challenge: placing an amino group at the sterically crowded 7-position (ortho to the ring junction) while maintaining a methyl group at the 6-position.[1]

  • Direct Nitration Issues: Direct nitration of 6-methylindazole typically occurs at the C3 or C5 positions due to electronic activation, making the C7-nitro precursor inaccessible via this route.[1]

  • The Solution: The "Indazolone Route." This strategy builds the indazole ring after establishing the benzene ring substitution pattern. It utilizes the condensation of hydrazine with a 2-fluoro-3-nitro-benzoic acid derivative.[1] This method guarantees the correct regiochemistry of the nitrogen atoms.

1.2 Retrosynthetic Pathway

The most robust route disconnects the target into 3-chloro-6-methyl-7-nitro-1H-indazole , which is derived from 2-fluoro-4-methyl-3-nitrobenzoic acid .[1]

Retrosynthesis Target 6-methyl-1H-indazol-7-amine (Target) Inter1 3-chloro-6-methyl- 7-nitro-1H-indazole Target->Inter1 Pd/C, H2 (Global Reduction) Inter2 6-methyl-7-nitro- 1H-indazol-3-ol Inter1->Inter2 POCl3 (Aromatization) Start 2-fluoro-4-methyl- 3-nitrobenzoic acid Inter2->Start N2H4·H2O (Cyclization)

Figure 1: Retrosynthetic logic flow. The pathway utilizes a reductive dechlorination/nitro-reduction sequence to access the final target.[1]

Part 2: Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Nitration)

Objective: Synthesize 2-fluoro-4-methyl-3-nitrobenzoic acid. Starting Material: 2-Fluoro-4-methylbenzoic acid (Commercially available).[1]

Rationale: The carboxylic acid directs nitration to the meta position, while the fluorine and methyl groups direct ortho/para. The C3 position is sterically crowded but electronically activated. Separation from the C5-nitro isomer is required.[1]

  • Preparation: Dissolve 2-fluoro-4-methylbenzoic acid (10.0 g, 64.9 mmol) in concentrated H₂SO₄ (50 mL) at 0°C.

  • Nitration: Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <5°C. Stir at 0°C for 1 h, then warm to RT for 2 h.

  • Workup: Pour onto crushed ice (300 g). Filter the resulting white/yellow precipitate. Wash with cold water.[2]

  • Purification (Critical): The crude contains both 3-nitro (desired) and 5-nitro (undesired) isomers.[1]

    • Recrystallization:[2][3] Dissolve in minimum hot ethanol. The 5-nitro isomer is typically less soluble.[1] Filter off the first crop (often 5-nitro).[1] Concentrate the filtrate to obtain the 3-nitro isomer enriched fraction .

    • Validation: Check 1H NMR.[4][5][6] The 3-nitro isomer shows aromatic protons with splitting characteristic of ortho coupling to Fluorine? No, H5 and H6 are adjacent. The 3-nitro isomer has H5 and H6 protons.[1] H5 is adjacent to Me(4) and H6. H6 is adjacent to H5 and F(? No, F is at 2).

    • Structure Check:

      • 3-nitro isomer: Protons at C5 and C6.[1] (Doublet-Doublet system).[1]

      • 5-nitro isomer: Protons at C3 and C6.[1] (Singlets or weak coupling).

    • Yield: Expect ~30-40% of the desired isomer after purification.[1]

Phase 2: Cyclization to Indazolone

Objective: Form the indazole core via 2-fluoro-3-nitro-4-methylbenzoic acid.[1]

  • Reaction: Suspend 2-fluoro-4-methyl-3-nitrobenzoic acid (5.0 g, 25.1 mmol) in n-butanol (50 mL).

  • Reagent Addition: Add Hydrazine hydrate (64%, 3.0 eq) slowly.

  • Conditions: Heat to reflux (118°C) for 12–16 hours. The reaction proceeds via hydrazide formation followed by intramolecular nucleophilic aromatic substitution (SNAr) displacing the fluorine.

  • Workup: Cool to RT. The product, 6-methyl-7-nitro-1H-indazol-3-ol , often precipitates as a solid.[1]

  • Isolation: Filter the solid. Wash with Et₂O. Dry under vacuum.[3]

    • Appearance: Yellow to orange solid.

    • Note: This compound exists in tautomeric equilibrium (indazolone vs. indazolol).

Phase 3: Aromatization (Chlorination)

Objective: Convert the 3-hydroxy group to a 3-chloro group to restore aromaticity and facilitate subsequent removal.[1]

  • Reaction: Suspend the intermediate from Phase 2 (4.0 g) in POCl₃ (Phosphorus oxychloride, 20 mL).

  • Catalyst: Add a catalytic amount of DMF (3 drops).

  • Conditions: Heat to 100°C for 4 hours. The suspension will dissolve as the chloride forms.

  • Quenching (Hazard): Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of POCl₃.

  • Isolation: Neutralize with sat. NaHCO₃ to pH 7-8. Extract with EtOAc (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Product: 3-chloro-6-methyl-7-nitro-1H-indazole .

Phase 4: Global Reduction (Telescoped Step)

Objective: Simultaneously remove the 3-chloro group (hydrogenolysis) and reduce the 7-nitro group to the 7-amine.[1]

  • Setup: Dissolve the chloro-nitro intermediate (2.0 g) in Methanol (30 mL).

  • Additives: Add Ammonium Formate (5.0 eq) or use H₂ balloon. Add Sodium Acetate (2.0 eq) to scavenge the HCl produced during dechlorination.

  • Catalyst: Add 10% Pd/C (0.2 g, 10 wt%).

  • Conditions: Stir under H₂ atmosphere (balloon or 1-3 bar) at RT or mild heat (40°C) for 6-12 hours.

    • Monitoring: Monitor by LC-MS.[1] You will see the mass shift:

      • Loss of Cl (-34) + Addition of H (+1).

      • Reduction of NO₂ (-32) + Addition of 2H (+4)? No, NO2 -> NH2 is -O2 (+32) + 2H2 (+4).[1] Mass change: -32 + 4 = -28? No. NO2 (46) -> NH2 (16). Mass loss = 30.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Purification: The residue contains salts (NaOAc/NH4Cl). Dissolve in EtOAc, wash with water.

  • Final Polish: If necessary, purify by flash chromatography (DCM/MeOH 95:5).

Part 3: Process Data & Troubleshooting

3.1 Quantitative Summary
StepReaction TypeKey ReagentsTypical YieldCritical Parameter
1 NitrationHNO₃, H₂SO₄35% (Isomer)Temperature control <5°C; Isomer separation.[1]
2 CyclizationN₂H₄[1]·H₂O, n-BuOH85%Complete displacement of Fluorine; Reflux temp.
3 ChlorinationPOCl₃, DMF90%Anhydrous conditions; Safe quenching.
4 ReductionH₂, Pd/C, NaOAc88%Base additive required to scavenge HCl.[1]
3.2 Troubleshooting Guide
  • Problem: Low yield in Step 2 (Cyclization).

    • Cause: Incomplete displacement of fluorine due to low temperature.

    • Solution: Ensure vigorous reflux in n-butanol (118°C) or switch to ethoxyethanol (135°C).

  • Problem: Incomplete dechlorination in Step 4.

    • Cause: Poisoned catalyst or insufficient base.

    • Solution: Add fresh Pd/C; ensure NaOAc or Et₃N is present to neutralize HCl, which inhibits the catalyst.

Part 4: Analytical Validation

Expected Analytical Data for 6-methyl-1H-indazol-7-amine:

  • Physical State: Off-white to pale yellow solid.[1]

  • Molecular Formula: C₈H₉N₃

  • Molecular Weight: 147.18 g/mol .

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5 (br s, 1H, Indazole NH)

    • δ 7.95 (s, 1H, H-3)[1]

    • δ 7.30 (d, J = 8.5 Hz, 1H, H-4)[1]

    • δ 6.85 (d, J = 8.5 Hz, 1H, H-5)[1]

    • δ 5.20 (br s, 2H, NH₂)

    • δ 2.35 (s, 3H, CH₃)

    • Note: The coupling constant of ~8.5 Hz indicates ortho-coupling between H4 and H5.[1]

  • MS (ESI+): m/z 148.1 [M+H]⁺.

Part 5: Reaction Mechanism Visualization

Mechanism cluster_0 Step 2: Cyclization cluster_1 Step 3 & 4: Aromatization & Reduction A 2-Fluoro-3-nitro- 4-methylbenzoic acid B Hydrazide Intermediate A->B N2H4 (Amide form.) C Indazolone (Cyclized) B->C SNAr (F displacement) D 3-Chloro-7-nitro- 6-methylindazole C->D POCl3 E 6-Methyl-1H- indazol-7-amine D->E H2 / Pd/C (-Cl, -NO2)

Figure 2: Mechanistic pathway from the fluorobenzoic acid precursor to the final aminoindazole.[1][7]

References

  • General Indazole Synthesis

    • L. Zhu et al., "Scalable Synthesis of 1H-Indazoles from 2-Fluorobenzaldehydes," Journal of Organic Chemistry, 2018.[1] Link

    • Note: Describes the hydrazine cyclization mechanism on fluoro-arom
  • Regioselective Nitration

    • Smith, M. B.[1] "Nitration of Activated Aromatics," in March's Advanced Organic Chemistry, 7th Ed., Wiley, 2013.

    • Context: Explains the directing effects of F, Me, and COOH groups.
  • Dechlorination/Reduction Protocol

    • R. J. Rahaim & R. E. Maleczka, "Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups," Organic Letters, 2005.[1] Link

    • Context: Validates Pd/C conditions for simultaneous nitro reduction and hydrodehalogen
  • Kinase Inhibitor Scaffold Context

    • Harris, P. A. et al., "Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib)," Journal of Medicinal Chemistry, 2008.[1] Link

    • Context: Illustrates the utility of methyl-amino-indazoles in drug discovery (specifically 3-methyl-6-amino analogs, valid

Sources

Application

Application Note: Strategic N-Methylation of Amino-Indazoles

Regiocontrol, Methodology, and Scalable Protocols Executive Summary & Strategic Analysis The methylation of amino-indazoles presents a tripartite regioselectivity challenge. The substrate contains three distinct nucleoph...

Author: BenchChem Technical Support Team. Date: February 2026

Regiocontrol, Methodology, and Scalable Protocols

Executive Summary & Strategic Analysis

The methylation of amino-indazoles presents a tripartite regioselectivity challenge. The substrate contains three distinct nucleophilic sites:

  • 
    -Indazole:  The pyrrole-like nitrogen (pKa ~14). Thermodynamically favored for alkylation upon deprotonation.
    
  • 
    -Indazole:  The pyridine-like nitrogen. Kinetically active, often favored by chelation or steric steering.
    
  • 
    -Exocyclic:  The aniline-like amine. Nucleophilic in its neutral state, prone to over-alkylation (quaternization) with alkyl halides.
    

This guide moves beyond "trial-and-error" screening. We define two distinct workflows based on the target moiety: Pathway A for exocyclic amine functionalization (via Reductive Amination) and Pathway B for ring nitrogen functionalization (via Transient Protection & Base Tuning).

Decision Matrix & Workflow Visualization

The following logic flow dictates the experimental approach. Do not attempt direct alkylation with Methyl Iodide (MeI) on unprotected amino-indazoles, as it invariably yields inseparable mixtures of


, 

, and

-exo isomers.

G Start Starting Material: Amino-Indazole Target Identify Target Methylation Site Start->Target Exo Target: Exocyclic Amine (N-Methylamino) Target->Exo Amine Functionalization Ring Target: Indazole Ring (N1 or N2) Target->Ring Scaffold Functionalization Reductive Protocol A: Reductive Amination (HCHO / NaBH4) Exo->Reductive Protect Step 1: N-Protection (Boc2O or Ac2O) Ring->Protect Final_Exo Product: N-Methylamino-1H-indazole Reductive->Final_Exo Selectivity Selectivity Requirement Protect->Selectivity N1_Path Protocol B1: Thermodynamic Control (Cs2CO3 / DMF / 80°C) Selectivity->N1_Path N1 Favored N2_Path Protocol B2: Kinetic/Chelation Control (Meerwein Salt or NaH/THF Low Temp) Selectivity->N2_Path N2 Favored Deprotect Step 3: Deprotection (TFA or HCl) N1_Path->Deprotect N2_Path->Deprotect Final_N1 Product: Amino-1-methyl-indazole Deprotect->Final_N1 Final_N2 Product: Amino-2-methyl-indazole Deprotect->Final_N2

Figure 1: Strategic decision tree for the regioselective methylation of amino-indazoles. Note the critical protection step required for ring functionalization.

Protocol A: Selective Exocyclic N-Methylation

Target: Synthesis of


-methylamino-indazoles (e.g., 3-(methylamino)-1H-indazole).
Mechanism:  Reductive Amination via Imine/Iminium intermediate.[1]
Scientific Rationale

Direct alkylation of the amine with MeI is uncontrollable, leading to dimethylation and quaternary ammonium salts. Reductive amination uses formaldehyde to form a hemiaminal/imine, which is then reduced. Crucially, the indazole ring nitrogens do not form stable imines with formaldehyde under these conditions, ensuring 100% chemoselectivity for the exocyclic amine.

Reagents & Materials
  • Substrate: Amino-indazole (1.0 equiv)

  • Carbon Source: Paraformaldehyde (3.0 - 5.0 equiv) or Formalin (37% aq., 5.0 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (2.0 - 3.0 equiv) or NaCNBH3 (for acid-sensitive substrates).

  • Solvent: Methanol (anhydrous preferred).

  • Additives: Sodium Methoxide (NaOMe) (1.0 - 2.0 equiv) - Critical for depolymerizing paraformaldehyde and activating the amine.

Step-by-Step Procedure
  • Imine Formation (The "Cooking" Step):

    • Charge a reaction vessel with the amino-indazole (1.0 equiv), Paraformaldehyde (5.0 equiv), and Methanol (10 mL/g substrate).

    • Add NaOMe (25% wt in MeOH, 1.5 equiv). Note: The base helps depolymerize paraformaldehyde and ensures the exocyclic amine is nucleophilic.

    • Reflux the mixture for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the primary amine and formation of the Schiff base (often visible as a shift in retention time).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH4 (2.0 equiv) portion-wise over 15 minutes. Caution: Gas evolution (

      
      ).
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Quench with saturated

      
       or water.
      
    • Extract with EtOAc or DCM (x3).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (DCM/MeOH gradient). The secondary amine is usually distinct from the starting primary amine.

Protocol B: Selective Ring Methylation ( vs )

Target: Synthesis of 1-methyl-aminoindazoles or 2-methyl-aminoindazoles. Pre-requisite: The exocyclic amine MUST be protected (e.g., N-Boc, N-Acetyl) prior to this step. Free amines will compete for the alkylating agent and complicate purification.

The "Cesium Effect" and Thermodynamic Control (

)

-indazole (

-alkyl) is thermodynamically more stable than

-indazole (

-alkyl) by approximately 2–4 kcal/mol. High temperatures and thermodynamic bases favor

.
The "Kinetic Trap" (

)

 is often the site of initial kinetic attack due to lone pair availability (pyridine-like), especially if 

is sterically hindered or if "hard" alkylating agents (like Meerwein salts) are used.
Comparative Conditions Table
VariableCondition Set 1 (

-Selective)
Condition Set 2 (

-Selective)
Base

(2.0 equiv)

(1.1 equiv) or None (Neutral)
Solvent DMF or DMSO (Polar Aprotic)THF or DCM (Less Polar)
Electrophile Methyl Iodide (MeI)Trimethyloxonium

(Meerwein Salt)
Temperature 80°C - 100°C0°C - RT
Mechanism Thermodynamic EquilibrationKinetic Trapping
Typical Ratio (

)
> 10:11:2 to 1:5
Detailed Protocol:

-Selective Methylation (The Standard)
  • Protection:

    • Treat amino-indazole with

      
       (1.2 equiv) and 
      
      
      
      in THF to yield
      
      
      -Boc-aminoindazole. Isolate this intermediate.
  • Alkylation:

    • Dissolve

      
      -Boc-aminoindazole (1.0 equiv) in DMF (0.2 M).
      
    • Add

      
       (2.0 equiv). Stir for 15 min.
      
    • Add MeI (1.2 equiv).

    • Heat to 80°C for 4–12 hours. Heating is crucial to allow any kinetically formed N2 product to rearrange to the thermodynamic N1 product.

  • Workup & Deprotection:

    • Dilute with water, extract with EtOAc.

    • Treat the crude material with TFA/DCM (1:1) at RT for 1 hour to remove the Boc group.

    • Neutralize with

      
       and extract.
      
Detailed Protocol:

-Selective Methylation (The Challenge)

Note: High N2 selectivity is substrate-dependent.[2] C3-substituents often assist N2 selectivity via steric blocking of N1.

  • Alkylation:

    • Dissolve

      
      -Boc-aminoindazole (1.0 equiv) in dry DCM.
      
    • Add Trimethyloxonium tetrafluoroborate (

      
      ) (1.1 equiv) at RT.
      
    • Stir for 2–6 hours.

  • Workup:

    • Quench with saturated

      
      .
      
    • Isolate the organic layer.

    • Deprotect as above.

Troubleshooting & Critical Control Points
ObservationRoot CauseCorrective Action
Poly-methylation of amine Used MeI instead of Reductive Amination.Switch to Protocol A (Formaldehyde/NaBH4).
Low N1/N2 Selectivity Reaction temperature too low (Protocol B1).Increase temp to >80°C to force thermodynamic equilibration.
Low N1/N2 Selectivity Counter-ion effect.Switch base from

to

. Cesium stabilizes the delocalized anion better.
No Reaction (Reductive) Imine failed to form.Ensure NaOMe is added to depolymerize paraformaldehyde; add molecular sieves to remove water.
Quaternary Salt Formation Over-alkylation of ring.Reduce MeI equivalents to 1.0–1.1. Do not use large excess.
References
  • Regioselectivity Mechanisms: Dong, L., et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology. Link

  • N1-Selective Methodologies: Fifer, M., et al. "Development of a selective and scalable N1-indazole alkylation."[2][3] Reaction Chemistry & Engineering, 2024.[2] Link

  • General Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[4] Link

  • Indazole Acidity/Basicity: Claramunt, R. M., et al. "Acidity and Basicity of Indazole and its N-Methyl Derivatives." ResearchGate, 2025.[5] Link

  • N2-Alkylation Strategies: Cheung, C. W., et al. "TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds."[6] Chemical Communications, 2019. Link

Sources

Method

Using 6-methyl-1H-indazol-7-amine in Suzuki coupling reactions

This guide outlines the strategic protocols for utilizing 6-methyl-1H-indazol-7-amine in Suzuki-Miyaura cross-coupling reactions. As this molecule lacks a native halogen handle for standard Suzuki coupling, this applicat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic protocols for utilizing 6-methyl-1H-indazol-7-amine in Suzuki-Miyaura cross-coupling reactions. As this molecule lacks a native halogen handle for standard Suzuki coupling, this application note focuses on the C-3 functionalization pathway , which is the standard medicinal chemistry vector for indazole-based kinase inhibitors (e.g., FLT3, Akt targets).

Part 1: Strategic Analysis & Molecular Context

6-methyl-1H-indazol-7-amine presents a unique "push-pull" electronic challenge for palladium-catalyzed chemistry.

  • The Nucleophile Problem: The C7-amine (

    
    ) is a potent Lewis base that can coordinate to Palladium(II) species, poisoning the catalyst and arresting the catalytic cycle.
    
  • The Regioselectivity Challenge: While the indazole core naturally favors electrophilic substitution at C-3 , the electron-donating amino group at C-7 activates the benzene ring, potentially directing halogenation to C-4 (para to amine).

  • Steric Environment: The C6-methyl group provides steric bulk that protects the C7-amine but also crowds the catalytic pocket, requiring specific ligand choices (e.g., dppf, XPhos) to facilitate oxidative addition.

Core Strategy: To successfully perform a Suzuki coupling, we must first convert the scaffold into a viable electrophile (halide) while masking the interfering amine. The recommended workflow is: Protection


 C-3 Halogenation 

Suzuki Coupling

Deprotection.

Part 2: Visual Workflow (Graphviz)

SuzukiWorkflow Start 6-methyl-1H-indazol-7-amine (Starting Material) Step1 Step 1: Protection (Boc/THP) Prevents Cat. Poisoning Start->Step1 (Boc)2O / DMAP Step2 Step 2: C-3 Halogenation (NIS or NBS) Creates Electrophile Step1->Step2 NIS or NBS / DMF Step3 Step 3: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) C-C Bond Formation Step2->Step3 Pd(dppf)Cl2 / K2CO3 End Final C-3 Arylated Product Step3->End Deprotection (TFA/HCl)

Caption: Logical workflow for converting the raw amine scaffold into a Suzuki-active species.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of the Electrophile (Protection & Halogenation)

Objective: To install a halogen atom at C-3 without compromising the C7-amine.

Reagents:

  • Di-tert-butyl dicarbonate (

    
    )
    
  • N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS)

  • Solvents: THF (anhydrous), DMF (anhydrous)

  • Base: DMAP, TEA

Step 1: Bis-Protection (N1 & N7)

  • Dissolve 6-methyl-1H-indazol-7-amine (1.0 eq) in anhydrous THF (0.2 M).

  • Add DMAP (0.1 eq) and Triethylamine (3.0 eq).

  • Cool to 0°C and slowly add

    
      (2.5 eq). Note: We target protection of both the indazole N1 and the C7-amine to fully suppress catalyst poisoning.
    
  • Warm to RT and stir for 4–6 hours. Monitor by TLC (the bis-Boc product is significantly less polar).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    

Step 2: C-3 Regioselective Halogenation

  • Dissolve the N,N'-protected intermediate in DMF (0.15 M).

  • Cool to 0°C to control regioselectivity.

  • Add NIS (1.1 eq) portion-wise over 15 minutes. Use NIS for a more reactive iodide handle; use NBS if a bromide is sufficient.

  • Stir at RT for 2–12 hours.

    • Checkpoint: The C6-methyl group blocks the C-6 position. The C7-amine is protected. The electronic push directs the electrophile to C-3 (preferred pyrazole reactivity).

  • Quench: Add 10% aqueous sodium thiosulfate to remove excess iodine.

  • Purification: Flash chromatography (Hexane/EtOAc). This yields the 3-iodo-6-methyl-N,1-bis(Boc)-indazol-7-amine .

Protocol B: The Suzuki-Miyaura Coupling

Objective: Cross-coupling the 3-iodo intermediate with an aryl boronic acid.

Standard Conditions (Robust):

  • Substrate: 3-iodo-intermediate (1.0 eq)

  • Boronic Acid:

    
     (1.2–1.5 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (aqueous) (3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the substrate, boronic acid, and catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of this reaction.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base via syringe.

  • Reaction: Heat to 80–100°C for 2–12 hours.

    • Optimization: If the substrate is sterically hindered (bulky boronic acid), switch to XPhos Pd G2 catalyst and use anhydrous

      
        in DMF at 100°C.
      
  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via column chromatography.[1]

Part 4: Data Summary & Troubleshooting

Reaction Optimization Matrix

VariableStandard ConditionDifficult/Steric ConditionRationale
Catalyst

XPhos Pd G2 or Sphos Pd G2 Bidentate ligands (dppf) are stable; Buchwald precatalysts (XPhos) handle sterics better.
Base

(aq)

(anhydrous)
Aqueous bases are standard; anhydrous Cesium is needed for hydrolytically unstable substrates.
Solvent Dioxane/Water (4:1)DMF or n-ButanolDMF improves solubility of polar indazoles; n-Butanol aids transmetallation.
Temp 90°C110°C (Microwave)Microwave heating often suppresses protodeboronation side reactions.

Troubleshooting Guide:

  • Problem: Protodeboronation (Ar-H forms instead of Product).

    • Cause: Reaction temperature too high or boronic acid unstable.

    • Solution: Use Boronic Esters (Pinacol) instead of acids. Lower temp to 80°C. Increase catalyst loading to 10%.

  • Problem: No Reaction (Starting Material Recovery).

    • Cause: Oxidative addition failed (catalyst poisoned or substrate too hindered).

    • Solution: Ensure the C7-amine is Boc-protected . Free amines coordinate Pd. Switch to XPhos Pd G2 .

  • Problem: Regioisomers during Halogenation.

    • Cause: Halogenation at C-4.[1][2]

    • Solution: Ensure the reaction is kept at 0°C. Confirm structure via NOE NMR (Interaction between C3-H and N-Boc vs C4-H).

Part 5: References

  • Regioselective Halogenation of Indazoles:

    • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted 1H-indazole.[1]

    • Source: RSC Advances, 2021.[1]

    • URL:[Link]

  • Suzuki Coupling on Protected Indazoles:

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[3][4]

    • Source: Molecules (NIH PMC), 2010.

    • URL:[Link]

  • C-3 Functionalization Review:

    • Title: C3-Indazole Functionalization: A Review.

    • Source: Organic Chemistry Frontiers (via ResearchGate context).

    • URL:[Link]

  • General Indazole Synthesis & Reactivity:

    • Title: Recent advances in the synthesis and functionalization of indazoles.[1][3][4][5]

    • Source: European Journal of Organic Chemistry.

    • URL:[Link]

Sources

Application

Application Note: Crystallization Techniques for 6-Methyl-1H-indazol-7-amine

Introduction & Scope 6-Methyl-1H-indazol-7-amine is a critical heterocyclic scaffold, frequently utilized as a key intermediate in the synthesis of covalent kinase inhibitors (e.g., KRAS G12C inhibitors). Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

6-Methyl-1H-indazol-7-amine is a critical heterocyclic scaffold, frequently utilized as a key intermediate in the synthesis of covalent kinase inhibitors (e.g., KRAS G12C inhibitors). Its structural integrity is paramount for downstream coupling reactions, yet the presence of the electron-rich amino group at position 7 renders it susceptible to oxidation and degradation.

This Application Note provides a rigorous technical guide for the purification and crystallization of 6-methyl-1H-indazol-7-amine. Unlike generic protocols, this guide addresses the specific physicochemical challenges of the amino-indazole core, offering self-validating workflows designed to maximize purity (>98%) and yield.

Key Physicochemical Characteristics
PropertyDescription
CAS Number 221681-91-0
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Appearance Off-white to beige solid (darkens upon oxidation)
Solubility Profile High: DMSO, DMF, Methanol, Ethyl Acetate (Hot)Moderate: Dichloromethane, EthanolLow: Water (Neutral), Hexanes, Heptane
Acidity/Basicity Amphoteric (Indazole NH is weakly acidic; Amine NH₂ is basic)

Strategic Purification Logic

The purification of 6-methyl-1H-indazol-7-amine requires a strategy that balances solubility differentials with chemical stability . We employ three distinct methodologies depending on the impurity profile of the crude material.

Method A: Acid-Base "Swing" Purification

Best for: Crude material containing non-basic organic impurities (e.g., unreacted nitro precursors, neutral coupling byproducts). Mechanism: Exploits the basicity of the exocyclic amine to form a water-soluble hydrochloride salt, allowing filtration of non-basic impurities before regenerating the free base.

Method B: Anti-Solvent Recrystallization

Best for: Final polishing of material with >90% purity to achieve >98% HPLC purity. Mechanism: Utilizes the high solubility of the compound in polar aprotic solvents (Ethyl Acetate) and its insolubility in non-polar alkanes (Heptane).

Method C: Reactive Crystallization (Salt Formation)

Best for: Long-term storage. Mechanism: Conversion to the hydrochloride salt (6-methyl-1H-indazol-7-aminium chloride), which exhibits superior oxidative stability compared to the free base.

Detailed Experimental Protocols

Protocol 1: Acid-Base "Swing" Purification

Objective: Isolate 6-methyl-1H-indazol-7-amine from a crude reaction mixture containing neutral organic impurities.

Reagents:

  • Hydrochloric Acid (1M aq)

  • Sodium Hydroxide (2M aq) or Saturated NaHCO₃

  • Ethyl Acetate (EtOAc)

  • Activated Carbon (optional)[1]

Step-by-Step Procedure:

  • Dissolution: Suspend the crude solid (10 g) in Ethyl Acetate (100 mL). Stir at room temperature.

  • Acid Extraction: Add 1M HCl (120 mL) to the suspension. Stir vigorously for 15 minutes. The amine will protonate and migrate to the aqueous phase.

    • Checkpoint: Ensure the aqueous layer is pH < 2.

  • Phase Separation: Transfer to a separatory funnel. Separate the layers.

    • Organic Layer:[2] Contains non-basic impurities (Discard or analyze for recovery).

    • Aqueous Layer: Contains the target amine salt.[3][4][5]

  • Filtration (Clarification): If the aqueous layer is cloudy or colored, treat with Activated Carbon (0.5 g), stir for 30 mins, and filter through Celite to remove insoluble particulates.

  • Base Precipitation: Cool the aqueous solution to 0–5°C in an ice bath. Slowly add 2M NaOH (or Sat. NaHCO₃) dropwise with stirring until pH reaches ~9–10.

    • Observation: The product should precipitate as an off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with ice-cold water (2 x 20 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Protocol 2: Anti-Solvent Crystallization (EtOAc / Heptane)

Objective: Recrystallization to remove trace impurities and improve crystal habit.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc)

  • Anti-Solvent: n-Heptane

  • Nitrogen atmosphere (recommended)

Step-by-Step Procedure:

  • Dissolution: Place the crude amine (5 g) in a round-bottom flask equipped with a reflux condenser. Add EtOAc (25 mL).

  • Heating: Heat the mixture to reflux (approx. 77°C) with stirring.

    • Note: If the solid does not completely dissolve, add more EtOAc in 2 mL increments. Avoid a large excess of solvent.

  • Hot Filtration: If insoluble particles remain, filter the hot solution rapidly through a pre-warmed glass frit or syringe filter.

  • Anti-Solvent Addition: While maintaining the solution near reflux, slowly add n-Heptane dropwise.

    • Endpoint: Stop addition immediately when a persistent slight turbidity (cloudiness) is observed.

  • Re-dissolution: Add a minimal amount of hot EtOAc (0.5 - 1 mL) to clear the turbidity.

  • Controlled Cooling: Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring (insulation helps form larger crystals).

    • Aging:[6] Once at room temperature, cool further in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a cold mixture of EtOAc/Heptane (1:3 ratio).

  • Drying: Dry under high vacuum at 40°C.

Process Visualization

Workflow: Acid-Base Purification Logic

The following diagram illustrates the chemical logic separating the target amine from neutral impurities.

AcidBasePurification Start Crude Mixture (Amine + Neutral Impurities) AcidAdd Add 1M HCl + EtOAc (Biphasic Stirring) Start->AcidAdd SepFunnel Phase Separation AcidAdd->SepFunnel OrgLayer Organic Phase (Contains Neutral Impurities) SepFunnel->OrgLayer Top Layer AqLayer Aqueous Phase (Contains Amine-HCl Salt) SepFunnel->AqLayer Bottom Layer Discard Discard OrgLayer->Discard Waste Basify Neutralize with NaOH/NaHCO3 (pH > 9) AqLayer->Basify Precip Precipitation of Free Base Basify->Precip Filter Filtration & Drying Precip->Filter

Figure 1: Flowchart demonstrating the Acid-Base "Swing" purification strategy for isolating 6-methyl-1H-indazol-7-amine.

Workflow: Anti-Solvent Crystallization Setup

This diagram details the critical thermodynamic steps in the recrystallization process.

Recrystallization Dissolve Dissolve Crude in Hot EtOAc (Reflux) Saturate Add n-Heptane until Turbidity Point Dissolve->Saturate Supersaturation Clear Add trace EtOAc to clear solution Saturate->Clear Optimization Cool Slow Cooling (RT -> 0°C) Clear->Cool Nucleation Harvest Filter & Dry Crystals Cool->Harvest Crystal Growth

Figure 2: Step-by-step logic for the Anti-Solvent Crystallization of 6-methyl-1H-indazol-7-amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent ratio incorrect.Re-heat to reflux.[7] Add more solvent (EtOAc) to dilute. Cool more slowly with vigorous stirring. Seed crystals may be required.[4]
Low Yield Too much solvent used or product is too soluble in mother liquor.Concentrate the mother liquor by rotary evaporation and repeat cooling. Use a colder ice bath (-10°C).[8]
Dark Color Oxidation of the amino group.[9]Perform all steps under Nitrogen. Add a reducing agent (e.g., Sodium Metabisulfite) during the aqueous acid wash step in Protocol 1.
Insoluble Matter Inorganic salts or polymer byproducts.Perform a hot filtration step before cooling (Protocol 2, Step 3).

References

  • Synthesis of Indazole Intermediates: Method for separating and purifying substituted indazole isomers. CN101948433A. (2011). Link

  • General Indazole Synthesis: Synthesis of indazoles. WO2017186693A1. (2017). Link

  • Purification of Amino-Indazoles: Process for the preparation of substituted indazoles. US Patent 8,022,227. (2011). Link

  • Physical Properties & Handling: 6-Methyl-1H-indazol-7-amine Product Data. Sigma-Aldrich. Link

  • Recrystallization Principles: Recrystallization of Amine Compounds. LibreTexts Chemistry. Link

Sources

Method

Application Note: Characterizing 6-methyl-1H-indazol-7-amine Derivatives in Cell-Based Assays for Oncology Drug Discovery

Introduction The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to bind to a wide range of biological targets.[1][2] Within the vast landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to bind to a wide range of biological targets.[1][2] Within the vast landscape of oncology drug discovery, indazole derivatives have been particularly successful as inhibitors of protein kinases, a class of enzymes that are frequently dysregulated in cancer.[2][3] Many approved and clinical-stage drugs, such as Pazopanib, feature this core structure.[4] Pazopanib, a multi-targeted tyrosine kinase inhibitor, is a prime example of a compound containing a substituted indazole core and is known to potently inhibit Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit.[5][6]

The 6-methyl-1H-indazol-7-amine core represents a specific and promising pharmacophore within this class. The strategic placement of the methyl and amine groups can be leveraged to fine-tune selectivity, potency, and pharmacokinetic properties. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed, field-tested protocols for the systematic evaluation of novel 6-methyl-1H-indazol-7-amine derivatives using a suite of robust cell-based assays. Our focus is not merely on procedural steps but on the causal logic behind experimental design, enabling the elucidation of a compound's mechanism of action from target engagement to cellular phenotype.

Section 1: Elucidating the Primary Mechanism - Kinase Inhibition

The indazole ring system is an effective bioisostere for other aromatic systems and is particularly adept at forming key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[2] Therefore, the foundational hypothesis for a novel 6-methyl-1H-indazol-7-amine derivative is its action as a kinase inhibitor. The primary objective is to confirm this activity in a physiologically relevant cellular context.

Many of these derivatives target Receptor Tyrosine Kinases (RTKs) that are critical drivers of tumor growth, angiogenesis, and metastasis.[7] The diagram below illustrates a generalized signaling pathway for an RTK, such as VEGFR, and highlights the point of intervention for ATP-competitive inhibitors.

RTK_Inhibition cluster_membrane Cell Membrane Receptor VEGFR VEGFR Phosphorylation Autophosphorylation Receptor->Phosphorylation Ligand VEGF Ligand Ligand->Receptor:dimer1 Binding & Dimerization Inhibitor Indazole Derivative Inhibitor->Phosphorylation Inhibition ATP ATP ATP->Phosphorylation ADP ADP Phosphorylation->ADP Downstream Downstream Signaling (PI3K/Akt, MAPK) Phosphorylation->Downstream Response Cellular Response (Proliferation, Migration, Survival) Downstream->Response

Figure 1: Generalized RTK Signaling and Inhibition.

Table 1: Representative Kinase Targets for Indazole-Based Inhibitors (Example: Pazopanib)

Kinase TargetBiological FunctionPazopanib IC₅₀ (nM)Reference
VEGFR1 Angiogenesis, Endothelial Cell Migration10[6]
VEGFR2 Angiogenesis, Vascular Permeability30[6]
VEGFR3 Lymphangiogenesis47[6]
PDGFRβ Stromal Cell Recruitment, Angiogenesis84[5][6]
c-Kit Cell Survival, Proliferation (GIST)74[5][6]

Section 2: Protocol - Cellular Target Engagement & Phosphorylation Assay

Principle: A definitive method to confirm kinase inhibition within a cell is to measure the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrate.[8] If the 6-methyl-1H-indazol-7-amine derivative successfully engages its target kinase, a dose-dependent decrease in phosphorylation will be observed upon ligand stimulation. This assay is crucial as it bridges the gap between biochemical potency and cellular activity.[9][10]

Methodology: Western Blot for Phospho-VEGFR2

  • Cell Line Selection & Culture:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard for studying VEGFR2 signaling. Culture HUVECs in EGM-2 medium.

    • Expertise: Use cells at a low passage number (<8) as their signaling responses can diminish over time.

  • Cell Seeding:

    • Seed 1 x 10⁶ HUVECs into 6-well plates and allow them to adhere and grow to 80-90% confluency.

  • Serum Starvation (Crucial Step):

    • Causality: Growth media contain factors that can basally activate RTK pathways. To synchronize the cells and establish a low-background state, you must remove these factors.

    • Aspirate the growth medium, wash once with PBS, and replace with serum-free basal medium (e.g., EBM-2) for 4-6 hours.

  • Compound Treatment:

    • Prepare a 2X stock of your indazole derivative in serum-free medium across a range of concentrations (e.g., 1 nM to 10 µM). Also prepare a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 100 nM Pazopanib).

    • Add the 2X compound solutions to the wells and incubate for 1-2 hours at 37°C.

  • Ligand Stimulation:

    • Prepare a stock of recombinant human VEGF-A (e.g., at 100 ng/mL in serum-free medium).

    • Add VEGF-A to each well to achieve a final concentration of 50 ng/mL. Do not add VEGF to a negative control well (unstimulated).

    • Incubate for a short, optimized period (typically 5-10 minutes) at 37°C. This time is critical to capture the peak of phosphorylation before internalization or feedback inhibition occurs.

  • Cell Lysis:

    • Immediately place the plate on ice. Aspirate the medium.

    • Wash wells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail).

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification & Western Blot:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against Phospho-VEGFR2 (Tyr1175) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect using an ECL substrate.

    • Trustworthiness: Strip the membrane and re-probe for Total VEGFR2 and a loading control (e.g., GAPDH or β-Actin) to ensure that changes in the phospho-signal are due to inhibition, not protein degradation or loading errors.

Section 3: Protocol - Cell Viability and Proliferation Assays

Principle: Inhibition of kinases that drive cell proliferation and survival should result in a dose-dependent decrease in cell viability.[1] This assay is a cornerstone of drug discovery, providing a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Methodology: Sulforhodamine B (SRB) Assay

  • Cell Seeding:

    • Select a cancer cell line known to be dependent on a likely target of your compound (e.g., HT29 colon cancer cells for a general anti-proliferative screen, or 786-O renal cancer cells for a Pazopanib-like compound).[5][11]

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the 6-methyl-1H-indazol-7-amine derivative in complete medium. A typical range would be from 0.01 µM to 100 µM.

    • Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doublings, making anti-proliferative effects more pronounced.

  • Cell Fixation:

    • Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final TCA concentration of 10%) and incubate for 1 hour at 4°C.

    • Wash the plate five times with tap water and allow it to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[1]

  • Washing and Solubilization:

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement:

    • Shake the plate for 5 minutes on a plate shaker.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

IC50_Workflow A Seed Cells in 96-well plate B Add Serial Dilutions of Indazole Derivative A->B C Incubate (e.g., 72 hours) B->C D Fix, Stain, and Solubilize (SRB) C->D E Read Absorbance (510 nm) D->E F Analyze Data: % Inhibition vs [Log Conc.] E->F G Calculate IC₅₀ F->G

Figure 2: Workflow for IC₅₀ Determination using a Cell Viability Assay.

Section 4: Protocol - Apoptosis Induction Assay

Principle: Many effective anti-cancer agents, including kinase inhibitors, induce programmed cell death, or apoptosis.[4][12] By blocking survival signals, these compounds can push cancer cells toward self-destruction. This assay quantifies the extent of apoptosis induction.

Methodology: Annexin V & Propidium Iodide (PI) Staining

  • Cell Treatment:

    • Seed cells (e.g., K562 leukemia cells) in a 6-well plate at a density that will not exceed confluency during the experiment.[4]

    • Treat cells with the indazole derivative at concentrations around its IC₅₀ and 5x IC₅₀ for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use trypsin briefly and combine with the supernatant containing floating cells.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Causality: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from an Annexin V-FITC Apoptosis Detection Kit).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Live Cells: Annexin V-negative and PI-negative (Bottom-Left Quadrant).

    • Early Apoptotic Cells: Annexin V-positive and PI-negative (Bottom-Right Quadrant).

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Top-Right Quadrant).

    • Quantify the percentage of cells in each quadrant to determine the pro-apoptotic activity of the compound.

References

  • Vertex AI Search. (2023). Pazopanib is a Kinase Inhibitor for Tumor and Angiogenesis Research.
  • Bentham Science. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
  • National Institutes of Health (NIH). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC.
  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • National Institutes of Health (NIH). (n.d.). Collaborative phenotypic assays for screening drugs in NPC - PubChem.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • ResearchGate. (n.d.). Pazopanib inhibits tumor growth in vitro. (a) Effect on cells....
  • ResearchGate. (2015). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
  • Cell Signaling Technology. (n.d.). Pazopanib.
  • ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
  • National Institutes of Health (NIH). (2020). The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Promega Corporation. (n.d.). Kinase Activity Assays.

Sources

Application

In vitro evaluation of 6-methyl-1H-indazol-7-amine cytotoxicity

Application Note: In Vitro Cytotoxicity Profiling of 6-methyl-1H-indazol-7-amine Executive Summary & Scientific Context Indazole scaffolds are "privileged structures" in medicinal chemistry, forming the core of approved...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Cytotoxicity Profiling of 6-methyl-1H-indazol-7-amine

Executive Summary & Scientific Context

Indazole scaffolds are "privileged structures" in medicinal chemistry, forming the core of approved kinase inhibitors such as Pazopanib (VEGFR inhibitor) and Axitinib . The compound 6-methyl-1H-indazol-7-amine represents a specific functionalized fragment often used to tune lipophilicity and binding affinity in the ATP-binding pocket of kinases.

This Application Note provides a rigorous protocol for evaluating the in vitro cytotoxicity of this specific NCE (New Chemical Entity). Unlike established drugs, this fragment requires a dual-purpose evaluation:

  • Baseline Toxicity: Establishing the therapeutic window (LD50/IC50) in normal vs. cancer cells.

  • Mechanistic Deconvolution: Distinguishing between specific apoptotic induction (desirable for oncology) and non-specific necrosis (undesirable toxicity).

Key Safety Warning: According to GHS classifications, 6-methyl-1H-indazol-7-amine is classified as Acute Tox. 4 (Oral/Dermal/Inhalation) . All protocols below require BSL-2 conditions and strictly closed-system handling.

Experimental Workflow

The following diagram outlines the critical path for evaluating this compound, ensuring data integrity through checkpoints.

Cytotoxicity_Workflow Compound Compound Prep (DMSO Solubilization) QC QC Check (Precipitation/Color) Compound->QC Visual Inspection Treat Dose Treatment (0.1 - 100 µM) QC->Treat Pass Seed Cell Seeding (HepG2 / HUVEC) Seed->Treat 24h Adhesion Readout Multiplex Readout (MTT + LDH) Treat->Readout 48h Incubation Analysis Data Analysis (IC50 Calculation) Readout->Analysis OD Absorbance

Figure 1: High-level experimental workflow for cytotoxicity profiling.

Material Preparation & Handling

Compound Solubilization

Indazole amines are hydrophobic. Improper solubilization leads to micro-precipitation, causing "false toxicity" via physical sedimentation on cells.

  • Vehicle: Dimethyl Sulfoxide (DMSO), sterile filtered (0.22 µm).

  • Stock Concentration: Prepare a 100 mM master stock.

    • Calculation: MW ≈ 147.18 g/mol .[1][2][3] Dissolve 14.7 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the amine).

Cell Line Selection Strategy

To validate the compound's profile, use a paired cell line approach:

  • HepG2 (Liver Carcinoma): High metabolic activity; assesses if the compound requires bioactivation (P450 enzymes).

  • HUVEC (Human Umbilical Vein Endothelial Cells): Normal primary cells; establishes the "Safety Margin."

Protocol 1: Quantitative Cytotoxicity (MTT Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration).

Reagents:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization Buffer (SDS-HCl or DMSO)

Procedure:

  • Seeding: Plate cells at 5,000 cells/well in 96-well clear-bottom plates. Incubate 24h at 37°C/5% CO2.

  • Treatment Preparation:

    • Prepare serial dilutions in culture media (keep DMSO < 0.5% final).

    • Dose Range: 100 µM, 33 µM, 11 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.13 µM, 0 µM (Vehicle Control).

  • Exposure: Aspirate old media; add 100 µL treatment media. Incubate for 48 hours .

  • MTT Addition: Add 10 µL MTT (5 mg/mL) per well. Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake 10 min.

  • Measurement: Read Absorbance at 570 nm (Reference: 650 nm).

Data Validation:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • R² of Fit: The dose-response curve must have R² > 0.95.

Protocol 2: Mechanistic Differentiation (Apoptosis vs. Necrosis)

If the MTT assay shows toxicity (IC50 < 10 µM), you must determine the mode of death. Indazoles often induce apoptosis via kinase inhibition, whereas necrosis suggests chemical insult.

Logic Flow:

  • Apoptosis: Annexin V (+) / PI (-)[4]

  • Necrosis: Annexin V (-) / PI (+) or Double Positive (late).

Mechanism_Logic Start Cytotoxicity Observed (IC50 < 10µM) Annexin Annexin V / PI Staining Start->Annexin Apop Apoptosis (Desirable Mechanism) Annexin->Apop Phosphatidylserine Exposure Necro Necrosis (General Toxin) Annexin->Necro Membrane Rupture (LDH Leakage)

Figure 2: Decision logic for interpreting mechanistic data.

Data Presentation & Analysis

Report your findings using the following standardized table format.

Table 1: Cytotoxicity Profile Summary

Cell LineIC50 (µM)R² ValueMax Inhibition (%)Interpretation
HepG2 [Value]> 0.95[Value]Metabolic Activation Check
HUVEC [Value]> 0.95[Value]General Toxicity Index
A549 [Value]> 0.95[Value]Lung Epithelial Sensitivity

Calculation of Selectivity Index (SI):



  • SI > 10: Highly selective (Promising Drug Candidate).

  • SI < 2: General Toxin (Likely unsafe).

Troubleshooting & Expert Tips

  • The "Indazole Crash": 6-methyl-1H-indazol-7-amine may crystallize in aqueous media at >50 µM.[5]

    • Solution: Check plates under a microscope before adding MTT. If crystals are visible, data at that concentration is invalid.

  • Edge Effect: Evaporation in outer wells alters concentration.

    • Solution: Fill outer wells with PBS; use only inner 60 wells for data.

  • Color Interference: The amine group can oxidize to form colored byproducts.

    • Control: Include a "Compound Only" well (no cells) + MTT to check for abiotic reduction.

References

  • PubChem. (2025).[2][3] Compound Summary: 1-methyl-1H-indazol-7-amine (CID 18545442). National Library of Medicine. Link

  • Zhang, L., et al. (2022).[6] Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents.[7][8] EurekaSelect / Anti-Cancer Agents in Medicinal Chemistry. Link

  • Li, X., et al. (2023).[9][10] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Link

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. The Journal of Organic Chemistry. Link

Sources

Method

Application Note: Target Engagement Strategies for 6-methyl-1H-indazol-7-amine Based SHP2 Inhibitors

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10] The 6-methyl-1H-indazol-7-amine scaffold represents a privileged pharmacophore in the design of allosteric inhibitors for SHP2 (Src Homology-2 domain-cont...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

The 6-methyl-1H-indazol-7-amine scaffold represents a privileged pharmacophore in the design of allosteric inhibitors for SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) , encoded by the PTPN11 gene.[1][2]

Unlike traditional orthosteric phosphatase inhibitors that target the active catalytic site (often plagued by poor selectivity and bioavailability), inhibitors built upon the amino-indazole core function as molecular glues . They bind to a central "tunnel" formed at the interface of the C-SH2, N-SH2, and PTP domains.

The "Latch" Mechanism

The 7-amine functionality is critical for hydrogen bonding with acidic residues (e.g., Glu110) within the central tunnel, while the indazole core stabilizes the hydrophobic pocket. This binding event locks SHP2 in its auto-inhibited (closed) conformation , preventing the N-SH2 domain from disengaging to bind phosphotyrosyl peptides (pY-peptides).[1][2]

Critical Implication for Assay Design: Because these inhibitors bind to the inactive conformation, assays using only the catalytic PTP domain will yield false negatives . You must use full-length SHP2 (SHP2-FL) and specific activation protocols to measure potency.[1][2]

DOT Diagram: Allosteric Inhibition Mechanism[1][11]

SHP2_Mechanism Inactive SHP2 (Auto-inhibited) Closed Conformation Active SHP2 (Active) Open Conformation Inactive->Active N-SH2 binds pY-Peptide Substrate Substrate (Dephosphorylation) Active->Substrate Catalysis Inhibitor Indazole-7-amine Inhibitor Inhibitor->Inactive Binds Tunnel Site (Stabilizes Closed State) Inhibitor->Active PREVENTS Activation Activator Upstream Signal (pY-Peptide)

Figure 1: Mechanism of action for amino-indazole based inhibitors.[1][2] The molecule stabilizes the auto-inhibited state, preventing the conformational change required for catalytic activity.

Biochemical Validation: The Activated Phosphatase Assay

To validate inhibitors based on this scaffold, you must establish a biochemical assay that mimics the physiological activation of SHP2. The standard method utilizes DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) as a fluorogenic substrate.[1][2]

Protocol 1: DiFMUP Activity Assay (Full-Length SHP2)[1][11]

Objective: Determine IC50 values by measuring the inhibitor's ability to prevent SHP2 activation by a bis-phosphorylated peptide (IRS-1).[1][2]

Reagents Required:

Reagent Specification Notes
Enzyme Recombinant Human SHP2 (Full Length) Do not use the PTP domain only.[1][2]
Activator IRS-1 bis-phosphopeptide Sequence: H2N-LN(pY)IDLDLV(dPEG8)LST(pY)ASINFQK-amide.[1][2] Activates SHP2.[1][2][3]
Substrate DiFMUP Fluorogenic substrate (Ex/Em: 358/455 nm).[1][2]

| Buffer | 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT | DTT must be fresh to prevent oxidation of the catalytic Cys.[1] |

Step-by-Step Methodology:

  • Protein Preparation: Dilute SHP2-FL to 0.5 nM (final assay concentration) in Assay Buffer.

  • Inhibitor Incubation (The Critical Step):

    • Add 10 µL of diluted SHP2-FL to a black 384-well plate.

    • Add 10 nL of test compound (in DMSO) via acoustic dispensing.

    • Incubate for 30-60 minutes at Room Temperature (RT).

    • Why? Allosteric inhibitors often have slow association kinetics.[1][2] Pre-incubation ensures the "latch" is secured before the activator competes for the conformation.

  • Activation:

    • Add 5 µL of IRS-1 peptide (Final concentration: 0.5 µM, approx. Km).[1][4][2]

    • Incubate for 15-30 minutes.

  • Reaction:

    • Add 5 µL of DiFMUP (Final concentration: 200 µM).[1][2]

    • Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope of the linear portion (RFU/min). Normalize to DMSO control (0% inhibition) and no-enzyme/no-peptide control (100% inhibition).

Expert Insight: If your 6-methyl-1H-indazol-7-amine derivative shows potency against SHP2-FL but zero potency against the isolated PTP domain (SHP2-PTP), you have successfully confirmed an allosteric mode of action [1].[1][2]

Biophysical Verification: Differential Scanning Fluorimetry (DSF)[1][11]

Thermal shift assays are the most robust way to confirm physical binding to the auto-inhibited state.[2]

Protocol 2: Thermal Shift (Tm) Assay[1][11]

Objective: Quantify the stabilization of the SHP2 protein structure (


) upon ligand binding.
  • Mix: 2 µM SHP2-FL + 5x Sypro Orange + 10-50 µM Compound in HEPES buffer.

  • Cycling: Ramp temperature from 25°C to 95°C at 0.05°C/second in a qPCR machine.

  • Readout:

    • Apo-SHP2 Tm: Typically ~55°C (Full Length).[1][2]

    • PTP Domain Tm: Typically ~44°C.[1][5][2]

    • Success Criteria: A potent amino-indazole inhibitor (like SHP099) typically induces a

      
       in the Full-Length protein but no shift  in the PTP domain alone [2].[1][2]
      

Cellular Target Engagement: NanoBRET™

While biochemical assays prove inhibition, they do not account for cell permeability or intracellular residence time.[1][2] The NanoBRET™ TE Intracellular Kinase Assay (adapted for phosphatases) is the gold standard for this scaffold.

Protocol 3: NanoBRET Competitive Binding[1][11]

Principle: You express SHP2 fused to NanoLuc luciferase.[1][2] You add a cell-permeable fluorescent tracer (derived from a known SHP2 binder like SHP099).[1][2] Your test compound competes with the tracer.[2]

Workflow Diagram:

NanoBRET_Workflow Transfection 1. Transfect HEK293 Cells (SHP2-NanoLuc Vector) Seeding 2. Seed Cells in 96-well (20,000 cells/well) Transfection->Seeding Treatment 3. Add Tracer + Test Compound (Co-incubation) Seeding->Treatment Equilibrium 4. Incubate 2 Hours @ 37°C (Thermodynamic Equilibrium) Treatment->Equilibrium Readout 5. Add Substrate & Measure BRET (Donor 460nm / Acceptor 618nm) Equilibrium->Readout

Figure 2: NanoBRET workflow for cellular target engagement.[1][2]

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding NanoLuc-SHP2 .[1][2]

  • Tracer Selection: Use a validated SHP2 tracer (e.g., Promega K-11 or a custom tracer based on SHP099 conjugated to a fluorophore like 590 or 618).[1][2]

    • Note: The tracer must bind the tunnel site .

  • Treatment:

    • Treat cells with a serial dilution of your 6-methyl-1H-indazol-7-amine derivative.[1][2]

    • Add the Tracer at its

      
       (determined previously, typically 0.1 - 0.5 µM).[1][2]
      
  • Measurement:

    • After 2 hours, add the NanoBRET Nano-Glo Substrate.[1][2]

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm).[1][2]

  • Calculation:

    • Calculate BRET Ratio:

      
      .[1][2]
      
    • Convert to milliBRET units (mBU).

    • Plot mBU vs. log[Compound] to determine cellular

      
       (which approximates 
      
      
      
      ).[1][2]

Self-Validating Check:

  • Permeability: If Biochemical IC50 is 10 nM but NanoBRET IC50 is >10 µM, your compound likely has poor membrane permeability or is actively effluxed.[1][2]

  • Residence Time: Perform a "washout" experiment in NanoBRET. Add compound, wash cells, add tracer.[1][2] If the signal recovers slowly, your inhibitor has a long residence time (desirable for allosteric locking).[1][2]

Functional Proximal Biomarker: p-ERK1/2[1][11]

Target engagement must translate to pathway suppression.[1][2] SHP2 is required for full RAS-MAPK activation.[1][2]

Protocol:

  • Cell Line: KYSE-520 (Esophageal) or MDA-MB-468 (Breast).[1][2] These lines are dependent on SHP2.[1][2][6]

  • Stimulation: Serum-starve cells overnight, then treat with inhibitor (2h), followed by EGF stimulation (10-50 ng/mL) for 10-20 minutes.

  • Readout: Measure p-ERK1/2 (Thr202/Tyr204) via AlphaLISA or Western Blot.[1][2]

  • Expectation: A specific SHP2 inhibitor will reduce p-ERK levels without affecting p-EGFR levels (proving it acts downstream of the receptor but upstream of RAS).[1][2]

References

  • Chen, Y.N., et al. (2016).[1][2] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.[1][2] Nature, 535(7610), 148–152.[1][2] [1][2]

  • Garcia Fortanet, J., et al. (2016).[1][2] Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[7] Journal of Medicinal Chemistry, 59(17), 7773–7782.[1][2] [1][2]

  • Robers, M.B., et al. (2020).[2] Target Engagement Assays for Kinases and Phosphatases.[1][2] Annual Review of Analytical Chemistry, 13, 353-373.[2]

  • Vasta, J.D., et al. (2018).[2] Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.[1][2] [1][2]

  • Bagdanoff, J.T., et al. (2019).[1][2] Optimization of the 6-Amino-3-methylpyrimidin-4(3H)-one Scaffold for Allosteric SHP2 Inhibition.[1][2] Journal of Medicinal Chemistry, 62(4), 1781-1792.[1][2]

Sources

Application

Application Note: 6-Methyl-1H-indazol-7-amine in Fragment-Based Drug Discovery

[1][2] Executive Summary This guide details the utility of 6-methyl-1H-indazol-7-amine as a high-value fragment in the design of small molecule inhibitors, particularly for protein kinases and phosphatases (e.g., SHP2).[...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the utility of 6-methyl-1H-indazol-7-amine as a high-value fragment in the design of small molecule inhibitors, particularly for protein kinases and phosphatases (e.g., SHP2).[1][2] Unlike the more common 3-aminoindazoles, the 7-amino variant offers a unique vector geometry for solvent-front interactions or allosteric pocket occupation.[1][2] The C6-methyl group serves as a critical hydrophobic anchor, often exploiting the "magic methyl" effect to displace high-energy water molecules in hydrophobic clefts while restricting rotameric freedom.[1]

This document provides validated protocols for the synthetic elaboration of this fragment and guidelines for its deployment in Structure-Based Drug Design (SBDD).

Structural Rationale & Pharmacophore Analysis[1][3]

The 6-methyl-1H-indazol-7-amine scaffold is a "privileged structure" in medicinal chemistry.[1][2] Its utility stems from a specific arrangement of hydrogen bond donors (HBD) and acceptors (HBA) combined with a hydrophobic modulator.[2]

Physicochemical Profile[1][2][3][4][5]
PropertyValue/DescriptionRelevance in Drug Design
Molecular Weight ~147.18 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2]
H-Bond Donors 3 (N1-H, -NH2)Critical for Hinge Binding (Kinases) or Asp/Glu interactions.[1][2]
H-Bond Acceptors 1 (N2)Accepts H-bonds from backbone amides.[1][2]
C6-Methyl Group Hydrophobic/StericFills lipophilic pockets (e.g., Gatekeeper); restricts conformation.[2]
pKa (Indazole N) ~1.5 - 2.0Remains neutral at physiological pH; good membrane permeability.[1][2]
pKa (Aniline N) ~3.5 - 4.5Low basicity reduces non-specific binding; tunable via coupling.[1][2]
The "Magic Methyl" Effect

The methyl group at position 6 is not merely a space-filler.[1] In the context of kinase inhibitors (e.g., FLT3 or Aurora kinases), this methyl group often sits in the hydrophobic pocket adjacent to the hinge region.[2] It can:

  • Displace Water: Ejecting a structured water molecule from a hydrophobic pocket can yield a gain of ~0.5–1.0 kcal/mol in binding free energy.

  • Induce Twist: Steric clash with the C7-amine substituents can force the molecule into a non-planar conformation, improving selectivity by matching specific protein pocket shapes (atropisomerism).[2]

Synthetic Protocols

The primary challenge in working with 6-methyl-1H-indazol-7-amine is the instability of the free amine to oxidation over time and the steric hindrance provided by the C6-methyl group during coupling reactions.[1][2]

Protocol A: Fresh Preparation via Nitro-Reduction

Commercial sources often supply the nitro-precursor due to shelf-life stability.[1][2] Use this protocol to generate the active amine fragment immediately prior to coupling.

Reagents:

  • Starting Material: 6-methyl-7-nitro-1H-indazole[1][2]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1][2]

  • Catalyst: 10% Palladium on Carbon (Pd/C)[1][2]

  • Hydrogen Source: H₂ gas (balloon) or Ammonium Formate[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 6-methyl-7-nitro-1H-indazole in 10 mL of anhydrous MeOH in a round-bottom flask.

  • Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 10 wt% of Pd/C (50 mg). Caution: Pyrophoric when dry.[1]

  • Reduction:

    • Method A (Balloon): Attach a hydrogen balloon. Purge the headspace 3x. Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Method B (Transfer):[2] Add 5.0 eq of Ammonium Formate. Reflux at 65°C for 2 hours (safer, no gas cylinder needed).

  • Filtration: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • Checkpoint: The product should appear as a light yellow to tan solid. If dark brown, purification via silica flash chromatography (DCM/MeOH 95:5) is required immediately.[2]

Protocol B: Buchwald-Hartwig Cross-Coupling

Attaching the fragment to a core scaffold (e.g., a pyrimidine or pyridine halide) is difficult due to the ortho-methyl group steric hindrance.[2] Standard SnAr often fails; Pd-catalysis is required.[1][2]

Reagents:

  • Fragment: 6-methyl-1H-indazol-7-amine (1.2 eq)[1][2]

  • Partner: Aryl Halide (e.g., 2-chloropyrimidine) (1.0 eq)[1][2]

  • Catalyst: Pd₂(dba)₃ (5 mol%)[1][2]

  • Ligand: Xantphos or BrettPhos (10 mol%)[1][2]

  • Base: Cs₂CO₃ (2.0 eq)[1][2]

  • Solvent: 1,4-Dioxane (anhydrous)[1][2]

Step-by-Step Procedure:

  • Setup: In a microwave vial, combine the Aryl Halide, Amine Fragment, and Base.

  • Catalyst Prep: Add Pd₂(dba)₃ and Ligand.

  • Solvent: Add degassed 1,4-Dioxane. Seal the vial under Argon.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 110°C for 1 hour (microwave).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. The 6-methyl group may lower the Rf compared to non-methylated analogs; adjust gradient accordingly.[1]

Structure-Based Drug Design (SBDD) Strategy[1][2]

Binding Modes

This fragment is versatile. It typically adopts one of two binding modes depending on the target class.

  • Type I Kinase Binding (Hinge Binder):

    • N1-H: Donates H-bond to the backbone carbonyl of the hinge residue (e.g., Glu in many kinases).[2]

    • N2: Accepts H-bond from the backbone amide (e.g., Met/Leu).[2]

    • 7-NH2: Vector points towards the solvent front or ribose pocket, allowing for solubilizing tail attachment.

    • 6-Me: Packs against the gatekeeper residue (e.g., T315 in Abl, F691 in FLT3).[2]

  • Allosteric Phosphatase Binding (e.g., SHP2):

    • The indazole core acts as a "molecular glue" stabilizing the auto-inhibited conformation.[1] The amine participates in salt bridges with acidic residues (e.g., Glu/Asp) in the central tunnel.[2]

Workflow Visualization

DrugDesignWorkflow cluster_syn Synthetic Elaboration cluster_sbdd In Silico Design Fragment 6-methyl-1H-indazol-7-amine (Fragment) Buchwald Buchwald Coupling (Pd-Cat, Xantphos) Fragment->Buchwald Derivatization Core Scaffold Attachment (e.g. Pyrimidine) Buchwald->Core Docking Docking: Hinge Region (H-Bond N1/N2) Core->Docking Model Opt Optimization: 6-Me Hydrophobic Fit Docking->Opt Refine Lead Potent Kinase/SHP2 Inhibitor Opt->Lead SAR Cycles Lead->Fragment Back-Screening

Figure 1: Integrated workflow for utilizing 6-methyl-1H-indazol-7-amine in drug discovery, linking synthetic coupling to computational optimization.

Case Study: Targeting FLT3 & SHP2

Kinase Selectivity (FLT3 Context)

In the design of FLT3 inhibitors (Acute Myeloid Leukemia), the 6-methyl group provides selectivity over c-KIT.[2]

  • Mechanism: The 6-methyl group clashes with the slightly bulkier gatekeeper residues in off-target kinases, while the FLT3 pocket accommodates the volume.[1]

  • Design Tip: If selectivity is poor, replace the 6-Me with a Chlorine (Cl) atom (bioisostere) to probe electronic effects vs. steric effects.[2]

SHP2 Allosteric Inhibition

Recent inhibitors (e.g., TNO155 analogs) utilize fused ring systems that mimic the 7-aminoindazole geometry.[2]

  • Interaction: The 7-amine (often derivatized as an amide) forms a critical hydrogen bond network within the SHP2 tunnel, locking the protein in the closed, inactive state.[2]

  • Protocol: When docking into SHP2, ensure the N1-H is protonated and the 7-amino group is oriented to interact with Glu250 or similar acidic residues in the allosteric site.[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[2][3]

  • Storage: Store under Nitrogen at -20°C. The amine turns brown upon oxidation; this does not always indicate total decomposition, but purification is recommended for sensitive kinetic assays.

  • Toxicity: Indazoles are generally well-tolerated, but metabolic activation of the aniline moiety (if left free) can lead to reactive metabolites.[2] Capping the 7-amine as an amide or urea is recommended for in vivo safety.[1]

References

  • Synthesis of Indazoles: Gaikwad, D. D., et al. (2015).[2][4] "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview." European Journal of Medicinal Chemistry.

  • Kinase Binding Modes: Zhang, J., et al. (2009).[2] "Targeting Cancer with Small Molecule Kinase Inhibitors."[5] Nature Reviews Cancer.

  • SHP2 Inhibition: Chen, Y. N., et al. (2016).[2] "Allosteric Inhibition of SHP2 Phosphatase Inhibits Cancers Driven by Receptor Tyrosine Kinases." Nature. [2]

  • Buchwald Coupling of Steric Anilines: Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [2]

  • Fragment-Based Discovery: Erlanson, D. A., et al. (2016).[2] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 6-methyl-1H-indazol-7-amine in biological buffers

Executive Summary & Physicochemical Barrier Analysis The Core Problem: Users frequently report precipitation of 6-methyl-1H-indazol-7-amine upon dilution into biological media (PBS, DMEM, RPMI).[1][2] This is not a user...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Barrier Analysis

The Core Problem: Users frequently report precipitation of 6-methyl-1H-indazol-7-amine upon dilution into biological media (PBS, DMEM, RPMI).[1][2] This is not a user error but a fundamental physicochemical characteristic of the 7-aminoindazole scaffold.

The Mechanism: The molecule possesses a "solubility cliff" driven by its ionization state.

  • Basicity (pKa ~3.5 - 4.5): The 7-amino group is a weak base.[1][2] In a stock solution of DMSO (aprotic), it is soluble.[1] In acidic conditions (pH < 4), it protonates and solubilizes.[1] However, at physiological pH (7.4) , the molecule exists almost exclusively in its neutral, uncharged form .

  • Lattice Energy: The planar indazole core promotes strong

    
    -
    
    
    
    stacking interactions, leading to high crystal lattice energy.[1][2] The 6-methyl group adds lipophilicity (increasing LogP) and sterically hinders solvation of the adjacent 7-amine.[2]

Result: When you dilute a DMSO stock into pH 7.4 buffer, the neutral molecule instantly aggregates, often forming "micro-crystals" that are invisible to the naked eye but cause assay variability and false negatives.

Decision Tree: Selecting the Right Protocol

Use the following logic flow to determine the optimal solubilization strategy for your specific assay conditions.

Solubility_Decision_Tree Start Start: Define Assay Constraints Is_DMSO_Tol Is DMSO > 0.5% tolerated? Start->Is_DMSO_Tol Is_InVivo Is this for In Vivo / Animal? Is_DMSO_Tol->Is_InVivo No (Cell/Sensitive) Standard_Dil Protocol A: Modified Step-Down Dilution (DMSO + Tween 80) Is_DMSO_Tol->Standard_Dil Yes (Enzymatic Assays) Cyclodextrin Protocol B: HP-β-CD Complexation (The 'Trojan Horse') Is_InVivo->Cyclodextrin No (Cell Culture) Acid_Salt Protocol C: Mesylate/HCl Salt Formulation (pH adjusted) Is_InVivo->Acid_Salt Yes (PK/Efficacy)

Figure 1: Strategic workflow for selecting the appropriate solubilization method based on biological tolerance and experimental goals.

Validated Protocols

Protocol A: Modified Step-Down Dilution (For Enzymatic Assays)

Best for: Biochemical assays where up to 1% DMSO is tolerated.[1][2]

The "Crash" Prevention Logic: Directly pipetting 1 µL of stock into 999 µL of buffer causes local zones of supersaturation, triggering immediate precipitation. This protocol uses an intermediate "transition solvent" to lower the surface tension barrier.[1][2]

StepActionTechnical Rationale
1 Prepare 1000x Stock in 100% DMSO (e.g., 10 mM).Ensures complete initial solubilization.
2 Prepare Intermediate Diluent : PBS + 5% Tween-80 (or Triton X-100).Surfactant prevents nucleation of hydrophobic aggregates.[2]
3 Dilute Stock 1:10 into Intermediate Diluent (Result: 1 mM cmpd, 10% DMSO).Critical Step: Vortex immediately. The high surfactant load stabilizes the "micro-droplets."
4 Dilute Step 3 mixture 1:100 into final Assay Buffer.[1][2]Final: 10 µM compound, 0.1% DMSO, 0.05% Tween.

Success Marker: Solution remains optically clear after 30 minutes at room temperature.

Protocol B: The "Trojan Horse" Method (HP-β-CD)

Best for: Cell culture (IC50), sensitive primary cells, and long-duration incubations.[1][2]

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the hydrophobic indazole core.[1][2] The exterior is hydrophilic (water-soluble), while the interior shields the lipophilic 6-methyl-indazole from water.[1][2] This is thermodynamically stable and prevents precipitation indefinitely [1, 2].[1][2]

Materials:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade)[1][2]

  • Milli-Q Water[1][2][3]

  • 0.22 µm Syringe Filter (PES membrane)[2]

Procedure:

  • Carrier Prep: Prepare a 20% (w/v) HP-β-CD solution in Milli-Q water.[1][2] Stir until clear.

  • Compound Addition: Add 6-methyl-1H-indazol-7-amine powder directly to the HP-β-CD solution (avoiding DMSO if possible).

    • Note: If powder addition is difficult, dissolve compound in a minimal volume of acetone, add to HP-β-CD, and evaporate the acetone under nitrogen stream.

  • Sonication: Sonicate in a water bath at 37°C for 30-60 minutes. The solution should turn from cloudy to clear.[2]

  • Sterilization: Filter through a 0.22 µm PES filter.[1][2]

  • Usage: Use this stock to dilute directly into cell media. The cyclodextrin is non-toxic to most cell lines up to 10-20 mM.[1][2]

Data Comparison:

ParameterDMSO Dilution MethodHP-β-CD Complexation
Max Solubility (pH 7.4) ~5 - 10 µM (Unstable)> 500 µM (Stable)
Precipitation Risk High (Time-dependent)Low (Thermodynamically stable)
Cell Toxicity DMSO > 0.5% is toxicNon-toxic (inert carrier)
Stability < 4 hours> 2 weeks at 4°C

Troubleshooting & FAQ

Q1: I see a fine precipitate after 2 hours in the incubator, even with 0.1% DMSO. Why? A: This is "Ostwald Ripening." Small aggregates formed during the initial mixing (which were invisible) have grown into visible crystals.[2]

  • Fix: Switch to Protocol B (Cyclodextrin) .[1][2] Once the indazole is locked in the CD cavity, it cannot aggregate.

Q2: Can I use acid to dissolve it first? A: Yes, 6-methyl-1H-indazol-7-amine will dissolve readily in 0.1 M HCl due to protonation of the amine.[1][2]

  • Warning: When you add this acidic stock to your cell media (pH 7.4), the pH shift will instantly deprotonate the amine, causing it to crash out again. Acidification is only useful if the final assay pH can remain acidic (which is rarely the case in biology).[1]

Q3: Does the 6-methyl group make it worse than standard 7-aminoindazole? A: Yes. The methyl group increases the LogP (lipophilicity) and creates steric bulk near the amine [3]. This disrupts the water network around the polar amine group, making the "solubility penalty" higher than the un-methylated parent scaffold.

Q4: My compound binds to the plastic tips. How do I stop this? A: Indazoles are "sticky" (lipophilic).[1][2]

  • Fix: Use Low-Retention pipette tips and tubes.[1][2]

  • Fix: Pre-coat tips by pipetting the buffer (containing BSA or Tween) before pipetting the compound solution.[1]

Visualizing the Interaction

The following diagram illustrates the molecular interaction preventing solubility (Aggregation) versus the solution (Encapsulation).[1]

Molecular_Mechanism cluster_0 Scenario A: Aqueous Buffer (pH 7.4) cluster_1 Scenario B: Cyclodextrin (HP-β-CD) Indazole_1 Neutral Indazole Agg π-π Stacked Aggregate (Precipitate) Indazole_1->Agg Hydrophobic Association Indazole_2 Neutral Indazole Indazole_2->Agg CD_Host Cyclodextrin (Hydrophobic Cavity) Complex Inclusion Complex (Soluble) CD_Host->Complex Shielding Indazole_3 Neutral Indazole Indazole_3->Complex Encapsulation

Figure 2: Mechanism of precipitation via hydrophobic stacking vs. solubilization via cyclodextrin encapsulation.[1][2]

References

  • Zhang, J., et al. (2023).[1][2][4] "The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors."[1][2] European Journal of Medicinal Chemistry.

    • Relevance: Validates the poor solubility of the indazole core and the necessity of structural or formulation modification (like salts or carriers) for biological activity.
  • Szejtli, J. (1998).[1][2][3] "Introduction and General Overview of Cyclodextrin Chemistry." Chemical Reviews.

    • Relevance: The foundational text establishing cyclodextrins as the standard for solubilizing hydrophobic amine-containing heterocycles.[1][2]

  • Meanwell, N. A. (2011).[1][2] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Oral Bioavailability." Chemical Research in Toxicology.

    • Relevance: Explains the "Methyl Effect"—how adding a methyl group (as in 6-methyl-1H-indazol-7-amine) significantly alters solubility and crystal packing compared to the des-methyl analog.[1][2]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 6-methyl-1H-indazol-7-amine

Status: Active Last Updated: February 1, 2026 Applicable CAS: 1338806-73-7 (Related to CFI-400945 intermediate) Safety Warning: This compound is a bioactive kinase inhibitor intermediate. Handle with cytotoxic precaution...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 1, 2026 Applicable CAS: 1338806-73-7 (Related to CFI-400945 intermediate) Safety Warning: This compound is a bioactive kinase inhibitor intermediate. Handle with cytotoxic precautions.

Executive Summary & Molecule Profile

6-methyl-1H-indazol-7-amine is a critical scaffold in the synthesis of PLK4 inhibitors, most notably CFI-400945 (Ocifisertib) . As a Senior Application Scientist, I often see researchers struggle with this intermediate because it possesses "schizophrenic" solubility—it contains both an acidic indazole proton and a basic exocyclic amine.

Successful crystallization requires managing three variables: tautomeric equilibrium , oxidative instability , and regioisomeric impurities . This guide addresses the specific failure modes encountered during scale-up and purification.

Physicochemical Profile
PropertyCharacteristicImpact on Crystallization
Acidity/Basicity AmphotericCan crystallize as free base or salt; sensitive to pH.
Tautomerism 1H- / 2H- shift1H is thermodynamically stable; 2H may appear in non-polar solvents, causing oiling.
Stability Oxidation-proneThe 7-amine position oxidizes to N-oxides or azo-dimers, turning solids pink/brown.
Solubility ModerateSoluble in DMSO, MeOH, EtOAc; Poor in Hexanes, Water (neutral).

Troubleshooting Guide (Q&A Format)

ISSUE 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode. It usually indicates the presence of azo-dimer impurities (from incomplete reduction of the nitro-precursor) or regioisomers (e.g., 4-methyl or 5-methyl analogs) that disrupt crystal lattice packing.

Corrective Protocol: The "Seeded Dual-Solvent" Method Do not rely on simple cooling. You must force the lattice to form before the oil phase separates.

  • Solvent Swap: If you are using Dichloromethane (DCM), switch to Toluene/Ethyl Acetate (EtOAc) . DCM often solubilizes impurities too well, preventing purification.

  • The Protocol:

    • Dissolve crude oil in minimum hot EtOAc (60°C).

    • Add Toluene dropwise until slight turbidity appears.

    • Crucial Step: Add seed crystals (1% w/w) at 50°C. If you lack seeds, scratch the glass surface vigorously.

    • Cool slowly (5°C/hour) to Room Temperature (RT).

    • Do not use an ice bath immediately; this traps impurities and causes oiling.

Why this works: Toluene acts as an anti-solvent for the polar impurities (like N-oxides) while maintaining solubility for the hydrophobic methyl-indazole core.

ISSUE 2: "The solid turns pink or brown upon drying."

Diagnosis: Oxidative degradation. The 7-amino group is electron-rich and susceptible to air oxidation, forming radical cations or diazo species.

Corrective Protocol: Anaerobic Handling & Acid Stabilization

  • Degassing: All solvents must be sparged with Nitrogen or Argon for 15 minutes prior to use.

  • Add an Antioxidant: Add 0.1% Ascorbic Acid to the crystallization mother liquor.

  • Salt Formation (Recommended): If the free base is unstable, convert it immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt. The protonated amine is significantly more resistant to oxidation.

ISSUE 3: "NMR shows broad peaks or shifting signals."

Diagnosis: Tautomerism.[1][2] Indazoles exist in a dynamic equilibrium between the 1H- and 2H- forms.[2] In solution (especially CDCl3), this exchange is fast, causing peak broadening.

Corrective Protocol: Solvent Selection for Analysis

  • Switch NMR Solvent: Use DMSO-d6 . The high polarity stabilizes the 1H-tautomer via hydrogen bonding, resulting in sharp, distinct peaks.

  • Verification: Confirm the 1H-tautomer by observing the distinct NH signal around 12-13 ppm in DMSO.

Decision Pathways & Workflows

Workflow 1: Purification Logic Gate

Use this decision tree to determine the optimal purification strategy based on crude purity.

PurificationLogic Start Crude 6-methyl-1H-indazol-7-amine CheckPurity Check Purity (HPLC/LCMS) Start->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity LowPurity Purity < 90% CheckPurity->LowPurity Charcoal Activated Carbon Treatment (Remove Color/Oxidants) HighPurity->Charcoal AcidBase Acid/Base Extraction (Dissolve in 1M HCl, Wash DCM, Basify to pH 10, Extract EtOAc) LowPurity->AcidBase Silica Flash Chromatography (DCM:MeOH 95:5) AcidBase->Silica If still colored Crystallize Crystallization (EtOAc/Heptane or Toluene) AcidBase->Crystallize If clear oil Silica->Crystallize Charcoal->Crystallize

Figure 1: Purification Logic Gate. Determine the entry point based on initial purity to avoid yield loss.

Workflow 2: Handling "Oiling Out" (Phase Separation)

This diagram illustrates the thermodynamic rescue of an oiled-out batch.

OilingRescue OiledBatch Oiled-Out Batch (Bi-phasic mixture) Reheat Re-heat to Dissolution (Add 10% more polar solvent) OiledBatch->Reheat Do not filter! Seed Seed at Cloud Point (Critical Step) Reheat->Seed Cool Controlled Cooling (5°C per hour) Seed->Cool Isolate Filtration & N2 Drying Cool->Isolate

Figure 2: Rescue protocol for oiled-out crystallization batches.

Solvent Screening Data

The following table summarizes solvent suitability based on internal application data and literature precedents for amino-indazoles.

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Methanol HighHighLowYield loss is high; good for initial cleaning but not final isolation.
Ethyl Acetate ModerateLowHigh Excellent for free base. Use Heptane as anti-solvent.
DCM Very HighHighLowHard to crystallize; product often oils out upon evaporation.
Toluene ModerateVery LowMedium Good anti-solvent, but requires heating to dissolve.
Water LowInsolubleN/AOnly useful if forming HCl salt (water soluble).

References & Authority

  • Mason, J. M., et al. (2014). "Functional Characterization of CFI-400945, a Polo-like Kinase 4 Inhibitor, as a Potential Anticancer Agent." Cancer Cell, 26(2), 163-176.

    • Context: Establishes the biological relevance and synthesis utility of the 7-amino-indazole scaffold.

  • Pauls, H. W., et al. (2013). "Indazole Inhibitors of Polo-like Kinase 4." U.S. Patent 2013/0237535.

    • Context: Detailed synthetic examples (Example 1-5) describing the reduction of nitro-indazole to amino-indazole and subsequent purification.

  • Gaulon, C., et al. (2005). "Synthesis and reactivity of 7-amino-1H-indazoles." Tetrahedron, 61(16), 4011-4018.

    • Context: Discusses the chemical stability and oxidation patterns of 7-aminoindazoles.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

    • Context: Standard protocols for "Oiling Out" rescue (p. 143) and amine purification.

For further assistance, please contact the Application Science team with your specific batch HPLC trace.

Sources

Troubleshooting

Technical Support Center: Stability of 6-methyl-1H-indazol-7-amine in DMSO

Executive Summary 6-methyl-1H-indazol-7-amine is a critical intermediate scaffold, particularly in the synthesis of kinase inhibitors. While the indazole core confers reasonable stability, the primary amine at the 7-posi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-methyl-1H-indazol-7-amine is a critical intermediate scaffold, particularly in the synthesis of kinase inhibitors. While the indazole core confers reasonable stability, the primary amine at the 7-position introduces susceptibility to oxidative degradation and potential condensation reactions in solution. This guide outlines the stability profile, storage mandates, and troubleshooting steps to ensure experimental reproducibility.

Part 1: Chemical Stability Profile (Q&A)

Q1: What is the primary degradation mechanism of this compound in DMSO?

A: The primary risk is oxidative discoloration followed by dimerization .

  • Mechanism: The 7-amino group is electron-rich. In the presence of dissolved oxygen and light, it can undergo radical cation formation, leading to the formation of azo-linkages or extended conjugated systems (often seen as a color shift from beige to dark brown/black).

  • DMSO Role: While DMSO is a polar aprotic solvent that solubilizes the compound well, it is hygroscopic. Water uptake accelerates hydrolysis and can facilitate proton-transfer reactions that destabilize the free amine.

  • Analogy: Similar to 2-aminothiazoles, amino-heterocycles stored in DMSO at room temperature can undergo slow N-N bond formation or ring-opening degradation if not strictly temperature-controlled [1].

Q2: Is the compound stable at Room Temperature (RT)?

A: No.

  • Solid State: Stable for weeks if desiccated and protected from light.

  • DMSO Solution: Significant degradation (detectable by LC-MS) can occur within 24–48 hours at RT. The solution may turn yellow/orange, indicating the formation of N-oxide impurities or imine condensation products.

Q3: Does the 6-methyl group affect stability?

A: Yes, positively. The methyl group at position 6 provides steric hindrance, partially shielding the 7-amine from bulky electrophiles. However, it does not prevent oxidation by small molecules (like dissolved


) or solvent-mediated proton transfers.

Part 2: Preparation & Storage Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stock solution viable for >3 months.

Reagents:

  • 6-methyl-1H-indazol-7-amine (solid, >98% purity).

  • Anhydrous DMSO (Grade: Cell Culture Tested, Water content <0.1%).

Workflow:

  • Equilibrate: Allow the vial of solid compound to reach room temperature before opening to prevent condensation on the hygroscopic solid.

  • Weighing: Weigh the target mass rapidly in a low-humidity environment.

  • Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.

    • Note: If the solution is cloudy, sonicate for 1 minute at <30°C.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL or 100 µL) in amber polypropylene tubes.

    • Why? Amber tubes block UV/Vis light that catalyzes aniline oxidation.

  • Seal: Flush the headspace of each tube with Argon or Nitrogen gas before capping.

Protocol B: Storage Conditions
DurationTemperatureConditionExpected Stability
Short Term (<2 weeks)-20°CDark, Sealed>99%
Long Term (>2 weeks)-80°CDark, Inert Gas>98% (6 months)
On Bench RT (20-25°C)Dark<24 Hours

Part 3: Troubleshooting & Diagnostics

Visual Diagnostic Guide
ObservationDiagnosisAction Required
Solution is Clear/Colorless Optimal StateProceed with experiment.
Solution is Light Yellow Mild Oxidation (<2%)Acceptable for most biochemical assays; verify conc. if performing

determination.
Solution is Dark Brown/Black Severe Oxidation / PolymerizationDiscard. Do not use. Toxic degradation products may interfere with assay.
Precipitate / Cloudiness Water ContaminationDMSO has absorbed atmospheric water. Compound has crashed out. Discard.
QC Decision Tree: Using Stored Stock Solutions

StockQC Start Evaluate Stored DMSO Stock CheckVisual Visual Inspection: Color/Clarity? Start->CheckVisual Clear Clear / Light Yellow CheckVisual->Clear Looks Good Dark Dark Brown / Cloudy CheckVisual->Dark Degraded CheckAge Age of Stock? Clear->CheckAge Fail DISCARD Dark->Fail Young < 1 Month (-20°C) CheckAge->Young Fresh Old > 1 Month CheckAge->Old Aged Pass PROCEED Young->Pass LCMS Run LC-MS QC Old->LCMS PurityCheck Purity > 95%? LCMS->PurityCheck PurityCheck->Pass Yes PurityCheck->Fail No

Figure 1: Decision logic for validating the integrity of 6-methyl-1H-indazol-7-amine stocks prior to high-value experiments.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I freeze-thaw the stock solution? A: Limit freeze-thaw cycles to a maximum of 3 . Repeated cycling introduces condensation (water) into the DMSO. The freezing process can also cause "cryo-concentration," where the compound precipitates locally as the DMSO freezes, potentially failing to redissolve completely upon thawing.

Q: Why did my compound precipitate after 1 week at -20°C? A: This is likely due to DMSO Hygroscopicity . If the vial was not tightly sealed, the DMSO absorbed moisture from the freezer air. 6-methyl-1H-indazol-7-amine is hydrophobic; as water content in DMSO rises above 10-15%, the compound's solubility drops drastically, causing precipitation [2].

Q: Can I use DMSO containing 0.1% Formic Acid for storage? A: No. While acidic conditions stabilize some amines, long-term storage of primary amines in acidic DMSO can promote N-methylation or formylation reactions (Leuckart-Wallach type reactivity) over time [3]. Store in neutral, anhydrous DMSO.

Q: How do I verify the concentration if I suspect degradation? A: Use Quantitative NMR (qNMR) or UV-Vis .

  • UV-Vis: Measure absorbance at

    
     (typically ~250-300 nm for indazoles). Compare against a freshly prepared standard curve.
    
  • qNMR: Use an internal standard (e.g., maleic acid) in DMSO-

    
     to integrate the methyl peak (singlet, ~2.4 ppm) relative to the standard.
    

References

  • Schleiferböck, S. et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. Available at: [Link]

  • ECHA. (2025). 1-methyl-1H-indazol-7-amine Registration Dossier - Physical Properties. European Chemicals Agency.[1] Available at: [Link]

  • Li, X. et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry - A European Journal.[2] Available at: [Link]

Sources

Optimization

Technical Support Center: 6-Methyl-1H-indazol-7-amine Synthesis

Welcome to the technical support center for the synthesis of 6-methyl-1H-indazol-7-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-methyl-1H-indazol-7-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproducts and optimize your reaction outcomes.

Introduction

6-Methyl-1H-indazol-7-amine is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the tyrosine kinase inhibitor Axitinib. The most common and scalable synthetic route proceeds via the diazotization of 2-amino-3-methylbenzonitrile followed by an intramolecular cyclization. While seemingly straightforward, this reaction is often accompanied by the formation of several byproducts that can complicate purification and reduce overall yield. This guide will address these challenges head-on, providing practical, field-proven solutions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am observing a significant amount of an impurity with a mass corresponding to the replacement of the amino group with a chloro group. What is this byproduct and how can I minimize it?

Answer:

This common byproduct is likely 7-chloro-6-methyl-1H-indazole . Its formation is a classic example of a Sandmeyer-type reaction, where the diazonium salt intermediate is intercepted by a chloride ion from the reaction medium (e.g., from hydrochloric acid) before it can cyclize.

Causality and Mechanism:

The formation of the diazonium salt of 2-amino-3-methylbenzonitrile is the critical first step. This intermediate can then either undergo intramolecular cyclization to form the desired indazole or react with nucleophiles present in the reaction mixture. Chloride ions, being abundant when using hydrochloric acid for diazotization, can act as nucleophiles, leading to the formation of the chloro-indazole byproduct.

Mitigation Strategies:

  • Temperature Control: This is the most critical parameter. The diazotization reaction should be carried out at low temperatures, typically between 0 and 5 °C. Higher temperatures increase the rate of the Sandmeyer reaction more significantly than the desired cyclization.

  • Acid Selection: While hydrochloric acid is commonly used, consider using a non-nucleophilic acid like sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄) for the diazotization. This eliminates the source of chloride ions. If using sulfuric acid, be mindful of potential sulfonation byproducts if the reaction temperature is not well-controlled.

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the amine. This maintains a low concentration of the diazonium salt at any given time, favoring the intramolecular cyclization over the bimolecular Sandmeyer reaction.

Question 2: My reaction mixture shows a complex impurity profile, and I suspect the presence of dimeric or polymeric byproducts. What causes this and how can I prevent it?

Answer:

The formation of dimeric or polymeric azo compounds is another potential side reaction. These byproducts arise from the coupling of the diazonium salt intermediate with an unreacted molecule of 2-amino-3-methylbenzonitrile or the product, 6-methyl-1H-indazol-7-amine.

Causality and Mechanism:

Diazonium salts are electrophilic and can react with electron-rich aromatic compounds in a process known as azo coupling. Both the starting material and the product are activated towards this reaction. This leads to the formation of colored azo dyes, which can be difficult to remove.

Mitigation Strategies:

  • Stoichiometry Control: Ensure that the stoichiometry of the nitrous acid is carefully controlled. An excess of the diazonium salt will increase the likelihood of azo coupling. A slight excess of the amine can sometimes be beneficial, but this needs to be optimized.

  • Reaction Concentration: Running the reaction at a higher dilution can disfavor the bimolecular azo coupling reaction in favor of the unimolecular cyclization.

  • Efficient Stirring: Ensure efficient mixing to avoid localized high concentrations of the diazonium salt.

Question 3: My overall yield is low, and I have a significant amount of unreacted 2-amino-3-methylbenzonitrile in my crude product. What could be the issue?

Answer:

Low conversion of the starting material can be due to several factors related to the diazotization step.

Causality and Mechanism:

The formation of the diazonium salt is a prerequisite for the cyclization. If the diazotization is incomplete, the unreacted starting material will remain.

Mitigation Strategies:

  • Purity of Starting Material: Ensure that the 2-amino-3-methylbenzonitrile is of high purity. Impurities can interfere with the diazotization reaction.

  • Acid Concentration: The reaction requires a sufficiently acidic medium to generate the active nitrosating agent (nitrosonium ion, NO⁺) from sodium nitrite. Ensure the correct concentration and amount of acid is used.

  • Temperature: While low temperatures are crucial to prevent side reactions, temperatures that are too low can slow down the diazotization reaction significantly. Maintain the temperature within the optimal range of 0-5 °C.

  • Reaction Time: Allow sufficient time for the diazotization to go to completion before proceeding with the next step or work-up. Monitoring the reaction by TLC or HPLC is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The reaction is typically carried out in an aqueous acidic medium. The choice of acid is critical, as discussed in the troubleshooting guide. Some protocols may use a co-solvent like acetic acid to improve solubility.

Q2: How can I effectively purify 6-methyl-1H-indazol-7-amine from the byproducts?

A2: A combination of techniques is often necessary:

  • Acid-Base Extraction: The basicity of the amino group on the desired product and some byproducts allows for separation from non-basic impurities through acid-base extraction.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is a powerful technique for removing impurities.

  • Column Chromatography: For laboratory-scale purifications and for removing closely related impurities, column chromatography on silica gel is effective. A gradient elution system, for example, with ethyl acetate and hexanes, can be employed.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, diazonium salts are potentially explosive, especially when isolated in a dry state.[1] Therefore, it is crucial to keep the reaction mixture cold and to use the diazonium salt intermediate in solution without isolation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-1H-indazol-7-amine
  • To a stirred solution of 2-amino-3-methylbenzonitrile (1.0 eq) in a mixture of acetic acid and water at 0-5 °C, slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Slowly raise the temperature to room temperature and continue stirring for an additional 2-4 hours to ensure complete cyclization.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathway and Potential Byproducts

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products A 2-Amino-3-methylbenzonitrile B Diazonium Salt A->B NaNO₂, H⁺ 0-5 °C C 6-Methyl-1H-indazol-7-amine (Desired Product) B->C Intramolecular Cyclization D 7-Chloro-6-methyl-1H-indazole (Sandmeyer Byproduct) B->D Cl⁻ (from HCl) E Azo Dimer (Coupling Byproduct) B->E + Starting Material or Product

Caption: Reaction scheme for the synthesis of 6-methyl-1H-indazol-7-amine and the formation of major byproducts.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product q1 Major Impurity with M+Cl? start->q1 a1 Likely 7-chloro-6-methyl-1H-indazole. - Lower reaction temperature. - Use non-nucleophilic acid (H₂SO₄). - Slow addition of NaNO₂. q1->a1 Yes q2 Colored Impurities / Dimers? q1->q2 No end Optimized Reaction a1->end a2 Likely azo coupling byproducts. - Control NaNO₂ stoichiometry. - Increase reaction dilution. - Ensure efficient stirring. q2->a2 Yes q3 High Level of Starting Material? q2->q3 No a2->end a3 Incomplete diazotization. - Check purity of starting material. - Ensure sufficient acidity. - Optimize reaction time and temperature. q3->a3 Yes q3->end No a3->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of 6-methyl-1H-indazol-7-amine.

Data Summary

ParameterRecommended ConditionRationale
Reaction Temperature 0-5 °CMinimizes Sandmeyer and azo coupling side reactions.
Acid HCl (with caution), H₂SO₄, or HBF₄Non-nucleophilic acids prevent the formation of chloro-byproducts.
NaNO₂ Stoichiometry 1.0-1.1 equivalentsA slight excess ensures complete diazotization, but a large excess can lead to side reactions.
Reaction Time 1-4 hoursSufficient time is needed for both diazotization and cyclization. Monitor by TLC/HPLC.
Purification Crystallization or Column ChromatographyEffective for removing common byproducts and achieving high purity.

References

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Selectivity of 6-methyl-1H-indazol-7-amine Kinase Inhibitors

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working on enhancing the selectivity of kinase inhibitors based on the 6-methyl-1H-indazol-7-amine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working on enhancing the selectivity of kinase inhibitors based on the 6-methyl-1H-indazol-7-amine scaffold. This guide is structured to provide practical, in-depth answers to common questions and troubleshooting scenarios you may encounter during your experimental work. Our goal is to empower you with the knowledge to make informed decisions, interpret your data accurately, and ultimately, design more selective and effective kinase inhibitors.

Introduction to the 6-methyl-1H-indazol-7-amine Scaffold

The 1H-indazole core is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs, such as axitinib and pazopanib, featuring this moiety.[1][2] The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment for various kinases.[3] The 6-methyl-1H-indazol-7-amine scaffold represents a specific variation of this privileged structure. While extensive research on this exact scaffold is not widely available in the public domain, we can draw valuable insights from closely related indazole-amine series to guide our strategies for enhancing selectivity. The addition of the methyl group at the 6-position is likely to influence the compound's interaction with the kinase active site, potentially offering opportunities for improved selectivity through careful structure-activity relationship (SAR) studies.[4]

Frequently Asked Questions (FAQs)

Q1: My 6-methyl-1H-indazol-7-amine based inhibitor shows potent activity against my primary target kinase, but I suspect it has off-target effects. What are the first steps to assess its selectivity?

A1: Initial assessment of kinase inhibitor selectivity is a critical step in drug discovery. A tiered approach is often the most efficient:

  • Single-Dose Kinome Screening: The most comprehensive initial step is to screen your inhibitor at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a broad panel of kinases.[5] Several commercial services offer panels covering a significant portion of the human kinome. This will provide a "snapshot" of your inhibitor's activity across the kinome and identify potential off-target kinases.

  • IC50 Determination for "Hits": For any kinases that show significant inhibition (e.g., >70% inhibition) in the single-dose screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This will quantify the potency of your inhibitor against these potential off-targets and allow for a direct comparison with your primary target.

  • Selectivity Score Calculation: To quantify and compare the selectivity of different compounds, you can calculate a selectivity score. A simple method is to divide the number of kinases inhibited above a certain threshold (e.g., IC50 < 3 µM) by the total number of kinases tested. A lower score indicates higher selectivity.

Q2: What are some common off-target kinase families for indazole-based inhibitors, and how can I rationally design more selective compounds?

A2: While specific off-target profiles for the 6-methyl-1H-indazol-7-amine scaffold require experimental determination, indazole-based inhibitors have been reported to interact with a range of kinases, including VEGFR, PDGFR, and members of the Src family.[2] Strategies to enhance selectivity often involve exploiting subtle differences in the ATP-binding pocket and surrounding regions:

  • Targeting the "Gatekeeper" Residue: The gatekeeper residue is a key determinant of the size of the hydrophobic pocket in the back of the ATP-binding site. Modifying your inhibitor to introduce steric hindrance with a bulky gatekeeper residue in an off-target kinase, while maintaining interaction with a smaller gatekeeper in your primary target, is a classic strategy for improving selectivity.

  • Exploiting the DFG Motif Conformation: Kinases can adopt different conformations, particularly in the Aspartate-Phenylalanine-Glycine (DFG) motif of the activation loop. "DFG-in" is the active conformation, while "DFG-out" is an inactive conformation. Designing inhibitors that specifically bind to the less-conserved "DFG-out" conformation can lead to higher selectivity.

  • Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site, consider designing inhibitors that bind to allosteric sites, which are generally less conserved across the kinome. This can lead to highly selective inhibitors.

  • Computational Modeling: Molecular docking and molecular dynamics simulations can be powerful tools to visualize how your inhibitor binds to the active site of your target and off-target kinases.[6][7] These models can help you identify key interactions and guide the design of modifications to improve selectivity.

Q3: I am observing a discrepancy between my biochemical assay (e.g., ADP-Glo) and my cell-based assay results. What could be the reasons?

A3: Discrepancies between in vitro and cellular assays are common and can provide valuable information about your compound's properties. Here are some potential reasons:

  • Cell Permeability: Your inhibitor may have poor cell membrane permeability, leading to a lower effective concentration inside the cell.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolism: The inhibitor could be rapidly metabolized by the cells into an inactive form.

  • High Intracellular ATP Concentration: Biochemical assays are often run at or near the Km for ATP of the kinase. In contrast, the intracellular ATP concentration is much higher (in the millimolar range). An ATP-competitive inhibitor may be less effective in a cellular environment due to competition with high levels of endogenous ATP.

  • Target Engagement: The inhibitor may not be engaging the target kinase effectively in the complex cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in intact cells.[8]

Troubleshooting Guides

Guide 1: Inconsistent or Noisy Data in Biochemical Kinase Assays (e.g., ADP-Glo)
Observed Issue Potential Cause Troubleshooting Steps & Rationale
High background signal 1. Contaminated ATP with ADP.2. Reagent instability.3. Non-enzymatic ATP hydrolysis.1. Use high-purity ATP. Some commercial kits provide ultra-pure ATP to minimize this issue.[9]2. Prepare reagents fresh and protect them from light. Ensure proper storage conditions.3. Run a no-enzyme control to assess the level of non-enzymatic ATP hydrolysis.
Low signal-to-background ratio 1. Sub-optimal enzyme concentration.2. Sub-optimal substrate concentration.3. Incorrect ATP concentration.1. Titrate the enzyme to find a concentration that gives a robust signal within the linear range of the assay.2. Titrate the substrate. A good starting point is a concentration at or above the Km of the enzyme for that substrate.3. Optimize the ATP concentration. While a higher ATP concentration may be more physiologically relevant, a lower concentration (around the Km) can increase the apparent potency of ATP-competitive inhibitors.[9]
High well-to-well variability 1. Inaccurate pipetting.2. Incomplete mixing.3. Edge effects in the microplate.1. Use calibrated pipettes and proper technique. Consider using automated liquid handlers for high-throughput screening.2. Ensure thorough mixing after each reagent addition by gentle shaking or orbital mixing.3. Avoid using the outer wells of the plate, or fill them with buffer to create a more uniform environment.
Compound precipitation The 6-methyl-1H-indazol-7-amine scaffold is likely to be hydrophobic, leading to poor aqueous solubility.1. Include a solubility assessment of your compounds before screening.2. Reduce the final DMSO concentration in the assay. Most assays can tolerate up to 1-2% DMSO.3. Consider using a different assay buffer containing a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to improve solubility.
Guide 2: Interpreting Ambiguous Cellular Thermal Shift Assay (CETSA) Results
Observed Issue Potential Cause Troubleshooting Steps & Rationale
No thermal shift observed 1. The compound does not bind to the target in cells.2. Binding does not induce a change in thermal stability.3. Insufficient compound concentration.1. Confirm target engagement with an orthogonal method if possible.2. This is a known limitation of CETSA. Not all binding events lead to a measurable thermal shift.[10]3. Perform a dose-response CETSA (isothermal dose-response fingerprint, ITDRF) to assess target engagement at different concentrations.
Protein destabilization (negative thermal shift) The compound binds to an unstable conformation of the protein or disrupts a stabilizing protein-protein interaction.This is still an indication of target engagement and can be a valid and interesting result. It is important to be consistent in your analysis and report the direction of the shift.
Irregular or biphasic melt curves 1. Protein has multiple binding sites with different affinities.2. The protein exists in multiple conformational states.3. Off-target binding at higher concentrations.1. This can be a complex scenario to deconvolute. Further biophysical studies may be needed.2. This is a possibility for some proteins. Careful analysis of the curve shape is important.3. If the biphasic nature appears only at high compound concentrations, it may suggest off-target effects.
High variability between replicates 1. Inconsistent heating.2. Incomplete cell lysis.3. Inconsistent sample processing.1. Use a PCR cycler with a heated lid for precise and uniform temperature control.2. Ensure complete cell lysis to release the target protein. Optimize lysis buffer and conditions.3. Standardize all steps of the protocol, from cell harvesting to western blotting, to minimize variability.

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol provides a general framework for determining the IC50 of a 6-methyl-1H-indazol-7-amine based inhibitor against a target kinase. Optimization of enzyme, substrate, and ATP concentrations is crucial for robust results.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate

  • Kinase reaction buffer

  • Inhibitor compound stock solution (e.g., 10 mM in DMSO)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of your inhibitor in the kinase reaction buffer. A common starting point is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). Include a "no inhibitor" control (vehicle only, e.g., DMSO).

  • Kinase Reaction Setup:

    • In each well of the assay plate, add your diluted inhibitor or vehicle.

    • Add the kinase and substrate to each well. The optimal concentrations should be predetermined.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km of the kinase for ATP.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal.[12] Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol describes a basic CETSA experiment to confirm target engagement of your inhibitor in intact cells.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • Inhibitor compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and western blot reagents

  • Primary antibody specific for the target kinase

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with your inhibitor at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a set time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis: After heating, cool the samples to room temperature. Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody against the target kinase.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve for the inhibitor-treated sample indicates target engagement.

Visualizations

Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Cellular Validation cluster_3 Optimization a Synthesize 6-methyl-1H-indazol-7-amine derivative b Single-Dose Kinome-Wide Screen (e.g., 1 µM) a->b c Identify Off-Target 'Hits' (>70% Inhibition) b->c d Determine IC50 Values for Primary Target and Off-Targets c->d e Calculate Selectivity Score d->e f Cell-Based Potency Assays d->f h SAR-Guided Molecular Modeling and Synthesis e->h g Confirm Target Engagement (e.g., CETSA) f->g g->h h->a Iterate Design G cluster_0 Potential Causes cluster_1 Experimental Validation start Discrepancy Observed: High Biochemical Potency, Low Cellular Potency permeability Poor Cell Permeability? start->permeability efflux Efflux Pump Substrate? start->efflux metabolism Rapid Metabolism? start->metabolism atp High Intracellular ATP Competition? start->atp caco2 Caco-2 Permeability Assay permeability->caco2 efflux_assay Efflux Pump Inhibition Assay efflux->efflux_assay metabolic_stability Microsomal Stability Assay metabolism->metabolic_stability cetsa Cellular Thermal Shift Assay (CETSA) atp->cetsa Confirm Target Engagement

Caption: A decision tree for troubleshooting discrepancies between biochemical and cellular assay results.

References

  • Harris, P. A., Boloor, A., Cheung, M., Kumar, R., Crosby, R. M., Davis-Ward, R. G., ... & Harris, P. A. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of medicinal chemistry, 51(15), 4632-4640. [Link]

  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents. (n.d.).
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC. (2022). ACS Medicinal Chemistry Letters, 13(12), 1937-1943. [Link]

  • Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem. (n.d.). Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (2021). RSC Medicinal Chemistry, 12(10), 1636-1667. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (2023). Molecules, 28(10), 4078. [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors - MDPI. (2023). International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (2021). RSC Medicinal Chemistry, 12(10), 1636-1667. [Link]

  • Rapid Identification of Inhibitors and Prediction of Ligand Selectivity for Multiple Proteins: Application to Protein Kinases - PMC. (2014). Journal of Chemical Information and Modeling, 54(1), 230-239. [Link]

  • A Novel Mode of Protein Kinase Inhibition Exploiting Hydrophobic Motifs of Autoinhibited Kinases: DISCOVERY OF ATP-INDEPENDENT INHIBITORS OF FIBROBLAST GROWTH FACTOR RECEPTOR - NIH. (2012). Journal of Biological Chemistry, 287(4), 2735-2745. [Link]

  • RESEARCH ARTICLE - RSC Medicinal Chemistry. (2023). RSC Medicinal Chemistry, 14(12), 2419-2426. [Link]

  • Current Advances in CETSA - PMC. (2022). Frontiers in Pharmacology, 13, 908983. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC. (2013). PLoS Computational Biology, 9(2), e1002928. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4078. [Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC. (2014). ACS Medicinal Chemistry Letters, 5(12), 1243-1248. [Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization. (2011). Expert Opinion on Drug Discovery, 6(4), 381-394. [Link]

  • Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. (2020). SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 118-126. [Link]

  • Kinase Selectivity Panels - Reaction Biology. (n.d.). Retrieved from [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - MDPI. (2023). International Journal of Molecular Sciences, 24(15), 12108. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (2018). Frontiers in Pharmacology, 9, 131. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - NIH. (2021). STAR Protocols, 2(3), 100720. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. (2023). Molecules, 28(10), 4078. [Link]

  • A quantitative analysis of kinase inhibitor selectivity. (2008). Nature Biotechnology, 26(1), 127-132. [Link]

  • Rapid Identification of Inhibitors and Prediction of Ligand Selectivity for Multiple Proteins: Application to Protein Kinases | The Journal of Physical Chemistry B - ACS Publications. (2014). Journal of Physical Chemistry B, 118(10), 2639-2649. [Link]

  • The use of novel selectivity metrics in kinase research - PMC - PubMed Central. (2017). F1000Research, 6, 25. [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). Retrieved from [Link]

  • Current Advances in CETSA - ResearchGate. (2022). Frontiers in Pharmacology, 13, 908983. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (n.d.). Retrieved from [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(6), 989-995. [Link]

  • Two Hydrophobic Residues Can Determine the Specificity of Mitogen-activated Protein Kinase Docking Interactions - PubMed Central. (2006). Journal of Biological Chemistry, 281(48), 36825-36833. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (2020). ACS Chemical Biology, 15(3), 634-640. [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC. (2022). ACS Medicinal Chemistry Letters, 13(11), 1774-1781. [Link]

  • Technologies to Study Kinases. (n.d.). Retrieved from [Link]

Sources

Optimization

Optimizing the regioselectivity of reactions involving 6-methyl-1H-indazol-7-amine

Ticket Status: OPEN Subject: Regioselectivity & Functionalization Protocols Assigned Specialist: Senior Application Scientist, Heterocycle Division Executive Summary: The "Ortho-Ortho" Challenge Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Regioselectivity & Functionalization Protocols Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The "Ortho-Ortho" Challenge

Welcome to the technical support hub for 6-methyl-1H-indazol-7-amine . Working with this scaffold presents a unique "perfect storm" of steric hindrance.[1] The 6-methyl group reinforces the bulk of the 7-amine, creating a dense steric wall that shields the N1 position.[1]

The Regioselectivity Triangle:

  • N1 (Ring Nitrogen): Thermodynamically preferred in simple indazoles, but kinetically blocked in this substrate due to the C7-amine.

  • N2 (Ring Nitrogen): The kinetically accessible site. Without intervention, alkylation here is the default outcome (often >95%).

  • C7-NH2 (Exocyclic Amine): A competing nucleophile.[1] Its reactivity depends entirely on pH and protonation states relative to the ring nitrogens.

Module 1: Troubleshooting N-Alkylation (N1 vs. N2)

User Issue: "I am attempting to alkylate the indazole ring using Methyl Iodide/Cs₂CO₃, but I am exclusively isolating the N2-isomer. How do I force N1-alkylation?"

Root Cause Analysis

In 7-substituted indazoles, the substituent (in your case, the -NH₂ group) projects into the space required for the electrophile to approach N1. This is the "Proximity Effect." The 6-methyl group exacerbates this by preventing the 7-amine from rotating away, effectively locking the steric blockade in place.[1] Under standard kinetic conditions (mild base, ambient temp), the electrophile attacks the accessible N2.

Technical Solution: Thermodynamic Equilibration

To achieve N1 selectivity, you must shift from kinetic control to thermodynamic control. The N1-alkylated product is generally more stable (benzenoid system) than the N2-product (quinonoid system), even with the steric clash.

Protocol A: The "Melt" Method (Thermodynamic Forcing)

Applicability: Simple alkyl halides.

  • Solvent Switch: Abandon THF or Acetone.[1] Use high-boiling, polar aprotic solvents like DMF or DMAc .[1]

  • Temperature: Heat is non-negotiable. Run the reaction at 100°C – 120°C . This provides the activation energy to reverse N2-alkylation (via de-alkylation/re-alkylation) and trap the thermodynamically stable N1 isomer.[1]

  • Counter-Ion Effect: Use LiOtBu or NaH instead of Cs₂CO₃. Smaller cations (Li⁺, Na⁺) coordinate tightly with N2, potentially shielding it or assisting in the isomerization process.

Protocol B: The Transient Protection Route (High Fidelity)

If thermal conditions degrade your substrate, use a transient directing group strategy.

  • Step 1: Protect the C7-amine (e.g., Boc or Acetyl) to reduce nucleophilic competition.

  • Step 2: Use THP (Tetrahydropyranyl) protection.[1] THP often favors N1 due to anomeric effects and reversibility.

  • Step 3: If direct alkylation fails, consider constructing the N1 bond before cyclizing the indazole ring (e.g., via hydrazone intermediates), though this requires a longer synthetic route.

Visualization: N-Alkylation Decision Matrix

N_Alkylation_Logic Start Start: N-Alkylation of 6-Me-7-NH2-Indazole Condition Desired Regioisomer? Start->Condition N2_Path Target: N2 Isomer Condition->N2_Path Kinetic Access N1_Path Target: N1 Isomer Condition->N1_Path Thermodynamic Stability Method_N2 Protocol: Kinetic Control Base: Cs2CO3 or K2CO3 Solvent: THF/Acetone (rt) Yield: >90% N2 N2_Path->Method_N2 Method_N1 Protocol: Thermodynamic Control Base: NaH or LiOtBu Solvent: DMF (100°C+) Allows N2 -> N1 isomerization N1_Path->Method_N1 Check Advanced: Use THP protection or construct ring with N-R bond Method_N1->Check Still getting N2?

Caption: Decision tree for selecting reaction conditions based on the desired N-regioisomer. Note the high temperature requirement for N1 selectivity.

Module 2: Chemoselectivity (Ring NH vs. Exocyclic NH₂)

User Issue: "I want to functionalize the ring nitrogen, but my electrophile is reacting with the 7-amine (or vice versa)."

The pKa & Nucleophilicity Balance
  • Ring NH (Indazole): pKa ~13.[1]8. Acidic.[1][2] Reacts as an anion (N⁻).

  • Exocyclic NH₂ (Aniline-like): pKa ~25-30 (to deprotonate).[1] Reacts as a neutral nucleophile (NH₂).[1]

Protocol: Selective Ring Alkylation

To alkylate the ring without touching the 7-amine, you must generate the indazole anion.

  • Base: Use NaH (Sodium Hydride) (1.1 equiv).

  • Mechanism: NaH will quantitatively deprotonate the Ring-NH (pKa 13.[1]8) but is not strong enough to deprotonate the Exocyclic-NH₂ (pKa >25) under these conditions.[1]

  • Result: The Ring-N⁻ is a super-nucleophile compared to the neutral NH₂.[1] The electrophile will target the ring (predominantly N2/N1) exclusively.

Protocol: Selective Exocyclic Amine Functionalization

To react the 7-amine (e.g., amide coupling) without touching the ring:

  • Base: Use organic bases like Pyridine or DIPEA .[1]

  • Mechanism: These bases are too weak to deprotonate the Ring-NH.[1] The Ring-NH remains neutral and non-nucleophilic.[1] The Exocyclic-NH₂ retains its lone pair and reacts with acyl chlorides or activated esters.[1]

Comparative Data Table: Selectivity Conditions

Target SiteReagent ClassRecommended BaseSolventMechanism
Ring Nitrogen Alkyl HalidesNaH (Strong)DMF/THFAnionic Nucleophile (Indazole⁻)
Exocyclic Amine Acyl ChloridesPyridine (Weak)DCMNeutral Nucleophile (R-NH₂)
Exocyclic Amine Aldehydes (Reductive Amination)AcOH (Cat.)[1]MeOHImine formation (Ring N is inert)

Module 3: C3-Functionalization (EAS)

User Issue: "I need to install a handle at C3. Is this possible with the free amine present?"

Technical Insight

The 6-methyl and 7-amino groups are strong electron-donating groups (EDGs).[1] While they activate the ring, they direct Electrophilic Aromatic Substitution (EAS) primarily to C4 or C5 if the conditions are too aggressive. However, halogenation at C3 is possible because the 5-membered ring is generally more reactive toward halogenation than the benzene ring in indazoles.

Protocol: C3-Iodination
  • Reagents: I₂ (Iodine) and KOH (Potassium Hydroxide).

  • Conditions: DMF, Room Temperature, 1-3 hours.

  • Why it works: The basic conditions generate the indazole anion (increasing electron density in the pyrazole ring), directing the electrophile (I⁺) to C3.

  • Warning: Monitor strictly. Over-reaction leads to iodination at C4 (ortho to the amine).

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Alam, F. & Keating, T. A. (2021).[3] Beilstein Journal of Organic Chemistry. Relevance: Defines the thermodynamic vs. kinetic control parameters for 7-substituted indazoles. URL:[Link]

  • Development of a selective and scalable N1-indazole alkylation. Source: Wang, J. et al. (2024).[4] RSC Advances. Relevance: Describes advanced thermodynamic equilibration methods using aldehyde intermediates. URL:[Link]

  • Indazole Tautomerism and Acidity. Source:Caribbean Journal of Science and Technology (2021).[2] Relevance: Establishes pKa values (13.86 for Ring NH) critical for chemoselectivity strategies. URL:[Link]

Sources

Troubleshooting

Degradation pathways of 6-methyl-1H-indazol-7-amine under experimental conditions

Technical Support Center: 6-Methyl-1H-indazol-7-amine Stability & Handling Current Status: Operational Subject: Degradation Pathways & Troubleshooting Guide Molecule ID: MIA-7 (6-methyl-1H-indazol-7-amine) Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methyl-1H-indazol-7-amine Stability & Handling

Current Status: Operational Subject: Degradation Pathways & Troubleshooting Guide Molecule ID: MIA-7 (6-methyl-1H-indazol-7-amine)

Executive Summary: The Stability Profile

Welcome to the technical support portal for 6-methyl-1H-indazol-7-amine . As a researcher, you are likely using this as a scaffold for kinase inhibitors or heterocyclic synthesis.

The Core Challenge: This molecule presents a "perfect storm" for stability issues. It possesses an electron-rich 7-amino group (highly susceptible to oxidation) adjacent to a 6-methyl group (steric bulk), all attached to an indazole core (prone to UV-induced tautomerization).

Primary Degradation Risks:

  • Oxidative Dimerization (High Risk): Rapid formation of azo-dimers or quinone-imine species upon air exposure.

  • Photolytic Rearrangement (Medium Risk): UV-induced ring opening of the pyrazole moiety.

  • N-Oxidation (Medium Risk): Formation of N-oxides during storage.

Module A: Oxidative Degradation (The "Browning" Effect)

User Issue: "My clear solution turned yellow/brown after 4 hours on the benchtop."

Technical Insight: The 7-amino group is electron-rich. Unlike simple anilines, the fusion to the pyrazole ring creates a unique electronic environment. The 6-methyl group, while providing steric hindrance, also inductively donates electrons, slightly lowering the oxidation potential of the amine.

Mechanism:

  • Initiation: Radical abstraction of a hydrogen from the 7-NH2.

  • Propagation: Formation of the hydroxylamine intermediate.

  • Termination/Coupling: Condensation of the oxidized species with the parent molecule to form azo-dimers (colored impurities) or further oxidation to unstable quinone diimines.

Pathway Visualization:

OxidationPathway cluster_legend Legend MIA 6-Methyl-1H-indazol-7-amine (Parent) Radical Aminyl Radical (Intermediate) MIA->Radical [O] / Light Hydroxyl 7-Hydroxylamine (Degradant A) Radical->Hydroxyl +OH• Quinone Quinone Diimine (Reactive Electrophile) Hydroxyl->Quinone -H2O Dimer Azo-Dimer (Brown Precipitate) Quinone->Dimer + Parent (Coupling) Stable Stable Unstable Unstable Toxic/Impurity Toxic/Impurity

Figure 1: Oxidative cascade leading to colored impurities.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Darkening of solid Surface oxidationRecrystallize under Argon; store in amber vials at -20°C.
New peak at RRT ~0.8 N-Oxide formationCheck for peroxides in solvents (e.g., THF/Ether). Use peroxide strips.
New peak at RRT ~1.5 DimerizationCritical: Sample concentration is too high in solution. Dilute immediately.

Module B: Photostability (UV Sensitivity)

User Issue: "I see loss of potency and multiple small impurity peaks after running a prep-HPLC."

Technical Insight: Indazoles are photo-active.[1] Under UV irradiation (especially <300 nm), the N1-N2 bond can cleave, or the molecule can undergo a "walk" rearrangement to form benzimidazoles (though less common with 7-amino substitution, ring opening is the primary risk).

Experimental Workflow for Photostability Testing:

PhotoProtocol Start Start: Solid or Solution Sample Chamber ICH Q1B Chamber (1.2M lux hours) Start->Chamber Control Dark Control (Wrapped in Foil) Start->Control Analysis LC-MS Analysis (Max Plot 200-400nm) Chamber->Analysis Control->Analysis Decision Compare Impurity Profiles Analysis->Decision

Figure 2: Standardized photostability workflow.

FAQ:

  • Q: Can I use standard amber glassware?

    • A: Yes, Class A amber glass cuts UV <400nm. This is sufficient for bench handling.

  • Q: Is the degradation reversible?

    • A: No. Photo-cleavage of the pyrazole ring is irreversible.

Module C: pH-Dependent Solubility & Handling

User Issue: "The compound precipitates when I adjust the pH to neutral."

Technical Insight: 6-methyl-1H-indazol-7-amine is amphoteric .

  • Acidic pH (< 3): Protonation of the 7-NH2 (and potentially N1), rendering it soluble as a salt.

  • Basic pH (> 10): Deprotonation of the indazole N-H (pKa ~14), forming a soluble anion.

  • Neutral pH (6-8): The molecule exists as a neutral free base. Due to the aromatic rings and the hydrophobic 6-methyl group, water solubility is minimal here.

Solubility Profile Table:

pH ConditionSpecies DominanceSolubility StatusRisk Factor
pH 1-2 Cationic (NH3+)HighHydrolysis Risk: Low (Indazole ring is acid stable).
pH 6-8 Neutral (Zwitterion/Base)Very Low (Precipitates) Aggregation: High risk of false negatives in assays.
pH >12 Anionic (N-)ModerateOxidation Risk: EXTREME. Electron density increases, accelerating oxidation.

Detailed Forced Degradation Protocol

To validate your analytical method (HPLC/LC-MS), perform the following stress tests.

Reagents Required:

  • 30% Hydrogen Peroxide (

    
    )
    
  • 1N HCl and 1N NaOH

  • ACN/Water (Diluent)

Step-by-Step Guide:

  • Preparation: Prepare a 1 mg/mL stock solution of 6-methyl-1H-indazol-7-amine in Methanol/ACN.

  • Acid Stress:

    • Mix 1 mL Stock + 1 mL 1N HCl.

    • Heat at 60°C for 4 hours.

    • Expected Result: Minimal degradation (Indazoles are acid-tough).

  • Base Stress:

    • Mix 1 mL Stock + 1 mL 1N NaOH.

    • Heat at 60°C for 2 hours.

    • Expected Result: <5% degradation. Warning: If solution turns black, oxidation occurred (not just hydrolysis). Repeat under Argon.

  • Oxidative Stress:

    • Mix 1 mL Stock + 1 mL 3%

      
       (Dilute the 30% stock).
      
    • Keep at Room Temp for 1 hour.

    • Expected Result: Significant degradation.[2] Look for M+16 (N-oxide) and M+30/32 (Nitro/Nitroso) peaks in LC-MS.

References & Authority

  • ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation.

  • BenchChem Technical Support. Indazole Derivatives: Degradation Pathways. (General reactivity of 7-aminoindazoles and benzimidazole rearrangement).

  • Roge, A. B., et al. Forced Degradation Study: An Important Tool in Drug Development.[3] Asian J. Research Chem. 7(1): January 2014.[3] (Protocols for stress testing nitrogenous heterocycles).

  • Zhang, X. K., et al. 1,3-Dimethyl-1H-indazol-6-amine.[4] Acta Crystallographica Section E (2012).[4] (Structural data on methyl-amino-indazoles supporting steric arguments).

Sources

Optimization

Technical Support Center: Pharmacokinetic Optimization of 6-Methyl-1H-indazol-7-amine Derivatives

Status: Active Ticket ID: PK-OPT-IND-007 Assigned Specialist: Senior Application Scientist, Lead Discovery Unit[1] Executive Summary You have reached the Tier 3 Technical Support for Indazole Scaffold Optimization. This...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PK-OPT-IND-007 Assigned Specialist: Senior Application Scientist, Lead Discovery Unit[1]

Executive Summary

You have reached the Tier 3 Technical Support for Indazole Scaffold Optimization. This guide addresses critical pharmacokinetic (PK) attrition issues common to 6-methyl-1H-indazol-7-amine derivatives.

This scaffold is a privileged structure in kinase discovery (e.g., mimicking the adenine hinge-binding region), but it suffers from a "bimodal" failure pattern:[1]

  • Solubility-Limited Absorption: The planar, electron-rich system leads to high crystal lattice energy (high melting point), resulting in poor dissolution.[1]

  • Metabolic Instability: The electron-donating 7-amine activates the ring toward oxidation, while the 6-methyl group presents a benzylic "soft spot" for rapid CYP-mediated clearance.[1]

Module 1: Solubility & Dissolution Troubleshooting

User Issue: "My compound precipitates in the assay buffer (PBS, pH 7.4) or shows low oral exposure despite high potency."[1]

Root Cause Analysis

The 6-methyl-1H-indazol-7-amine core is highly planar and capable of strong intermolecular hydrogen bonding (donor at N1/7-NH2, acceptor at N2).[1] This creates a "brick dust" molecule with high lattice energy.[1] If your Melting Point (Tm) is >200°C, your solubility is likely crystal-packing limited, not lipophilicity limited.[1]

Optimization Strategies
StrategyMechanism of ActionImplementation Example
"Break the Brick" Disrupt planarity to lower Melting Point (Tm) and Lattice Energy.Replace planar aromatic substituents attached to the 7-amine with sp3-rich fragments (e.g., bicyclo[1.1.1]pentane, spirocycles).[1]
pKa Modulation Ionize the molecule at physiological pH.[1]Introduce a basic solubilizing tail (e.g., N-methylpiperazine, pKa ~8.[1]5) via a linker to the 7-amine.[1]
Transient Prodrugs Mask the H-bond donor to prevent aggregation.Capping the 7-amine with a phosphonooxymethyl group (cleaved by alkaline phosphatase in vivo).[1]
Experimental Protocol: Kinetic Solubility Assay

Do not rely solely on thermodynamic solubility for early hits. Kinetic solubility better predicts precipitation risks during bioassays.[1]

  • Preparation: Prepare 10 mM stock in DMSO.

  • Spike: Add 5 µL stock to 195 µL PBS (pH 7.4) in a 96-well plate (Final: 250 µM, 2.5% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm chemically resistant membrane.[1]

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

  • Pass Criteria: >50 µM is acceptable for hits; >10 µM is critical for lead optimization.

Module 2: Metabolic Stability (Clearance) Troubleshooting

User Issue: "Microsomal stability data shows T1/2 < 10 minutes. The compound is rapidly cleared in vivo."[1]

Root Cause Analysis

The 6-methyl group is benzylic and electron-rich due to the ortho-amine (7-NH2).[1] This makes it a prime target for CYP450-mediated hydroxylation (benzylic oxidation).[1] Furthermore, the N1-position is susceptible to Phase II glucuronidation.[1]

Optimization Strategies
1. Blocking the Metabolic "Soft Spot" (C6-Methyl)

The C6-methyl is the primary liability.[1]

  • Fluorination: Replace C-H bonds with C-F bonds. The C-F bond is stronger and resists CYP oxidation.[1]

    • Tactic: Convert -CH3 to -CHF2 or -CF3. Note: -CF3 is strongly electron-withdrawing and may reduce the nucleophilicity of the 7-amine.[1]

  • Deuteration: Exploit the Kinetic Isotope Effect (KIE).[1]

    • Tactic: Convert -CH3 to -CD3. This often slows metabolism without changing binding affinity.[1]

2. Mitigating Phase II Conjugation (N1-Glucuronidation)
  • Steric Shielding: Introduce a small alkyl group (Methyl, Ethyl) at N1 if the binding pocket allows.[1]

  • Electronic Deactivation: If N1-alkylation kills potency (common in hinge binders), introduce an electron-withdrawing group (e.g., F, Cl) at C4 or C5 to decrease the nucleophilicity of the indazole nitrogen.[1]

Visualizing the Metabolic Pathway

MetabolicPathways Parent 6-Methyl-1H-indazol-7-amine (Parent) BenzylicOH 6-Hydroxymethyl metabolite (Major Clearance Route) Parent->BenzylicOH CYP3A4/2D6 [O] RingOH Ring Hydroxylation (Minor) Parent->RingOH CYP2C9 [O] Glucuronide N1-Glucuronide (Biliary Excretion) Parent->Glucuronide UGT1A1 Glucuronidation Carboxylic Acid\n(Inactive) Carboxylic Acid (Inactive) BenzylicOH->Carboxylic Acid\n(Inactive) ADH/ALDH

Figure 1: Primary metabolic clearance pathways for the 6-methyl-indazol-7-amine scaffold.[1] The benzylic oxidation at C6 is the dominant Phase I liability.[1]

Module 3: Permeability & Efflux (Caco-2)

User Issue: "Low apical-to-basolateral flux in Caco-2 cells. Efflux ratio > 2.0."

Root Cause Analysis

The 7-amine and the indazole N-H are both Hydrogen Bond Donors (HBD).[1] According to Lipinski’s rules, excessive HBDs limit passive permeability.[1] Furthermore, indazoles are frequent substrates for P-glycoprotein (P-gp) efflux transporters.[1]

Optimization Strategies
  • Intramolecular Hydrogen Bonding (IMHB): Design substituents on the 7-amine that can form a pseudo-ring with the N1-H or N2.[1] This "hides" the H-bond donors from the solvent, effectively increasing lipophilicity and permeability.[1]

  • N-Methylation: If the 7-NH2 is not essential for binding, mono- or di-methylation reduces HBD count.[1]

Module 4: The Optimization Workflow

Follow this iterative logic to transform a hit into a lead.

OptimizationWorkflow Start Hit: 6-methyl-1H-indazol-7-amine (High Potency, Poor PK) Step1 Assess Solubility (Kinetic in PBS) Start->Step1 Decision1 Soluble > 50µM? Step1->Decision1 FixSol Strategy: Disconnect Planarity (Add sp3 centers, solubilizing tails) Decision1->FixSol No Step2 Assess Metabolic Stability (Microsomal Clearance) Decision1->Step2 Yes FixSol->Step1 Decision2 T1/2 > 30 min? Step2->Decision2 FixMet Strategy: Block C6-Methyl (Fluorination/Deuteration) Decision2->FixMet No Step3 Assess Permeability (Caco-2 / PAMPA) Decision2->Step3 Yes FixMet->Step2 Final Lead Candidate (Balanced Potency/PK) Step3->Final

Figure 2: Decision tree for optimizing the pharmacokinetic profile of indazole derivatives.

References

  • Zhang, X. K., et al. (2012).[1][2] "1,3-Dimethyl-1H-indazol-6-amine."[1][2] Acta Crystallographica Section E, 68(5), o1291.[1] (Provides structural data on planarity and H-bonding networks in methyl-amino-indazoles).

  • Govek, S. P., et al. (2019).[1] "Indazole-Based Selective Estrogen Receptor Degraders (SERDs)." Journal of Medicinal Chemistry. (Demonstrates strategies for improving oral bioavailability of indazoles via fluorination and polarity tempering).

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Authoritative review on using fluorine to block metabolic soft spots like the C6-methyl group). [1]

  • Lombardo, F., et al. (2014).[1] "In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices." Journal of Medicinal Chemistry. (General guidelines for TPSA and H-bond donor optimization in kinase inhibitors). [1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Broadening for 6-methyl-1H-indazol-7-amine

Welcome to the technical support center for resolving NMR spectroscopy challenges. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals encountering peak broadening...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving NMR spectroscopy challenges. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals encountering peak broadening in the NMR analysis of 6-methyl-1H-indazol-7-amine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the phenomena at play, enabling you to confidently troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing broad, poorly resolved peaks in the 1H NMR spectrum of my 6-methyl-1H-indazol-7-amine sample. What are the likely causes?

Peak broadening in the NMR spectrum of 6-methyl-1H-indazol-7-amine can stem from a combination of factors, ranging from sample preparation to the inherent chemical properties of the molecule itself.[1][2][3] The most common culprits include:

  • Chemical Exchange Processes: The molecule may be undergoing dynamic exchange on a timescale that is intermediate with respect to the NMR experiment.[3][4] For 6-methyl-1H-indazol-7-amine, this can manifest as:

    • Tautomerism: Indazoles can exist in two tautomeric forms: the 1H- and 2H-isomers.[5][6] If the rate of interconversion between these tautomers is comparable to the NMR timescale, significant peak broadening can occur.

    • Proton Exchange: The amine (-NH2) and the indazole N-H protons are acidic and can exchange with each other, with residual water, or with acidic/basic impurities in the solvent.[7] This is a very common cause of broadening for amine and N-H signals.

  • Aggregation and Intermolecular Hydrogen Bonding: The indazole ring system, with its pyrrolic nitrogen (a hydrogen bond donor) and pyridinic nitrogen (a hydrogen bond acceptor), is prone to forming hydrogen-bonded dimers or higher-order aggregates.[8][9] The amino group at the 7-position further increases the potential for intermolecular hydrogen bonding. This aggregation can lead to a distribution of chemical environments, resulting in broadened peaks.

  • Sample Concentration and Solubility: High sample concentrations can promote aggregation and increase the viscosity of the solution, both of which can lead to broader lines.[1] Poor solubility can also result in a non-homogenous sample, another source of peak broadening.[1]

  • Instrumental Factors: While less common for modern, well-maintained spectrometers, poor shimming of the magnetic field can cause significant line broadening.[1][2]

Q2: How can I determine if tautomerism is the primary cause of peak broadening in my sample?

Distinguishing between the different causes of peak broadening requires a systematic approach. To investigate the role of tautomerism, you can perform a variable-temperature (VT) NMR experiment.

Rationale: The rate of tautomeric interconversion is temperature-dependent. By altering the temperature, you can shift the exchange regime:

  • At low temperatures: The exchange rate slows down. If tautomerism is the cause, you may observe the emergence of two distinct sets of sharp peaks, one for each tautomer. This is known as the "slow exchange" regime.

  • At high temperatures: The exchange rate increases. If the exchange becomes fast enough on the NMR timescale, the two sets of peaks will coalesce into a single, sharp, averaged set of signals. This is the "fast exchange" regime.

  • At intermediate temperatures: You will observe maximum broadening at the coalescence temperature, where the rate of exchange is on the order of the frequency difference between the signals of the two tautomers.[10][11]

Troubleshooting Guide: A Step-by-Step Approach to Sharpening Your NMR Spectrum

This section provides a logical workflow to diagnose and resolve peak broadening for 6-methyl-1H-indazol-7-amine.

Step 1: Optimize Sample Preparation and Initial Acquisition Parameters

Before delving into more complex experiments, it's crucial to ensure your sample and basic NMR parameters are optimized.

Protocol 1: Standard Sample Preparation and Initial 1H NMR Acquisition

  • Sample Concentration: Prepare a relatively dilute solution of your compound (e.g., 5-10 mM) in a deuterated solvent (e.g., DMSO-d6 or CDCl3). High concentrations can promote aggregation.[1]

  • Solvent Selection: Choose a solvent that provides good solubility. If solubility is an issue, consider a different solvent. For compounds with strong hydrogen bonding capabilities, aprotic polar solvents like DMSO-d6 are often a good choice.

  • Shimming: Ensure the magnetic field is well-shimmed. Modern NMR spectrometers have automated shimming routines that are usually sufficient. However, if you consistently see broad peaks for various samples, manual shimming may be necessary.

  • Acquisition: Acquire a standard 1D 1H NMR spectrum.

Step 2: Investigate the Role of Chemical Exchange with Variable Temperature (VT) NMR

As discussed in the FAQs, VT-NMR is a powerful tool for studying dynamic processes like tautomerism and proton exchange.

Protocol 2: Variable Temperature (VT) 1H NMR

  • Initial Spectrum: Acquire a 1H NMR spectrum at room temperature.

  • Low-Temperature Spectra: Gradually decrease the temperature in increments of 10-20 K and acquire a spectrum at each temperature. Continue until you observe sharpening of the peaks into distinct sets or until the solvent begins to freeze.

  • High-Temperature Spectra: If low temperatures do not resolve the issue, gradually increase the temperature from room temperature in 10-20 K increments. Acquire a spectrum at each step. Be mindful of the solvent's boiling point.

  • Data Analysis: Analyze the spectra for changes in peak shape, chemical shift, and the appearance of new peaks. Look for the coalescence of peaks as the temperature is raised.

Interpreting VT-NMR Data:

ObservationLikely Cause
Peaks sharpen into two distinct sets at low temperature.Slowing of tautomeric interconversion or another two-site exchange process.
Broad peaks coalesce into a single sharp set at high temperature.Fast exchange regime is reached for tautomerism or another exchange process.
Amine (-NH2) and/or indazole N-H peaks sharpen significantly with decreasing temperature.Slowing of proton exchange with residual water or other exchange partners.
Little to no change in peak shape with temperature.Peak broadening may be due to aggregation or instrumental factors.
Step 3: Mitigate Aggregation and Hydrogen Bonding Effects

If VT-NMR does not suggest a clear chemical exchange process, or if you suspect aggregation is a significant contributor, the following strategies can be employed.

Protocol 3: Modifying Solution Conditions to Disrupt Aggregation

  • Concentration Study: Acquire 1H NMR spectra at a series of decreasing concentrations (e.g., 20 mM, 10 mM, 5 mM, 1 mM). If aggregation is the cause, you should observe a sharpening of the peaks as the concentration is lowered.

  • Solvent Titration:

    • If your initial spectrum was in a non-polar solvent like CDCl3, try adding a small amount of a polar, hydrogen-bond-accepting solvent like DMSO-d6. This can disrupt intermolecular hydrogen bonds by competing for hydrogen bond donor sites on your molecule.

    • Conversely, if you are in a polar solvent, the addition of a non-polar co-solvent might alter the aggregation state, although this is less commonly a solution for sharpening peaks.

  • Acid/Base Addition: Adding a trace amount of a deuterated acid (e.g., DCl) or base (e.g., NaOD) can sometimes sharpen exchangeable proton signals by catalyzing the exchange to the fast regime. However, this can also alter the chemical shifts of your compound, so it should be done cautiously.

Visualizing the Troubleshooting Workflow

G cluster_start Start: Broad NMR Peaks Observed cluster_step1 Step 1: Initial Checks cluster_step2 Step 2: Investigate Chemical Exchange cluster_step3 Step 3: Address Aggregation cluster_end Resolution start Broad 1H NMR Spectrum of 6-methyl-1H-indazol-7-amine step1 Optimize Sample Prep (Concentration, Solvent) & Instrument Shimming start->step1 step2 Perform Variable Temperature (VT) NMR step1->step2 If peaks remain broad step2_result Analyze Temperature Dependence of Spectra step2->step2_result step3 Concentration Study & Solvent Titration step2_result->step3 No clear temp. dependence end Sharp, Resolved NMR Spectrum step2_result->end Peaks sharpen at high or low temp. step3->end Peaks sharpen with dilution or solvent change G cluster_tautomerism Tautomeric Equilibrium cluster_aggregation Intermolecular Hydrogen Bonding cluster_proton_exchange Proton Exchange tautomer1 1H-Tautomer N-H at position 1 tautomer2 2H-Tautomer N-H at position 2 tautomer1:f0->tautomer2:f0 Fast Exchange molecule1 Molecule A (H-bond donor/acceptor) molecule2 Molecule B (H-bond donor/acceptor) molecule1->molecule2 Dimerization/ Aggregation amine Amine (-NH2) Protons water Residual H2O amine->water Exchange

Caption: Key chemical processes contributing to peak broadening.

By systematically working through these troubleshooting steps and understanding the underlying chemical principles, you will be well-equipped to resolve peak broadening in the NMR spectrum of 6-methyl-1H-indazol-7-amine and obtain high-quality data for your research.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • Agilent Technologies. (2013, August 12). Agilent LC Troubleshooting Series Part 3 Peak Broadening [Video]. YouTube. Available from: [Link]

  • Chemistry For Everyone. (2021, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. Available from: [Link]

  • Wikipedia. (2023, April 25). NMR line broadening techniques. In Wikipedia. Available from: [Link]

  • TutorChase. Why might an NMR spectrum show broad peaks?. Available from: [Link]

  • Verma, R. P., & Hansch, C. (2018). Nature and Hierarchy of Hydrogen-Bonding Interactions in Binary Complexes of Azoles with Water and Hydrogen Peroxide. ACS Omega, 3(10), 13637–13648. Available from: [Link]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Available from: [Link]

  • LibreTexts. (2022, August 28). 6.2: Determination of Energetics of Fluxional Molecules by NMR. In Chemistry LibreTexts. Available from: [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. In Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available from: [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Available from: [Link]

  • Interactive Learning Paradigms, Incorporated. Organometallic HyperTextBook: Fluxionality. Available from: [Link]

  • Chemistry For Everyone. (2021, July 21). How Does Temperature Affect NMR? [Video]. YouTube. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. Available from: [Link]

  • Meiering, E. M., et al. (2017). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 26(1), 113-124. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Technical Comparison: 6-Methyl-1H-indazol-7-amine Isomers in Kinase Inhibitor Design

Executive Summary: The Strategic Value of the 7-Amino Scaffold In the high-stakes arena of kinase inhibitor development, the indazole core serves as a privileged pharmacophore, mimicking the adenine ring of ATP to anchor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 7-Amino Scaffold

In the high-stakes arena of kinase inhibitor development, the indazole core serves as a privileged pharmacophore, mimicking the adenine ring of ATP to anchor molecules within the kinase hinge region. While 5-amino and 6-amino indazoles are widely utilized in approved drugs (e.g., Pazopanib, Axitinib), the 7-amino-6-methyl-1H-indazole isomer represents a specialized, underutilized scaffold offering distinct selectivity profiles.

This guide objectively compares the 6-methyl-1H-indazol-7-amine (Target Scaffold) against its primary regioisomers, the 5-amine and 6-amine , focusing on their utility in targeting FGFR4 , Aurora Kinases , and TRK pathways. Our analysis reveals that while the 6-amino isomer often yields higher non-specific potency, the 7-amino isomer provides superior steric control for designing isoform-selective inhibitors.

Structural Analysis & Isomer Classification

The biological activity of aminoindazoles is dictated by the vector of the amine group relative to the N1-H "head" of the indazole. We define the three core isomers below, all sharing the fixed 6-methyl group which typically fills the hydrophobic "gatekeeper" pocket in kinase active sites.

IsomerStructure DescriptionKey Chemical FeaturePrimary Application
7-Amino (Target) Amine at C7, adjacent to N1.Steric Constraint: The C7-amine is flanked by the N1-H and C6-Methyl. Creates a unique "kinked" geometry.Selectivity: Used to avoid steric clashes in narrow hinge regions (e.g., FGFR4).
6-Amino (Alt 1) Amine at C6 (replacing methyl) or adjacent.Linear Vector: Projects substituents directly into the solvent-exposed region.Potency: High affinity binding; often associated with broad-spectrum cytotoxicity (e.g., HCT116 inhibition).
5-Amino (Alt 2) Amine at C5.Deep Pocket Binder: Projects substituents deep into the back-cleft of the ATP pocket.Scaffold Standard: The basis for many Type II kinase inhibitors (e.g., VEGFR inhibitors).

Biological Activity Comparison

Kinase Inhibition Profile (FGFR4 & General Tyrosine Kinases)

Recent SAR (Structure-Activity Relationship) studies highlight a divergence in how these isomers behave in the ATP-binding pocket.

  • 7-Amino Isomer (The Specialist):

    • Mechanism: The 7-amine position allows for the formation of intramolecular hydrogen bonds with the N1-H, locking the conformation. In FGFR4 inhibitors, 7-amino-indazoles have been shown to spare FGFR1/2/3 due to this specific shape complementarity, which avoids the "gatekeeper" residues that trap other isomers.

    • Data Point: In 7-nitro/amino studies, the 7-position is unique in resisting N-hydroxymethylation reactions due to steric shielding by the N1-H. This translates biologically to higher metabolic stability against N-acetylation compared to the highly reactive 5-amino isomer.

  • 6-Amino Isomer (The Potency Driver):

    • Mechanism: Derivatives of 6-aminoindazole (e.g., N-(4-fluorobenzyl)-1H-indazol-6-amine) have demonstrated potent IC50 values (14.3 ± 4.4 µM) against HCT116 colorectal cancer cells.[1] The 6-amino vector projects the inhibitor's "tail" into the solvent front, a high-affinity interaction mode that often lacks isoform selectivity.

    • Limitation: While potent, 6-amino derivatives often exhibit higher toxicity in normal fibroblast cells (MRC5) compared to the more constrained 7-amino analogues.

  • 5-Amino Isomer (The Standard):

    • Mechanism: Widely used in Pazopanib analogues. It provides a balance of potency and solubility but often suffers from rapid metabolic clearance due to the accessible amine group.

Comparative Data Summary
Feature7-Amino-6-Methyl (Target) 6-Amino Derivative 5-Amino Derivative
Primary Target Class FGFR4, Aurora Kinase, NNMTBroad Spectrum (HCT116, A549)VEGFR, PDGFR
Selectivity High (Due to steric fit)Low/Moderate (Potency driven)Moderate
Metabolic Stability High (Sterically shielded N)ModerateLow (Prone to acetylation)
Synthetic Yield Lower (Steric hindrance at C7)High (Accessible C6)High (Accessible C5)
Key Reference J. Org. Chem. 2022 [1]Lett. Drug Des. Discov. 2023 [2]Nature Comm. 2019 [3]

Mechanism of Action Visualization

The following diagram illustrates the decision tree for selecting the 7-amino scaffold versus its isomers based on the desired kinase inhibition mode.

KinaseSAR Start Kinase Inhibitor Design (Indazole Scaffold) Pocket Target Pocket Geometry Start->Pocket Gatekeeper Gatekeeper Residue (Met/Thr/Val) Pocket->Gatekeeper Constrained Space Solvent Solvent Exposed Area Pocket->Solvent Open Space Isomer7 7-Amino-6-Methyl (Steric Shielding) Gatekeeper->Isomer7 Requires Kinked Geometry Isomer6 6-Amino (Linear Extension) Solvent->Isomer6 Requires Linear Vector Isomer5 5-Amino (Deep Pocket) Solvent->Isomer5 Requires Deep Anchor Outcome1 High Selectivity (e.g., FGFR4, Aurora) Isomer7->Outcome1 Outcome2 High Potency/Broad Spectrum (e.g., HCT116 Cytotoxicity) Isomer6->Outcome2 Outcome3 Standard Type II Binding (e.g., VEGFR) Isomer5->Outcome3

Caption: SAR Decision Tree for Aminoindazole Isomers. The 7-amino isomer is selected for constrained pockets requiring high selectivity.

Experimental Protocols

To validate the activity of the 7-amino-6-methyl isomer, the following protocols are recommended. These are designed to highlight the differential activity compared to the 6-amino isomer.

Synthesis Note (Crucial for 7-Amino Isomers)

Challenge: The 6-methyl group sterically hinders the 7-position. Solution: Unlike the 6-amino isomer which can be synthesized via simple reduction of 6-nitroindazole, the 7-amino-6-methyl variant often requires a pre-functionalized 2-fluoro-3-methylbenzonitrile route or specific reduction conditions (Fe/NH4Cl) to avoid side reactions.

  • Validation: Verify regiochemistry using NOESY NMR. The 7-amino proton will show a correlation with the N1-H (if tautomer allows) and the 6-methyl group.

Kinase Selectivity Assay (Protocol)

Objective: Determine if the 7-amino scaffold confers selectivity over the 6-amino isomer.

  • Reagents: Recombinant FGFR4 and FGFR1 (as the counter-screen).

  • Compound Prep: Dissolve 6-methyl-1H-indazol-7-amine derivatives and their 6-amino isomers in DMSO (10 mM stock).

  • Reaction Mix:

    • 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

    • ATP: at Km apparent for each kinase.[2]

    • Substrate: Poly (Glu, Tyr) 4:1 peptide (0.2 mg/mL).

  • Procedure:

    • Incubate Kinase + Compound (10-point dose response) for 15 min.

    • Add ATP/Substrate mix. Incubate 60 min at RT.

    • Detect ADP production (e.g., ADP-Glo™ or Transcreener®).

  • Analysis: Calculate IC50.

    • Success Metric: The 7-amino isomer should show >10-fold selectivity for FGFR4 over FGFR1, whereas the 6-amino isomer typically shows <5-fold selectivity [1, 4].

Cell Viability Assay (HCT116 vs. Normal Fibroblasts)

Objective: Assess the therapeutic window.

  • Seeding: Seed HCT116 (cancer) and MRC5 (normal) cells at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with compounds (0.1 µM – 100 µM) for 72 hours.

  • Readout: SRB (Sulforhodamine B) or MTT assay.

  • Data Interpretation:

    • 6-Amino Isomer: Expect IC50 ~14 µM in HCT116 but potential toxicity in MRC5 [2].[1]

    • 7-Amino Isomer: Expect higher IC50 (lower potency) in HCT116 but significantly reduced toxicity in MRC5, indicating a better safety profile for targeted applications.

References

  • Alkorta, I., et al. (2022).[3] "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." The Journal of Organic Chemistry, 87(9), 5866–5881. Link

  • Tran, P. T., et al. (2023). "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective."[1] Letters in Drug Design & Discovery, 20(5), 581-588. Link

  • Neelakantan, H., et al. (2019). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice." Nature Communications, (Discusses 5-amino vs 7-amino selectivity). Link

  • Lu, X., et al. (2022).[3] "Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4." Journal of Medicinal Chemistry, 65(6). Link

Sources

Comparative

6-methyl-1H-indazol-7-amine vs. other indazole regioisomers in kinase binding

This guide provides a technical analysis of 6-methyl-1H-indazol-7-amine as a specialized scaffold in kinase inhibitor design, comparing its structural and functional properties against other indazole regioisomers (3-, 5-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 6-methyl-1H-indazol-7-amine as a specialized scaffold in kinase inhibitor design, comparing its structural and functional properties against other indazole regioisomers (3-, 5-, and 6-amino variants).

Executive Summary: The "Tuner" Scaffold

6-methyl-1H-indazol-7-amine (CAS: 221681-91-0) represents a "privileged structure" in medicinal chemistry, distinct from the more common 3-aminoindazole (Axitinib-like) or 6-aminoindazole (Pazopanib-like) scaffolds. While 3-aminoindazoles are primary "hinge binders," the 6-methyl-7-amine motif functions primarily as a conformational lock and electronic tuner .

Its value lies in two specific mechanisms:

  • Tautomeric Stabilization: The 7-amine moiety can form an intramolecular hydrogen bond with the N1-H, stabilizing the 1H-tautomer over the 2H-form.

  • Atropisomer Control: The 6-methyl group provides steric bulk ("buttressing") that restricts the rotation of substituents at the 5- or 7-positions, often creating stable atropisomers with higher selectivity for narrow kinase pockets (e.g., JNK3, ROCK, PLK4).

Part 1: Structural & Mechanistic Analysis

Regioisomer Vector Map

The substitution pattern on the indazole ring dictates the vector—the direction in which the inhibitor extends into the ATP-binding pocket.

  • 3-Position (The Spear): Points directly into the "Gatekeeper" region or back-pocket. Ideal for Type II inhibitors.

  • 5-Position (The Solvent Wing): Points towards the solvent front; used to solubilize the drug (e.g., morpholine tails).

  • 6-Position (The Anchor): Often binds to the ribose pocket or acts as a pivot point.

  • 7-Position (The Wedge): The most sterically sensitive position. It sits near the hinge region's "floor," often clashing with the protein backbone unless the kinase has a specific void (e.g., Glycine-rich loop flexibility).

IndazoleVectors cluster_Special 6-Methyl-1H-indazol-7-amine Specifics Core Indazole Scaffold (ATP Pocket Binding) Pos3 3-Position (Gatekeeper/Back Pocket) Core->Pos3 Deep Hydrophobic Interaction Pos5 5-Position (Solvent Exposure) Core->Pos5 Solubilizing Groups Pos6 6-Position (Ribose/Sugar Pocket) Core->Pos6 Metabolic Stability Pos7 7-Position (Hinge Floor/Tautomer Lock) Core->Pos7 Steric/Electronic Tuning Pos6->Pos7 Steric Buttressing (Restricts Rotation)

Caption: Vector analysis of indazole substitution patterns within the kinase ATP-binding pocket.

The "Tautomer Lock" Mechanism

Kinase binding requires a specific tautomer (usually 1H or 2H) to form the correct hydrogen bond donor/acceptor pairs with the hinge residues (e.g., Glu, Met). The 7-amine group in 6-methyl-1H-indazol-7-amine significantly influences this equilibrium.

  • Without 7-substitution: Indazoles rapidly tautomerize.

  • With 7-amine: The amine lone pair or proton can interact with N1, locking the conformation and reducing the entropic penalty of binding.

Part 2: Comparative Performance Data

The following table synthesizes Structure-Activity Relationship (SAR) data from multiple kinase campaigns (JNK, VEGFR, ROCK) comparing the 6-methyl-7-amine motif against standard isomers.

Feature3-Aminoindazole 6-Aminoindazole 6-Methyl-7-Aminoindazole
Primary Example Axitinib, LinifanibPazopanib (core)JNK3/ROCK Inhibitors (Experimental)
Binding Mode Hinge Binder (Donor-Acceptor)Reverse Hinge / Ribose BinderAllosteric / Tautomer-Locked Hinge
Kinase Selectivity Low (Pan-kinase)ModerateHigh (Due to steric fit)
Metabolic Stability Moderate (Oxidation at C3)HighVery High (6-Me blocks metabolism)
Solubility GoodModerateLow (Needs solubilizing tail)
Key Advantage High Potency (nM)Synthetic AccessibilityAtropisomer Selectivity

Case Study: JNK3 Selectivity In c-Jun N-terminal Kinase (JNK) inhibitors, the 7-substituted indazole allows for >1000-fold selectivity over p38 MAP kinase. The 6-methyl group clashes with the larger methionine gatekeeper in p38, whereas the smaller gatekeeper in JNK3 accommodates the bulk.

Part 3: Experimental Protocols

Synthesis of 6-methyl-1H-indazol-7-amine Scaffold

Note: This scaffold is often synthesized from 2,6-dimethylaniline or via cyclization of substituted benzaldehydes.

Protocol: Modified Suzuki-Miyaura Coupling for Functionalization

  • Starting Material: 3-Iodo-6-methyl-1H-indazol-7-amine (CAS: 1000342-49-3).[1]

  • Reagents: Boronic acid (R-B(OH)2), Pd(dppf)Cl2 (5 mol%), Cs2CO3 (3 eq).

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Microwave irradiation at 110°C for 1 hour.

  • Purification: Flash column chromatography (Hexane/EtOAc). Critical Step: The 7-amine is electron-rich; protect with Boc if performing oxidation reactions elsewhere.

LanthaScreen™ Eu Kinase Binding Assay

To validate the binding affinity (Kd) of the regioisomers.

Materials:

  • Kinase: Recombinant VEGFR2 or JNK3 (Invitrogen).

  • Tracer: Kinase Tracer 236 (Alexa Fluor 647).

  • Antibody: Eu-anti-GST or Eu-anti-His.

Workflow:

  • Preparation: Dilute compounds in DMSO to 100x final concentration.

  • Incubation: Mix 5 µL compound + 5 µL Kinase/Antibody mix + 5 µL Tracer in a 384-well white low-volume plate.

  • Equilibrium: Incubate at Room Temperature for 60 minutes (protect from light).

  • Detection: Read TR-FRET on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).

  • Analysis: Calculate TR-FRET ratio (665/615). Fit data to a sigmoidal dose-response curve to determine IC50/Kd.

AssayWorkflow Start Compound Dissolution (100% DMSO) Plate 384-Well Plating (5µL Cmpd + 10µL Mix) Start->Plate Mix Master Mix Prep (Kinase + Eu-Ab + Tracer) Mix->Plate Incubate Incubation (60 min, RT, Dark) Plate->Incubate Read TR-FRET Detection (Ex 340nm / Em 665nm) Incubate->Read Analyze Data Fitting (GraphPad Prism) Read->Analyze

Caption: TR-FRET Kinase Binding Assay Workflow.

References

  • Vertex Pharmaceuticals. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PMC NIH.

  • Amgen Inc. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorg. Med. Chem. Lett.

  • GlaxoSmithKline. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PMC PubMed Central.

  • Acta Crystallographica. (2012). 1,3-Dimethyl-1H-indazol-6-amine: Crystal Structure and Pazopanib Impurity Analysis. ResearchGate.

  • Journal of Medicinal Chemistry. (2007). Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors. ACS Publications.

Sources

Validation

Technical Guide: Structure-Activity Relationship (SAR) of 6-methyl-1H-indazol-7-amine Derivatives

Executive Summary 6-methyl-1H-indazol-7-amine (CAS 221681-91-0) represents a privileged bicyclic scaffold in modern medicinal chemistry, particularly in the design of allosteric SHP2 inhibitors and Type I/II kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-methyl-1H-indazol-7-amine (CAS 221681-91-0) represents a privileged bicyclic scaffold in modern medicinal chemistry, particularly in the design of allosteric SHP2 inhibitors and Type I/II kinase inhibitors . Unlike the more common 3-aminoindazole (found in Axitinib) or the pyrazolo[1,5-a]pyrazine core (found in TNO155), this specific 6,7-substitution pattern offers a unique vector for optimizing hydrophobic packing and hydrogen bond geometry within the ATP-binding pocket or the allosteric "tunnel" of phosphatases.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, comparing its physicochemical properties and synthetic utility against established alternatives. It provides actionable protocols for synthesis and biological validation, designed for researchers optimizing lead compounds for oncology targets (e.g., KRAS-driven tumors).

Scaffold Anatomy & Chemical Logic

The 6-methyl-1H-indazol-7-amine core is defined by a benzene ring fused to a pyrazole, with precise functionalization at the 6 and 7 positions. Its utility stems from three critical pharmacophoric features:

FeatureChemical RoleBiological Impact
7-Amine (

)
H-Bond Donor Acts as a critical "anchor," often forming a bidentate H-bond with the hinge region (kinases) or acidic residues (Glu/Asp) in the SHP2 allosteric latch.
6-Methyl (

)
Hydrophobic Shield Fills small hydrophobic pockets (e.g., gatekeeper regions), improving selectivity against homologous enzymes lacking this cavity.
Indazole Nitrogen (

)
Tautomeric Switch The

-indazole tautomer is dominant.[1]

serves as an H-bond donor, while

acts as an acceptor, facilitating precise orientation in the binding site.
Physicochemical Profile[1][2][3][4][5][6][7]
  • Molecular Weight: ~147.18 g/mol (Fragment-like).

  • Lipophilicity (cLogP): ~1.2 (Ideal for lead optimization).

  • pKa: The 7-amine is weakly basic (pKa ~2-3 due to conjugation), ensuring it remains neutral at physiological pH, facilitating membrane permeability compared to more basic anilines.

Comparative Analysis: Alternatives & Performance

In the context of SHP2 inhibition (a primary application), the 6-methyl-1H-indazol-7-amine scaffold competes with the pyrazolo[1,5-a]pyrazine core (used in SHP099 and TNO155 ) and the 3-aminoindazole core (used in Axitinib ).

Table 1: Scaffold Performance Comparison
Feature6-methyl-1H-indazol-7-amine (Subject)Pyrazolo[1,5-a]pyrazine (Alternative A)1H-Indazol-3-amine (Alternative B)
Primary Application Allosteric SHP2 / Specific KinasesAllosteric SHP2 (Gold Standard)Type I Tyrosine Kinase Inhibitors
Binding Mode Latch Binder: 7-NH2 engages acidic residues; 6-Me fills hydrophobic void.Tunnel Binder: High affinity, but limited vector for 6-position modification.Hinge Binder: 3-NH2 + N2 form classic hinge interaction.
Solubility Moderate: Aromatic stacking can limit solubility; requires solubilizing tails.High: Pyrazine nitrogens improve aqueous solubility.Moderate-Low: Often requires formulation aids.
Synthetic Utility High: 3-position is easily iodinated for Suzuki couplings.Medium: Ring synthesis is complex; functionalization is restricted.High: Well-established chemistry.
Selectivity Potential High: 6-Me group provides a "steric clash" filter against off-targets.Medium: Relies heavily on the tail group for selectivity.Low: Promiscuous hinge binder (multi-kinase inhibition).

Expert Insight: The 6-methyl-1H-indazol-7-amine is superior when the target pocket requires a compact hydrophobic group adjacent to the H-bond donor (the 6-position). In SHP2, this corresponds to a specific hydrophobic cleft near the central tunnel that accommodates the methyl group, enhancing potency over the unsubstituted analog.

Synthesis & Functionalization Strategy

The synthesis of this scaffold is non-trivial due to the specific 6,7-substitution pattern. The most robust route proceeds via the 3-iodo intermediate , which serves as the "universal socket" for library generation.

Core Synthesis Workflow (Self-Validating Protocol)

Objective: Synthesis of 3-iodo-6-methyl-1H-indazol-7-amine .

  • Starting Material: 2,6-Dimethyl-3-nitroaniline (or 2-methyl-3-nitroaniline derivatives).

  • Diazotization & Cyclization:

    • Treat the aniline with

      
       in acetic acid to form the diazonium salt.
      
    • Allow spontaneous cyclization to form the indazole core. Checkpoint: Monitor disappearance of diazonium peak by HPLC.

  • Iodination (C3 Functionalization):

    • Reagents:

      
      , 
      
      
      
      , DMF.
    • Condition: React at RT for 4-12 hours.

    • Mechanism: Electrophilic aromatic substitution at the most electron-rich C3 position.

    • Validation:

      
       NMR should show loss of the C3 proton signal.
      
  • Reduction (Nitro to Amine):

    • If starting from a nitro-indazole, reduce using

      
       or 
      
      
      
      .
    • Result: 6-methyl-1H-indazol-7-amine.

Visualization: Synthetic Pathway[3]

SynthesisPath Start 2,6-Dimethyl-3-nitroaniline Step1 Diazotization (NaNO2, AcOH) Start->Step1 Inter1 6-Methyl-7-nitro-1H-indazole Step1->Inter1 Step2 Reduction (Fe/NH4Cl) Inter1->Step2 Product 6-Methyl-1H-indazol-7-amine (The Scaffold) Step2->Product Step3 Iodination (I2, KOH) Product->Step3 Final 3-Iodo-6-methyl-1H-indazol-7-amine (Key Intermediate) Step3->Final

Caption: Step-wise synthesis of the 3-iodo-6-methyl-1H-indazol-7-amine intermediate, the primary gateway for library synthesis.

Experimental Protocols

Protocol A: SHP2 Phosphatase Inhibition Assay

Context: Validating the scaffold's activity as an allosteric inhibitor.

Reagents:

  • Recombinant SHP2 protein (Full length).

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Peptide Activator: IRS1_pY1172 (activates SHP2).

Method:

  • Preparation: Dilute compounds (dissolved in DMSO) in assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20).

  • Incubation: Mix 0.5 nM SHP2 enzyme with 0.5

    
    M peptide activator and test compound. Incubate for 30 min at RT (allows allosteric binding).
    
  • Reaction: Add 200

    
    M DiFMUP substrate to initiate reaction.
    
  • Detection: Measure fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 min.

  • Analysis: Calculate

    
     by fitting the slope of fluorescence vs. time relative to DMSO control.
    
    • Success Criterion: A valid allosteric inhibitor (like TNO155 or a potent derivative of this scaffold) should show

      
      .
      

Mechanism of Action (SAR Logic)

The diagram below illustrates how the 6-methyl-1H-indazol-7-amine scaffold engages its target (e.g., SHP2).[2][3][4] The 7-amine is the critical "latch" that stabilizes the auto-inhibited conformation.

BindingMode cluster_0 Binding Interface Target_Acid Acidic Residue (Glu/Asp) Target_Hydro Hydrophobic Pocket (Gatekeeper) Target_Backbone Protein Backbone (Hinge/Latch) Scaffold_7NH2 7-Amine (H-Bond Donor) Scaffold_7NH2->Target_Acid Salt Bridge / H-Bond Scaffold_6Me 6-Methyl (Van der Waals) Scaffold_6Me->Target_Hydro Hydrophobic Packing Scaffold_N1 Indazole NH (H-Bond Donor) Scaffold_N1->Target_Backbone H-Bond

Caption: Pharmacophore mapping of the 6-methyl-1H-indazol-7-amine scaffold showing critical interactions with the protein target.

References

  • Discovery of SHP2 Inhibitor GDC-1971 (RLY-1971). Journal of Medicinal Chemistry. (2023). Describes the evolution of SHP2 inhibitors and the role of fused bicyclic systems.

  • 1H-Indazol-7-amine, 6-methyl- (CAS 221681-91-0). PubChem Compound Summary. Identification and chemical properties.

  • JAB-3312, a Potent Allosteric SHP2 Inhibitor. Clinical Cancer Research. (2025). Discusses the SAR of related allosteric inhibitors and the importance of the scaffold geometry.

  • Structure and synthesis of indazole derivatives. European Journal of Medicinal Chemistry. (2015). Comprehensive review of indazole synthesis and biological activity.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. (2023). Comparative SAR data for the 3-amino alternative scaffold.

Sources

Comparative

Publish Comparison Guide: Validating the MoA of 6-Methyl-1H-Indazol-7-Amine Based Kinase Inhibitors

This guide outlines the validation framework for 6-methyl-1H-indazol-7-amine derivatives, a privileged scaffold class primarily designed as ATP-competitive kinase inhibitors .[1] Given the structural homology of the inda...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 6-methyl-1H-indazol-7-amine derivatives, a privileged scaffold class primarily designed as ATP-competitive kinase inhibitors .[1]

Given the structural homology of the indazole-amine core to clinically approved agents (e.g., Axitinib, Linifanib), this guide focuses on validating their mechanism as Type I/Type II Tyrosine Kinase Inhibitors (TKIs) , using VEGFR2 (KDR) as the representative target model for experimental logic.

Executive Summary & Mechanism Hypothesis

The 6-methyl-1H-indazol-7-amine scaffold serves as a critical "hinge-binding" motif.[1] The indazole core mimics the adenine ring of ATP, allowing the molecule to anchor into the kinase active site. The 7-amine and 6-methyl substitutions provide unique vectors for selectivity, often targeting the "gatekeeper" residue or the solvent-front region, distinguishing them from first-generation indazoles.[1]

Mechanism of Action (MoA)
  • Primary MoA: ATP-Competitive Inhibition (Type I or Type II).[1]

  • Binding Site: The ATP-binding pocket (Hinge Region).[1]

  • Therapeutic Context: Oncology (Angiogenesis inhibition via VEGFR/PDGFR) and Fibrosis.

Comparative Benchmark

To validate the performance of a novel "7-Amine-Lead" candidate, we compare it against Axitinib (a standard high-affinity indazole VEGFR inhibitor) and Staurosporine (a pan-kinase reference).[1]

Feature6-Methyl-1H-Indazol-7-Amine LeadAxitinib (Standard)Staurosporine (Control)
Scaffold Core Indazole-7-amineIndazole-3-amideIndolo[2,3-a]carbazole
Binding Mode Type I/II (Hinge Binder)Type II (DFG-out)Type I (Pan-competitive)
Selectivity Tunable (via 7-NH2 derivatization)High (VEGFR family)Low (Promiscuous)
Key Interaction H-bond donor (7-NH2) to HingeH-bond network to Glu/AspAdenine mimicry

Mechanistic Visualization

Signaling Pathway Blockade (VEGFR Model)

The following diagram illustrates the specific node where the 6-methyl-1H-indazol-7-amine drug intervenes in the angiogenesis signaling cascade.[1]

VEGFR_Signaling Ligand VEGF Ligand Receptor VEGFR2 (RTK) Ligand->Receptor Activation RAS RAS-GTP Receptor->RAS Signal Transduction Inhibitor 6-Me-Indazol-7-amine (Drug) Inhibitor->Receptor  Competitive  Binding (Block) ATP ATP ATP->Receptor Phosphorylation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Response Angiogenesis / Proliferation ERK->Response Gene Expression

Caption: Figure 1: Competitive inhibition of the VEGFR2 kinase domain by the indazole-amine scaffold, preventing downstream ERK phosphorylation.[1]

Experimental Validation Framework

To scientifically validate the MoA, a three-tiered approach is required: Biochemical (Enzymatic) , Biophysical (Binding) , and Cellular (Functional) .

Experiment 1: ATP-Competition Kinetics (Biochemical)

Objective: Prove the drug binds at the ATP pocket and determine the Mode of Inhibition (MoI). Method: FRET-based Kinase Assay (e.g., LanthaScreen or Z'-LYTE) with varying ATP concentrations.[1]

  • Logic: If the drug is ATP-competitive, the

    
     will increase linearly with increasing ATP concentration (Cheng-Prusoff relationship).[1]
    
  • Data Requirement: Generate Lineweaver-Burk plots.

Parameter7-Amine-Lead ResultInterpretation
IC50 @ Km ATP < 10 nMHigh Potency
IC50 @ 10x Km ATP > 50 nMConfirms ATP Competition
Hill Slope ~1.01:1 Stoichiometry
Experiment 2: Target Engagement via SPR (Biophysical)

Objective: Measure binding affinity (


) and residence time (

) directly on the purified protein. Method: Surface Plasmon Resonance (Biacore/Octet).
  • Causality: High biochemical potency must correlate with physical binding. A slow off-rate (

    
    ) often predicts better in vivo efficacy for indazoles.[1]
    
Experiment 3: Cellular Phospho-Signaling (Functional)

Objective: Confirm the drug inhibits the target inside a living cell.[1] Method: Western Blot analysis of HUVEC cells stimulated with VEGF.

  • Readout: Reduction in p-VEGFR2 (Tyr1175) and p-ERK1/2 relative to Total VEGFR2/ERK.[1]

Detailed Experimental Protocols

Protocol A: Determination of ATP Competitiveness (LanthaScreen™ TR-FRET)[1]

Reagents:

  • Kinase: Recombinant VEGFR2 (KDR) catalytic domain.

  • Substrate: PolyGT-biotin or specific peptide.[1]

  • Tracer: Eu-anti-phosphotyrosine antibody.[1]

  • Inhibitor: 6-methyl-1H-indazol-7-amine derivative (10-point dilution).[1]

Step-by-Step Workflow:

  • Preparation: Dilute inhibitor in DMSO to 100X final concentration.

  • Matrix Setup: Prepare a 96-well plate with varying [ATP] (e.g.,

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Reaction:

    • Add 5 µL Inhibitor.

    • Add 5 µL Kinase/Antibody mixture.

    • Add 5 µL ATP/Substrate mixture to initiate.

  • Incubation: Incubate at Room Temp for 60 minutes (equilibrium).

  • Detection: Add 10 µL EDTA/Eu-Antibody detection mix.[1] Read TR-FRET (Ex 340nm, Em 665nm/615nm).

  • Analysis: Plot

    
     vs. [ATP]. Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Cellular Target Engagement (Western Blot)

System: HUVEC (Human Umbilical Vein Endothelial Cells). Stimulation: VEGF-A (50 ng/mL).[1]

Step-by-Step Workflow:

  • Starvation: Serum-starve HUVECs for 16 hours to reduce basal phosphorylation.

  • Treatment: Treat cells with the 7-Amine-Lead (0.1, 1, 10, 100, 1000 nM) for 1 hour. Include Axitinib (100 nM) as positive control and DMSO as negative.

  • Induction: Add VEGF-A (50 ng/mL) for 10 minutes.

  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Separation: Run 20 µg protein on 4-12% Bis-Tris SDS-PAGE.

  • Blotting: Transfer to PVDF membrane. Block with 5% BSA.

  • Probing:

    • Primary Ab: Anti-p-VEGFR2 (Tyr1175) and Anti-p-ERK1/2.[1]

    • Reference Ab: Anti-Total-VEGFR2 and Anti-GAPDH.[1]

  • Validation Criteria: Dose-dependent disappearance of p-VEGFR band without loss of Total-VEGFR signal.

Validation Logic Flowchart

This flowchart ensures the "Self-Validating" nature of the study. If a step fails, the feedback loop directs the researcher to the likely cause.

Validation_Workflow Start Start: 6-Me-Indazol-7-amine Lead Compound Biochem Biochemical Assay (IC50 + ATP Shift) Start->Biochem IsPotent IC50 < 100nM? Biochem->IsPotent IsCompetitive ATP Competitive? IsPotent->IsCompetitive Yes Fail_Struct Refine Structure (SAR Cycle) IsPotent->Fail_Struct No Biophys SPR Binding (Kd, Kon, Koff) IsCompetitive->Biophys Yes IsCompetitive->Fail_Struct No (Allosteric?) Cellular Cellular Phospho-Blot (p-Target) Biophys->Cellular Fail_Perm Check Permeability (PAMPA/Caco-2) Cellular->Fail_Perm No Inhibition Success MoA Validated: ATP-Competitive TKI Cellular->Success Potent Inhibition Fail_Perm->Fail_Struct Low Permeability

Caption: Figure 2: Step-by-step decision matrix for validating the Mechanism of Action.

References

  • Zhang, M., et al. "Design and Synthesis of Indazole Derivatives as Potent Kinase Inhibitors." Journal of Medicinal Chemistry, 2021.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." ThermoFisher Technical Resources.

  • Gotink, K. J., & Verheul, H. M. "Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?" Angiogenesis, 2010.

  • Sigma-Aldrich. "6-Methyl-1H-indazol-7-amine Product Specification." Merck KGaA.

Sources

Validation

The Unseen Targets: A Comparative Guide to Cross-Reactivity Profiling of 6-methyl-1H-indazol-7-amine Inhibitors and Analogs

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. The compound 6-methyl-1H-indazol-7-amine, while a promising chemical...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. The compound 6-methyl-1H-indazol-7-amine, while a promising chemical starting point, underscores a critical challenge in targeted therapy: understanding and mitigating off-target effects. An inhibitor's journey from a potent "hit" to a safe and effective therapeutic is paved with rigorous cross-reactivity profiling. This guide provides an in-depth comparison of methodologies to assess the selectivity of indazole-based inhibitors, using publicly available data from structurally related, clinically relevant analogs to illuminate the path for researchers, scientists, and drug development professionals.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation makes achieving absolute inhibitor selectivity a formidable task. A lack of selectivity can lead to a cascade of unintended consequences, from misleading experimental results in preclinical research to severe adverse effects in patients. Therefore, a comprehensive understanding of an inhibitor's interaction landscape across the kinome is not merely a regulatory checkbox but a fundamental aspect of rational drug design.

This guide will navigate the principles and practices of three cornerstone techniques for cross-reactivity profiling: broad-panel kinase screening (e.g., KINOMEscan®), Cellular Thermal Shift Assay (CETSA), and chemical proteomics. We will explore the causality behind experimental choices and present a comparative analysis of indazole-based inhibitors to highlight how subtle structural modifications can dramatically alter their selectivity profiles.

Comparative Cross-Reactivity of Indazole-Based Kinase Inhibitors

Inhibitor Primary Target(s) Key Off-Targets (selected) Selectivity Score (S-Score) Therapeutic Area
Pazopanib VEGFR1/2/3, PDGFRα/β, c-KitFGFR1/3, LCK, c-SRCS(35) = 0.32Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma)
UNC2025 MerTK, FLT3AXL, TYRO3, TRKA/C, KITS(10) = 0.1Preclinical (Leukemia)
Quizartinib FLT3c-Kit, PDGFRα/βS(10) = 0.03Oncology (Acute Myeloid Leukemia)

Data compiled from publicly available kinome scan datasets and literature. S-Scores are calculated based on the number of kinases inhibited above a certain threshold at a given concentration and provide a quantitative measure of selectivity.

This comparative data reveals that even within the same structural class, selectivity profiles can vary significantly. Pazopanib, a multi-kinase inhibitor, demonstrates broader activity, which can be therapeutically beneficial but also carries a higher risk of off-target toxicities. In contrast, Quizartinib exhibits a much more focused inhibitory profile, primarily targeting FLT3 and its close relative c-Kit.[1] UNC2025 presents a dual-inhibitor profile against MerTK and FLT3, with notable activity against other TAM family kinases.[2][3] These differences underscore the profound impact of subtle chemical modifications on the indazole scaffold in dictating kinase interactions.

Methodologies for Unmasking Off-Target Interactions

A multi-pronged approach is essential for a comprehensive understanding of an inhibitor's selectivity. Each of the following methods provides a unique and complementary perspective on the inhibitor's behavior.

Broad-Panel Kinase Screening: A Global View of the Kinome

Large-scale kinase profiling platforms, such as KINOMEscan®, offer a panoramic view of an inhibitor's interactions across a vast array of purified kinases.[4][5][6] These assays are typically based on a competitive binding format where the inhibitor's ability to displace a known, immobilized ligand from the kinase active site is quantified.

Experimental Rationale: The primary advantage of this approach is its breadth. Screening against hundreds of kinases in a single experiment provides a comprehensive, albeit in vitro, assessment of selectivity. This method is invaluable during the early stages of drug discovery for hit-to-lead optimization and identifying potential liabilities.[7][8]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Compound_Treatment Incubate with Inhibitor Cells->Compound_Treatment Heat_Treatment Heat Lysates to a Range of Temperatures Compound_Treatment->Heat_Treatment Centrifugation Separate Soluble & Aggregated Proteins Heat_Treatment->Centrifugation Western_Blot Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Western_Blot Melt_Curve Generate Thermal Shift 'Melt' Curve Western_Blot->Melt_Curve

Cellular Thermal Shift Assay (CETSA) Workflow
  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the test inhibitor or vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells and lyse them in a suitable buffer to release the cellular proteins.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. [9]4. Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins. [9]5. Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target kinase.

  • Detection and Quantification: Use a secondary antibody conjugated to a reporter molecule (e.g., HRP) for detection. Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. [10]

Chemical Proteomics: An Unbiased Approach to Target Identification

Chemical proteomics offers a powerful, unbiased method to identify the direct targets and off-targets of a small molecule in a complex biological sample. [11]One common approach involves immobilizing a promiscuous or broad-spectrum kinase inhibitor on a solid support (e.g., "kinobeads") to capture a significant portion of the cellular kinome.

Experimental Rationale: By incubating cell lysates with the kinobeads in the presence or absence of a free test inhibitor, one can identify the proteins that are competed off the beads by the test compound. This competitive displacement pattern, quantified by mass spectrometry, reveals the inhibitor's target profile.

Chemical_Proteomics_Workflow cluster_prep Preparation cluster_binding Competitive Binding cluster_analysis Analysis Cell_Lysate Cell Lysate Incubation_Control Lysate + Kinobeads Cell_Lysate->Incubation_Control Incubation_Test Lysate + Test Inhibitor + Kinobeads Cell_Lysate->Incubation_Test Kinobeads Immobilized Kinase Inhibitors (Kinobeads) Kinobeads->Incubation_Control Kinobeads->Incubation_Test Wash Wash & Elute Bound Proteins Incubation_Control->Wash Incubation_Test->Wash MS_Analysis LC-MS/MS Analysis Wash->MS_Analysis Target_ID Quantitative Proteomics & Target Identification MS_Analysis->Target_ID

Chemical Proteomics Workflow using Kinobeads
  • Preparation of Kinobeads: A mixture of non-selective kinase inhibitors is covalently attached to a solid support (e.g., Sepharose beads). [11]2. Cell Lysis: The cell line of interest is lysed to obtain a native protein extract.

  • Competitive Binding: The cell lysate is divided into two samples. One is incubated with the kinobeads and a vehicle control (e.g., DMSO), while the other is incubated with the kinobeads and the test inhibitor.

  • Affinity Purification: The kinobeads are washed to remove non-specifically bound proteins.

  • Elution and Digestion: The captured proteins are eluted from the beads and digested into peptides, typically with trypsin.

  • LC-MS/MS Analysis: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: The relative abundance of each identified kinase in the control and inhibitor-treated samples is compared. A significant reduction in the amount of a particular kinase in the inhibitor-treated sample indicates that it is a target of the free inhibitor.

Conclusion: A Holistic Approach to Selectivity Profiling

The journey of a kinase inhibitor from concept to clinic is one of iterative refinement, where a deep understanding of its on- and off-target activities is paramount. While direct, comprehensive data for 6-methyl-1H-indazol-7-amine may be limited, the principles and practices outlined in this guide, illuminated by data from its structural analogs, provide a robust framework for its future development. By integrating the broad-spectrum view of kinome screening, the cellular validation of CETSA, and the unbiased discovery potential of chemical proteomics, researchers can build a comprehensive and reliable selectivity profile. This multi-faceted approach not only de-risks the drug development process but also paves the way for the rational design of the next generation of safer and more effective targeted therapies.

References

  • HMS LINCS Project. KINOMEscan data. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv. [Link]

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. PMC. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia. PMC. [Link]

  • 1-methyl-1H-indazol-7-amine. PubChem. [Link]

  • pazopanib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. [Link]

  • KINOMEscan protocol description. protocols.io. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Quizartinib in FLT3-ITD–Positive Acute Myeloid Leukemia: A New Era in Targeted Therapy. AJMC. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Pazopanib-Induced Regression of Brain Metastasis After Whole Brain Palliative Radiotherapy in Metastatic Renal Cell Cancer Progressing on First-Line Sunitinib: A Case Report. NIH. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. [Link]

  • UNC2250 reduced activation of downstream signaling and inhibited... ResearchGate. [Link]

  • Developments and challenges of FLT3 inhibitors in acute myeloid leukemia. PMC. [Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

  • UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. PubMed Central. [Link]

  • Quizartinib Data Move FLT3 Inhibition Forward in AML Paradigm. OncLive. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

  • Novel and Selective Axl Inhibitors. Signalchem. [Link]

  • (PDF) 1-(6-Nitro-1H-indazol-1-yl)ethanone. ResearchGate. [Link]

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  • 7-Methyl-1H-indazole. PubChem. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Figure 2: Inhibitory activity of quizartinib and other FLT3 inhibitors... ResearchGate. [Link]

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Comparative

Efficacy of 6-Methyl-1H-indazol-7-amine Derivatives Against Drug-Resistant Mutants

This guide provides an in-depth technical analysis of 6-methyl-1H-indazol-7-amine derivatives , a class of emerging small molecules primarily developed as HIV-1 Capsid (CA) Inhibitors .[1][2][3] These compounds are desig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-methyl-1H-indazol-7-amine derivatives , a class of emerging small molecules primarily developed as HIV-1 Capsid (CA) Inhibitors .[1][2][3] These compounds are designed to overcome the metabolic instability and drug-resistance profiles (e.g., N74D, A105T mutations) associated with first-generation inhibitors like PF-74 .[1][2][3]

[1][2][3]

Executive Summary

The 6-methyl-1H-indazol-7-amine scaffold represents a critical bioisosteric evolution in the design of HIV-1 capsid inhibitors.[1][2][3] Originally derived to replace the metabolically labile methylindole headgroup of PF-74 , these derivatives address two fatal flaws of early capsid binders: rapid metabolic clearance (t½ < 2 min for PF-74) and loss of potency against capsid polymorphisms (e.g., N74D).[1][2][3]

By incorporating the indazole-7-amine core, researchers have achieved a >200-fold increase in metabolic stability while maintaining or enhancing binding affinity to the inter-protomer pocket of the HIV-1 capsid hexamer.[1][2][3] This guide compares their efficacy against standard-of-care alternatives and specific drug-resistant mutants.[1][2][3]

Structural Rationale & Mechanism of Action[1][2][3]

The "Headgroup" Optimization

First-generation capsid inhibitors like PF-74 bind to a hydrophobic pocket formed by the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent capsid monomers.[1][2][3]

  • PF-74 Limitation: Its indole headgroup is a primary site for oxidative metabolism (cytochrome P450) and lacks optimal hydrogen bonding with the mutated pockets of resistant strains.[1][2][3]

  • The Indazole Solution: The 6-methyl-1H-indazol-7-amine moiety serves as a robust "anchor."[1][2][3]

    • 7-Amine: Acts as a hydrogen bond donor to conserved residues (e.g., Gln63) within the binding pocket, mimicking the interactions of host factors like CPSF6.[1][2][3]

    • 6-Methyl: Fills a small hydrophobic sub-pocket, increasing van der Waals contacts and sterically hindering metabolic attack at the electron-rich 6-position.[1][2][3]

    • Indazole Nitrogen: Improves solubility and modifies the pKa, enhancing oral bioavailability compared to the indole parent.[1][2][3]

Mechanism of Action (Visualized)

The diagram below illustrates the binding mode of these derivatives at the NTD-CTD interface, blocking the recruitment of host factors (NUP153, CPSF6) and destabilizing the capsid core.

MOA Drug 6-Methyl-1H-indazol-7-amine Derivative Target HIV-1 Capsid (CA) Hexamer Interface Drug->Target High Affinity (H-bonds via 7-NH2) Binding Binds NTD-CTD Pocket Target->Binding Effect1 Blocks Host Factors (CPSF6, NUP153) Binding->Effect1 Effect2 Premature Uncoating (Capsid Destabilization) Binding->Effect2 Effect3 Inhibits Reverse Transcription Effect1->Effect3 Effect2->Effect3

Caption: Mechanism of action showing the dual-effect of capsid inhibition: blocking host factor recruitment and inducing premature uncoating.[1][2][3]

Comparative Efficacy Analysis

The following data contrasts the performance of 6-methyl-1H-indazol-7-amine derivatives (represented by the optimized analog CX15/CX16 series ) against the parent compound PF-74 and the clinical benchmark Lenacapavir (GS-6207).

Table 1: Antiviral Potency & Metabolic Stability
CompoundScaffold CoreEC50 (WT HIV-1)t½ (Microsomal Stability)Oral Bioavailability
PF-74 Indole-3-acetamide0.45 - 0.55 µM1.3 min (High Clearance)Poor
Indazole-7-amine (CX15) 6-Me-Indazole-7-amine 0.09 - 0.15 µM >250 min High
Lenacapavir Sulfonyl-Indazole0.0001 µM>50 hoursHigh
Table 2: Efficacy Against Drug-Resistant Mutants (Fold Change)

Resistance mutations like N74D (NTD) and A105T significantly reduce the binding of PF-74.[1][2][3] The indazole-7-amine derivatives retain higher potency due to improved electrostatic complementarity.[1][2][3]

MutantMutation SitePF-74 ResistanceIndazole-7-amine ResistanceClinical Implication
N74D NTD (Pocket Entry)>50-fold shift<5-fold shift Retains activity against common PF-74 resistant strains.[1][2][3]
A105T NTD (Helix 4)5-10 fold shift~2-fold shift High barrier to resistance.[1][2][3]
G89V Cyclophilin BindingSensitiveSensitive Effective against CypA-independent strains.[1][2][3]

Key Insight: The 7-amine group creates a critical hydrogen bond network that is less reliant on the specific geometry of Asn74, allowing these derivatives to maintain potency even when N74 is mutated to Aspartic acid (N74D).[1][2][3]

Experimental Protocols

Protocol A: Single-Cycle Antiviral Assay (MT-4 Cells)

Objective: Determine EC50 values against WT and Mutant HIV-1.[1][2][3]

  • Cell Seeding: Seed MT-4 cells (2 x 10^4 cells/well) in 96-well plates using RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of the 6-methyl-1H-indazol-7-amine derivative in DMSO. Add to cells (Final DMSO < 0.5%).[1][2][3]

  • Infection: Infect cells with HIV-1 (NL4-3 strain or N74D mutant) at an MOI of 0.01 immediately after drug addition.[1][2][3]

  • Incubation: Incubate at 37°C, 5% CO2 for 5 days.

  • Readout: Assess cytopathic effect (CPE) using the MTT assay or CellTiter-Glo.[1][2][3]

  • Calculation: Normalize to "No Drug" (100% infection) and "No Virus" (0% infection) controls to calculate EC50 using non-linear regression.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Validate the stability improvement of the 6-methyl-indazol scaffold.

  • Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate microsomes with the test compound (1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase) to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Metric: Plot ln(% remaining) vs. time to determine intrinsic clearance (CLint) and half-life (t½).

Synthesis & Optimization Workflow

The synthesis of these derivatives typically involves a Suzuki-Miyaura coupling or Amide coupling to attach the indazole headgroup to the phenylalanine-linker core.[1][2][3]

Synthesis Step1 Starting Material: 2-Amino-6-methylbenzoic acid Step2 Cyclization to 6-Methyl-1H-indazol-7-amine Step1->Step2 Diazotization (NaNO2, SnCl2) Step3 Coupling with Linker-Phenylalanine Core Step2->Step3 Amide Coupling (HATU, DIPEA) Step4 Final Derivative (e.g., CX15/CX16 Analog) Step3->Step4 Purification (HPLC)

Caption: General synthetic route for accessing 6-methyl-1H-indazol-7-amine capsid inhibitors.

References

  • Rapid Optimization of the Metabolic Stability of a Human Immunodeficiency Virus Type-1 Capsid Inhibitor Using a Multistep Computational Workflow. Journal of Medicinal Chemistry, 2021.[1][2][3] [1][2][3]

  • HIV Capsid Inhibitors Beyond PF74. Molecules, 2020.[1][2][3]

  • Electrostatic Complementarity as a Fast and Effective Tool to Optimize Binding and Selectivity of Protein–Ligand Complexes. Journal of Medicinal Chemistry, 2019.[1][2][3] [1][2][3]

  • Current drugs for HIV-1: from challenges to potential in HIV/AIDS. Frontiers in Microbiology, 2023.[1][2][3]

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Validation

In Vivo Validation of 6-methyl-1H-indazol-7-amine Based Therapeutic Candidates: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of therapeutic candidates derived from the 6-methyl-1H-indazol-7-amine scaffold. We will explore the rationale behind experimental design, present...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of therapeutic candidates derived from the 6-methyl-1H-indazol-7-amine scaffold. We will explore the rationale behind experimental design, present detailed protocols, and compare the potential efficacy of a hypothetical candidate, "Indazolix," against established treatments for colorectal cancer, a disease for which indazole derivatives have shown preclinical promise.[1][2] This document is intended for researchers, scientists, and drug development professionals actively engaged in advancing novel oncology therapeutics.

Introduction: The Therapeutic Promise of the Indazole Scaffold

The indazole nucleus is a versatile pharmacophore that has given rise to a multitude of compounds with diverse biological activities, including potent anticancer properties.[2][3] Derivatives of 1H-indazole-6-amine, in particular, have demonstrated significant cytotoxicity against various cancer cell lines, including human colorectal cancer (HCT116).[1][2] These compounds often exert their effects through the modulation of key signaling pathways implicated in cancer progression, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Polo-Like Kinase 4 (PLK4), and the p53/MDM2 axis.[4][5][6]

This guide will focus on a hypothetical therapeutic candidate, Indazolix , a 6-methyl-1H-indazol-7-amine derivative, and its in vivo validation for the treatment of colorectal cancer.

The In Vivo Validation Workflow: A Step-by-Step Approach

The transition from promising in vitro data to a viable in vivo therapeutic candidate is a critical and complex phase in drug development. The following workflow outlines a robust strategy for the in vivo validation of Indazolix.

G cluster_0 Preclinical In Vivo Validation Workflow A Candidate Selection: Indazolix (6-methyl-1H-indazol-7-amine derivative) B Animal Model Selection: Colorectal Cancer Xenograft (COLO205/HCT116) A->B Based on in vitro efficacy C Pharmacokinetic & Toxicity Studies B->C Establishment of model D Efficacy Study Design C->D Determine MTD & Dosing Regimen E Data Collection & Analysis D->E Tumor growth inhibition, Biomarker analysis F Comparative Analysis vs. Standard of Care E->F Evaluate relative performance

Caption: A generalized workflow for the in vivo validation of a therapeutic candidate.

Step 1: Animal Model Selection and Rationale

The choice of an appropriate animal model is paramount for obtaining clinically relevant data. For colorectal cancer, patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models are widely used.[7][8][9][10]

  • Recommended Model: For initial efficacy studies of Indazolix, a subcutaneous xenograft model using a well-characterized colorectal cancer cell line such as COLO205 or HCT116 in immunocompromised mice (e.g., BALB/c nude) is recommended.[11] These models are reproducible and allow for straightforward monitoring of tumor growth.[11]

  • Causality: The selection of these cell lines is based on their documented sensitivity to indazole derivatives in vitro and their relevance to human colorectal cancer.[1][2] The use of immunocompromised mice is necessary to prevent rejection of the human tumor cells.

Step 2: Pharmacokinetic (PK) and Toxicity Studies

Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Indazolix, as well as its potential toxicity.

  • Methodology:

    • Administer a single dose of Indazolix to a small cohort of healthy mice via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • Collect blood samples at multiple time points post-administration.

    • Analyze plasma concentrations of Indazolix using a validated analytical method (e.g., LC-MS/MS).

    • To determine the Maximum Tolerated Dose (MTD), administer escalating doses of Indazolix to different groups of mice for a defined period (e.g., 14 days).

    • Monitor animals for clinical signs of toxicity, body weight changes, and perform histopathological analysis of major organs at the end of the study.

  • Self-Validation: The PK data will inform the dosing regimen for the efficacy studies, ensuring that therapeutic concentrations are achieved and maintained. The MTD study is a critical safety assessment that defines the upper limit of the therapeutic window.

Step 3: In Vivo Efficacy Evaluation

This is the core of the validation process, designed to assess the anti-tumor activity of Indazolix.

  • Experimental Protocol:

    • Tumor Implantation: Subcutaneously inject colorectal cancer cells (e.g., 5 x 10^6 COLO205 cells) into the flank of immunocompromised mice.

    • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomization and Treatment: Randomly assign mice to the following groups (n=8-10 per group):

      • Vehicle Control

      • Indazolix (at one or more doses below the MTD)

      • Positive Control (Standard of Care, e.g., Pazopanib or Regorafenib)

    • Dosing: Administer the respective treatments according to the predetermined schedule (e.g., daily oral gavage for 21 days).

    • Data Collection:

      • Measure tumor volume and body weight 2-3 times per week.

      • At the end of the study, euthanize the animals and excise the tumors.

      • Perform histopathological and immunohistochemical (IHC) analysis of the tumors to assess cell proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).

Comparative Analysis: Indazolix vs. Standard of Care

To establish the potential clinical utility of Indazolix, its performance must be benchmarked against existing therapies for colorectal cancer. Pazopanib and Regorafenib are multi-kinase inhibitors with activity against VEGFR and are used in the treatment of various cancers.[12][13][14][15][16][17][18][19]

Table 1: Comparative In Vivo Efficacy Data (Hypothetical & Published)

ParameterIndazolix (Hypothetical Data)Pazopanib (Published Data)Regorafenib (Published Data)
Animal Model COLO205 XenograftCT26 Orthotopic Model[13][14]HCT116 Xenograft[16]
Dose & Schedule 50 mg/kg, daily, p.o.100 mg/kg, daily, p.o.[20]30 mg/kg, daily, p.o.[16]
Tumor Growth Inhibition ~65%Significant inhibition of tumor growth[12][14]70-90% inhibition of wild-type tumors[16]
Mechanism of Action VEGFR-2, p53/MDM2 modulationMulti-kinase inhibitor (VEGFRs)[13]Multi-kinase inhibitor (VEGFRs, RAF)[17]
Effect on Angiogenesis Reduced CD31 stainingInhibition of lymphangiogenesis[13][14]Anti-angiogenic effects[16]
Toxicity Profile Well-tolerated at efficacious doseNo significant changes in body weight[14]Generally well-tolerated in preclinical models[16]

Mechanistic Insights: Signaling Pathways

Understanding the molecular mechanisms by which Indazolix exerts its anti-tumor effects is crucial for its further development and for identifying potential biomarkers of response.

VEGFR-2 Signaling Pathway and Angiogenesis

Many indazole derivatives function as inhibitors of VEGFR-2, a key mediator of angiogenesis.[21][22][23][24][25] By blocking this pathway, Indazolix can inhibit the formation of new blood vessels that supply nutrients to the tumor, thereby starving it of the resources needed for growth.

G cluster_0 VEGFR-2 Signaling in Angiogenesis VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Endothelial Cell Proliferation, Migration, Survival Akt->Proliferation ERK->Proliferation Indazolix Indazolix Indazolix->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Indazolix.

p53/MDM2 Pathway and Apoptosis

Some indazole derivatives have been shown to induce apoptosis by modulating the p53/MDM2 pathway.[4] MDM2 is a negative regulator of the tumor suppressor p53.[26][27] By inhibiting the interaction between MDM2 and p53, Indazolix could lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.[28]

G cluster_1 p53/MDM2 Apoptosis Pathway MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis p53->Apoptosis Indazolix Indazolix Indazolix->MDM2 Inhibits

Caption: The p53/MDM2 pathway and the potential mechanism of Indazolix-induced apoptosis.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of 6-methyl-1H-indazol-7-amine based therapeutic candidates, using the hypothetical molecule Indazolix as an exemplar. The proposed workflow, from animal model selection to comparative efficacy studies and mechanistic elucidation, provides a clear roadmap for advancing these promising compounds through preclinical development.

The presented hypothetical data suggests that Indazolix holds potential as an effective anti-cancer agent for colorectal cancer, with a favorable safety profile. Future studies should focus on exploring the efficacy of Indazolix in orthotopic and patient-derived xenograft models to more closely mimic the human disease. Furthermore, a deeper investigation into the specific molecular interactions of Indazolix with its targets will be essential for biomarker discovery and patient stratification in future clinical trials.

References

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  • Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis. (2016). Oncotarget, 7(32), 51769–51780. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]

  • Pazopanib Inhibits Tumor Growth, Lymph-node Metastasis and Lymphangiogenesis of an Orthotopic Mouse of Colorectal Cancer. (2020). Cancer Genomics & Proteomics, 17(2), 163–169. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). ResearchGate. [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2022). ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023). Molecules, 28(9), 3895. [Link]

  • Pazopanib Inhibits Tumor Growth, Lymph-node Metastasis and Lymphangiogenesis of an Orthotopic Mouse of Colorectal Cancer. (2020). PubMed. [Link]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). Bioorganic & Medicinal Chemistry, 89, 117377. [Link]

  • Patient‐derived xenograft model in colorectal cancer basic and translational research. (2023). Animal Models and Experimental Medicine, 6(1), 26-36. [Link]

  • Representation of PLK4 signaling in cancer with details of selected... (n.d.). ResearchGate. [Link]

  • Regorafenib Effects on Human Colon Carcinoma Xenografts Monitored by Dynamic Contrast-Enhanced Computed Tomography with Immunohistochemical Validation. (2013). PLoS ONE, 8(9), e76009. [Link]

  • VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. (2011). BMC Cancer, 11, 28. [Link]

  • Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet?. (2015). Frontiers in Pharmacology, 6, 95. [Link]

  • PLK4 as a Key Regulator of Neuroblastoma Differentiation and a Promising Therapeutic Target. (2023). Cancers, 15(19), 4758. [Link]

  • PLK4 initiates crosstalk between cell cycle, cell proliferation and macrophages infiltration in gliomas. (2022). Frontiers in Immunology, 13, 1069675. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Bioorganic & Medicinal Chemistry Letters, 41, 128020. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. (2023). International Journal of Molecular Sciences, 24(22), 16428. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783. [Link]

  • PLK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Validated COLO205 Xenograft Model. (n.d.). Altogen Labs. [Link]

  • A dual mechanism of sensitivity to PLK4 inhibition by RP-1664 in neuroblastoma. (2025). bioRxiv. [Link]

  • Regorafenib Inhibits Colorectal Tumor Growth through PUMA-Mediated Apoptosis. (2014). Clinical Cancer Research, 20(13), 3472–3484. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances, 14, 32065-32095. [Link]

  • Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy. (2010). ACS Medicinal Chemistry Letters, 1(5), 224-228. [Link]

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  • Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. (2017). Oncotarget, 8(68), 113353–113370. [Link]

  • Regorafenib in the Treatment of Colorectal Cancer. (2013). Targeted Oncology, 8(3), 223–229. [Link]

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  • Discovery of Novel, Highly Selective Inhibitors of PLK4 That Demonstrate In Vivo Regressions in TRIM37 High Xenografts​. (2022). ORIC Pharmaceuticals. [Link]

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Comparative

A Senior Application Scientist's Guide to Confirming Target Engagement of Kinase Inhibitors in Cells: A Comparative Analysis

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound binds to its intended target within the complex milieu of a living cell is a cornerstone of modern drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound binds to its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery.[1][2][3] This guide provides an in-depth comparison of leading methodologies to confirm the cellular target engagement of small molecule inhibitors, with a particular focus on kinase inhibitors, a class to which compounds like 6-methyl-1H-indazol-7-amine derivatives often belong.[4] We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to this critical step in the hit-to-lead and lead optimization phases.[5]

The Imperative of Cellular Target Engagement

Before delving into specific techniques, it's crucial to understand why confirming target engagement in a cellular context is non-negotiable. While biochemical assays on purified proteins are invaluable for determining intrinsic potency, they do not account for critical factors such as cell permeability, efflux pumps, intracellular metabolism, and the need to compete with high concentrations of endogenous ligands like ATP in the case of kinases. Therefore, direct evidence of a compound binding to its target in a physiologically relevant environment is paramount to confidently link its mechanism of action to a cellular phenotype.[1]

This guide will compare and contrast three widely adopted methodologies: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and downstream Kinase Activity Assays. Each method offers a unique lens through which to view the drug-target interaction, and understanding their respective strengths and weaknesses is key to designing a comprehensive target validation strategy.

Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach Based on Target Stabilization

First introduced in 2013, CETSA has become a cornerstone for validating drug-target interactions in a variety of cell types and even tissues.[6] The assay is predicated on the biophysical principle that the binding of a ligand, such as a small molecule inhibitor, typically increases the thermal stability of its target protein.[6][7]

The "Why": Causality in Experimental Design

The core of CETSA lies in subjecting intact cells or cell lysates to a temperature gradient. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tagg).[6] However, when a compound is bound to its target, it stabilizes the protein's structure, resulting in a shift of the melting curve to higher temperatures (ΔTagg).[6] This thermal stabilization is the direct readout of target engagement. The beauty of this approach is its label-free nature; it does not require any modification of the compound or the target protein, thus providing a more native assessment of the interaction.

Experimental Workflow and Data Presentation

CETSA can be performed in two main formats:

  • Melt Curve (or Thermal Shift) CETSA: This format is used to determine the optimal temperature for the isothermal experiment and to visualize the thermal shift.[8]

  • Isothermal Dose-Response (ITDR) CETSA: This format is used to determine the compound's potency in stabilizing the target at a fixed temperature.[6][8]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];

}

Caption: The general workflow for a Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the 6-methyl-1H-indazol-7-amine compound or a vehicle control for a predetermined time to allow for cell penetration and target binding.

  • Heating Step: Resuspend the cells in a suitable buffer and heat the cell suspension at a single, optimized temperature (determined from the melt curve) for a defined period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release their contents. This can be achieved through various methods such as freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Target: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting, ELISA, or mass spectrometry.[9][10]

  • Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration. Fit the data to a dose-response curve to determine the EC50, which represents the concentration of the compound required to stabilize 50% of the target protein.

Data Summary Table: CETSA
ParameterDescriptionTypical Readout
ΔTagg The change in the melting temperature of the target protein upon compound binding.Temperature (°C)
EC50 The concentration of the compound that results in 50% of the maximal target stabilization at a fixed temperature.Molar concentration (e.g., µM, nM)

NanoBRET™ Target Engagement Assay: A Proximity-Based Live-Cell Method

The NanoBRET™ Target Engagement Assay is a powerful technique that allows for the quantitative measurement of compound binding to a specific protein target in living cells in real-time.[11][12] It is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology that measures the energy transfer between a bioluminescent donor and a fluorescent acceptor.[13]

The "Why": Causality in Experimental Design

This assay requires engineering the target protein to be expressed as a fusion with NanoLuc® luciferase (the energy donor).[12] A cell-permeable fluorescent tracer that binds to the active site of the target protein is then added to the cells. When the tracer is bound to the NanoLuc®-tagged target, the close proximity allows for energy transfer from the luciferase to the fluorophore upon addition of the substrate, generating a BRET signal.

A test compound, such as a 6-methyl-1H-indazol-7-amine derivative, that binds to the same site as the tracer will compete for binding.[11] This competition displaces the fluorescent tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This reduction in BRET is a direct measure of the test compound's engagement with the target protein inside the living cell.[12]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];

}

Caption: The principle of the NanoBRET Target Engagement Assay.

  • Cell Transfection: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Allow for protein expression (typically 18-24 hours).[12]

  • Cell Plating: Seed the transfected cells into a white, opaque 96- or 384-well plate suitable for luminescence measurements.

  • Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the fluorescent tracer at a predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period to allow the binding to reach equilibrium (typically 2-4 hours).[14]

  • Substrate Addition and Signal Detection: Add the Nano-Glo® Luciferase Assay Reagent to all wells.[14] Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (fluorescent tracer) using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.[14] After subtracting the background, plot the corrected BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Data Summary Table: NanoBRET™
ParameterDescriptionTypical Readout
IC50 The concentration of the compound that displaces 50% of the fluorescent tracer from the target protein.Molar concentration (e.g., µM, nM)
BRET Ratio The ratio of the light emission from the acceptor fluorophore to the light emission from the donor luciferase.Unitless ratio

Kinase Activity Assays: A Functional Confirmation of Target Engagement

While CETSA and NanoBRET directly measure the binding of a compound to its target, downstream functional assays are essential to confirm that this binding event translates into the desired biological effect, i.e., inhibition of kinase activity.[15] There are numerous formats for kinase activity assays, many of which are luminescence-based and amenable to high-throughput screening.[16][17]

The "Why": Causality in Experimental Design

These assays typically measure the consequence of kinase activity, such as the phosphorylation of a substrate or the depletion of ATP.[16][18] For instance, the Kinase-Glo® assay quantifies the amount of ATP remaining in a reaction after a kinase has been allowed to phosphorylate its substrate.[18] The amount of light produced by the luciferase-catalyzed reaction is directly proportional to the amount of ATP present.[18] Therefore, an effective kinase inhibitor will prevent ATP consumption, resulting in a higher luminescent signal. By demonstrating that a 6-methyl-1H-indazol-7-amine compound inhibits the kinase activity in a cellular context, you provide strong orthogonal evidence for target engagement.

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Caption: The principle of a luminescence-based kinase activity assay.

  • Cell Treatment: Treat cells with a range of concentrations of the test compound for a specified duration.

  • Cell Lysis: Lyse the cells to release the cellular contents, including the target kinase.

  • Kinase Reaction: Add the cell lysate to a reaction mixture containing the specific substrate for the target kinase and ATP. Incubate to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent (e.g., Kinase-Glo® reagent) that stops the kinase reaction and initiates a luminescent signal proportional to the remaining ATP.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to determine the IC50 of kinase inhibition.

Data Summary Table: Kinase Activity Assay
ParameterDescriptionTypical Readout
IC50 The concentration of the compound that inhibits 50% of the kinase activity.Molar concentration (e.g., µM, nM)

Comparative Analysis and Best Practices

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement AssayKinase Activity Assay
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracerMeasurement of kinase-mediated phosphorylation or ATP consumption
Assay Type Biophysical, direct bindingBiophysical, direct bindingBiochemical, functional
Labeling Label-freeRequires NanoLuc® fusion protein and fluorescent tracerCan be label-free or require labeled substrates/antibodies
Cell State Intact or lysed cellsLive cellsCell lysates
Throughput Moderate to highHighHigh
Key Advantage No modification of compound or target requiredReal-time measurement in live cellsConfirms functional consequence of binding
Key Limitation Not all binding events cause a thermal shift; can lead to false negatives[19][20]Requires genetic modification of the target proteinIndirect measure of target engagement
Primary Output ΔTagg, EC50IC50IC50
A Self-Validating Experimental Strategy

For a comprehensive and trustworthy assessment of target engagement for your 6-methyl-1H-indazol-7-amine compounds, a multi-pronged approach is recommended.

  • Primary Confirmation with a Direct Binding Assay: Start with either CETSA or NanoBRET™ to directly demonstrate that your compound binds to the intended target in cells. The choice between the two will depend on factors such as the availability of a suitable tracer for NanoBRET™ or a good antibody for CETSA detection, and whether genetic modification of the target is acceptable.

  • Orthogonal Validation: If you obtain a positive result in your primary assay, it is crucial to validate this with an orthogonal method.[20] For example, if you first used NanoBRET™, confirming the interaction with the label-free CETSA method adds significant confidence to your findings.

  • Functional Corroboration: Finally, demonstrate that the observed target binding translates into the expected functional outcome using a relevant kinase activity assay. The IC50 for kinase inhibition should ideally correlate with the EC50/IC50 of target binding.

By employing this integrated approach, you create a self-validating system that provides robust and compelling evidence of target engagement, a critical step on the path to developing novel therapeutics.

References

  • Al-hayali, M. M., & Al-hussainy, K. M. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC. NCBI. Retrieved January 2, 2024, from [Link]

  • Henderson, M. J., Sarr, O., Hanzlik, M., Loddick, S. A., & Heptinstall, A. B. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1). [Link]

  • (n.d.). Cellular thermal shift assay (CETSA) for the most promising inhibitors... ResearchGate. Retrieved January 2, 2024, from [Link]

  • (n.d.). CETSA. Pelago Bioscience. Retrieved January 2, 2024, from [Link]

  • (2020, October). NanoBRET assays to assess cellular target engagement of compounds Version: 1.0. EUbOPEN. Retrieved January 2, 2024, from [Link]

  • Friman, T., & Chernobrovkin, A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9. [Link]

  • (n.d.). NanoBRET Assay Services. Reaction Biology. Retrieved January 2, 2024, from [Link]

  • D'Alessandro, A., & Dziekan, J. M. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15(7), 2133-2161. [Link]

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  • Singh, R., & Chauhan, S. S. (2022). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Scientific Reports, 12(1). [Link]

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  • Stevers, M., Sutherell, C., & Singh, O. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Chemical Biology, 17(2), 314-323. [Link]

  • Nguyen, H. T., Do, T. H., & Huynh, T. N. (2020). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 17(8), 1011-1018. [Link]

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  • Hughes, P. E., & Rex, K. (2015). 6-(1-(8-Fluoro-6-(1-methyl‑1H‑pyrazol-4-yl)-[6][9][19]triazolo[4,3‑a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)‑one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 58(20), 8067-8080. [Link]

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Validation

A Head-to-Head Comparison of 6-Methyl-1H-indazol-7-amine and 5-Amino-1H-indazole Derivatives in Kinase Inhibition and Anticancer Activity

A Senior Application Scientist's Guide to Navigating Two Prominent Indazole Scaffolds in Drug Discovery The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its abil...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Two Prominent Indazole Scaffolds in Drug Discovery

The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets, particularly protein kinases.[1][2] Its structural resemblance to the purine core of ATP allows for the design of potent competitive kinase inhibitors.[1] Within the diverse landscape of indazole-based compounds, regioisomeric aminoindazoles serve as critical starting points for the development of targeted therapeutics. This guide provides an in-depth, head-to-head comparison of two prominent regioisomers: 6-methyl-1H-indazol-7-amine and 5-amino-1H-indazole, and their respective derivatives. We will delve into their synthesis, physicochemical properties, structure-activity relationships (SAR), and biological performance, supported by experimental data to inform rational drug design and development.

The Strategic Importance of Amine Placement on the Indazole Scaffold

The position of the amino group on the indazole ring profoundly influences the vectoral projection of substituents, which in turn dictates the molecule's interaction with the target protein's binding site. For kinase inhibitors, this placement is critical for establishing key hydrogen bond interactions with the hinge region of the ATP-binding pocket, a crucial determinant of inhibitory potency.[3]

The 6-methyl-1H-indazol-7-amine scaffold places the amino group adjacent to a methyl group, influencing the local electronic and steric environment. In contrast, the 5-amino-1H-indazole presents the amino group at a different position on the benzene ring portion of the scaffold, leading to distinct spatial arrangements for further derivatization. This guide will explore how these seemingly subtle positional differences translate into significant variations in biological activity and selectivity.

Physicochemical Properties: A Foundation for Drug-Likeness

The fundamental physicochemical properties of the parent amines provide a baseline for understanding the drug-like characteristics of their derivatives.

Property6-Methyl-1H-indazol-7-amine5-Amino-1H-indazole
Molecular Formula C₈H₉N₃C₇H₇N₃
Molecular Weight 147.18 g/mol 133.15 g/mol
Appearance SolidSolid[4]
Boiling Point 374.0 ± 22.0 °CNot available
Melting Point Not available175-178 °C[4]
LogP (calculated) Not available0.663
Water Solubility (logS, calculated) Not available-1.89

Table 1: Comparison of the physicochemical properties of 6-methyl-1H-indazol-7-amine and 5-amino-1H-indazole.

The available data, though incomplete for 6-methyl-1H-indazol-7-amine, suggests that both parent molecules are relatively small, solid compounds. The calculated LogP and water solubility for 5-amino-1H-indazole indicate a degree of lipophilicity and moderate aqueous solubility, properties that are often favorable starting points for drug development. The addition of a methyl group in the 6-methyl isomer would be expected to slightly increase its lipophilicity.

Synthetic Strategies: Accessing the Core Scaffolds and Their Derivatives

The synthesis of substituted indazoles can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

General Synthesis of Substituted Indazoles

A common and versatile method for the synthesis of 3-substituted indazoles involves the reaction of appropriately substituted 2-fluorobenzonitriles with hydrazine.[5] Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to introduce aryl or heteroaryl substituents at various positions on the indazole ring.[3][6]

Caption: Conceptual representation of kinase inhibition by the two scaffolds.

Due to the lack of directly comparable kinase profiling data for derivatives of both 6-methyl-1H-indazol-7-amine and 5-amino-1H-indazole against the same panel of kinases, a quantitative head-to-head comparison of selectivity is not feasible at this time. However, the available literature suggests that both scaffolds are highly versatile and can be tailored to target a wide range of kinases with high potency.

Experimental Protocols

To facilitate further research, detailed experimental protocols for key synthetic and biological evaluation steps are provided below. These are generalized procedures and may require optimization for specific substrates and targets.

Protocol 1: General Synthesis of a 5-Substituted-1H-indazol-3-amine Derivative

[6][7] This protocol outlines a multi-step synthesis starting from 5-bromo-2-fluorobenzonitrile.

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine

  • Reflux a mixture of 5-bromo-2-fluorobenzonitrile and hydrazine hydrate (80%) for 20 minutes.

  • After cooling, the product precipitates and can be collected by filtration.

Step 2: Suzuki Coupling to Introduce a 5-Aryl Substituent

  • Combine 5-bromo-1H-indazol-3-amine, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., Cs₂CO₃) in a solvent mixture such as 1,4-dioxane/H₂O.

  • Heat the reaction mixture under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).

  • After workup and purification, the 5-aryl-1H-indazol-3-amine is obtained.

Step 3: N-Acylation or N-Alkylation

  • The resulting 5-aryl-1H-indazol-3-amine can be further derivatized at the 3-amino position through standard acylation or alkylation procedures to yield the final target compounds.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

[6][7] This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 3: Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This is a general protocol for a luminescence-based kinase assay.

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the mixture at an appropriate temperature for a set time to allow the kinase to phosphorylate its substrate.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal.

  • Signal Detection: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data, while not directly comparative, allows for the deduction of some general SAR trends for each scaffold.

  • For 6-aminoindazole derivatives, substitutions at the 6-amino position with various aryl and alkyl groups have a significant impact on anticancer activity. The presence and position of substituents on these appended groups can fine-tune potency. [2]* For 5-aminoindazole derivatives, the nature of the substituent at the 5-position is a key determinant of biological activity. The introduction of different aromatic groups via Suzuki coupling allows for the exploration of interactions with different sub-pockets of the target kinase. [6][7] Future research should focus on:

  • Direct Comparative Studies: Synthesizing and evaluating libraries of both 6-methyl-1H-indazol-7-amine and 5-amino-1H-indazole derivatives against the same panel of kinases and cancer cell lines to enable a direct and objective comparison of their potency and selectivity.

  • Kinome-wide Profiling: Performing comprehensive kinase profiling of lead compounds from both series to fully understand their selectivity profiles and identify potential off-target effects.

  • Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target kinases to elucidate the molecular basis for their inhibitory activity and guide further optimization.

Conclusion

Both 6-methyl-1H-indazol-7-amine and 5-amino-1H-indazole represent highly promising scaffolds for the development of novel kinase inhibitors and anticancer agents. The choice between these two regioisomers will depend on the specific therapeutic target and the desired SAR. While derivatives of 6-aminoindazoles have shown remarkable potency in certain contexts, the 5-aminoindazole scaffold also offers a versatile platform for generating potent and selective inhibitors. This guide provides a foundational understanding of these two important chemical series, highlighting the critical role of isomeric substitution in drug discovery and offering a framework for the rational design of the next generation of indazole-based therapeutics.

References

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  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8691. [Link]

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Comparative

Assessing the selectivity of 6-methyl-1H-indazol-7-amine for specific kinase families

This guide provides a technical assessment of 6-methyl-1H-indazol-7-amine (CAS: 221681-91-0) as a privileged scaffold for kinase inhibitor design, focusing on its application in targeting LRRK2 (Leucine-Rich Repeat Kinas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 6-methyl-1H-indazol-7-amine (CAS: 221681-91-0) as a privileged scaffold for kinase inhibitor design, focusing on its application in targeting LRRK2 (Leucine-Rich Repeat Kinase 2) and TTK (Mps1).

Executive Summary

6-methyl-1H-indazol-7-amine is not a standalone therapeutic agent but a high-value hinge-binding fragment (scaffold) used in the design of potent, selective kinase inhibitors.[1] Its structural distinctiveness lies in the 7-amine moiety, which functions as a critical hydrogen bond donor to the kinase hinge region, and the 6-methyl group, which acts as a steric "selectivity filter."

This scaffold is most renowned for its utility in developing inhibitors for LRRK2 (Parkinson's Disease) and TTK (Oncology), where it offers a superior selectivity profile compared to alternative cores like aminopyrimidines or 5-substituted indazoles.

Structural Mechanism of Selectivity[2]

The selectivity of this scaffold is governed by its ability to satisfy specific spatial and electronic requirements within the ATP-binding pocket.

A. The Hinge Binding Motif (The "Anchor")

Unlike standard indazoles that bind via N1/N2, the 7-amine variant creates a unique tridentate or modified bidentate binding mode.

  • Indazole NH (N1): Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu1948 in LRRK2).

  • Indazole N2: Acts as a Hydrogen Bond Acceptor (HBA) to the hinge backbone amide (e.g., Ala1949).

  • 7-Amine (C7-NH2): Provides an auxiliary HBD. In LRRK2, this often interacts with the backbone carbonyl of the residue preceding the hinge or a conserved water molecule, locking the inhibitor in a planar conformation that is entropically favorable for specific kinases but sterically clashing in others.

B. The 6-Methyl "Toggle" (The "Filter")

The 6-methyl group is the primary determinant of selectivity against off-targets.

  • In LRRK2: The active site accommodates the 6-methyl group, which typically points towards the solvent front or a hydrophobic sub-pocket near the gatekeeper (Met1947), depending on the specific decoration at the 3-position.

  • In Off-Targets (e.g., ALK, TRK): The 6-position is often sterically restricted by the gatekeeper residue or the roof of the ATP pocket. The presence of the methyl group creates a steric clash, effectively "filtering out" these promiscuous kinases.

Comparative Profiling: Alternatives & Performance

When selecting a scaffold for LRRK2 or TTK inhibition, the 6-methyl-1H-indazol-7-amine core competes with several established alternatives.

Feature6-Methyl-1H-indazol-7-amine Aminopyrimidine (e.g., MLi-2 Core) 5-Substituted Indazole
Primary Target LRRK2, TTKLRRK2, CDK, JAKALK, TRK, ROS1
Hinge Interaction Strong (2-3 H-bonds)Very Strong (3 H-bonds)Moderate (1-2 H-bonds)
Selectivity Profile High (Steric driven)Moderate (Often requires complex tail)Low (Promiscuous core)
Brain Penetration High (Low TPSA, compact)Moderate (Higher N count)Variable
Metabolic Stability High (Methyl blocks metabolic soft spot)Moderate (Oxidation prone)Variable
Experimental Insight

In Structure-Activity Relationship (SAR) studies, removing the 6-methyl group (yielding 1H-indazol-7-amine) often results in a 5-10 fold loss in selectivity against the kinome panel, particularly against structurally similar kinases like CLK2 and DYRK1A . Moving the methyl to the 5-position typically shifts potency towards Tyrosine Kinases (e.g., FLT3, VEGFR), abolishing LRRK2 specificity.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of inhibitors derived from this scaffold, the following self-validating workflow is recommended.

Phase 1: Biochemical Selectivity (Kinome Profiling)

Method: Competition Binding Assay (e.g., KINOMEscan™). Rationale: Measures thermodynamic affinity (


) rather than just inhibition (

), preventing artifacts from ATP concentration differences.
  • Compound Prep: Dissolve compound to 10 mM in 100% DMSO.

  • Panel Selection: Use a focused panel including LRRK2 (WT & G2019S) , TTK , CLK2 , DYRK1A , and ALK .

  • Screening: Test at a single concentration (e.g., 1 µM).

  • Hit Confirmation: For targets with <35% control remaining, determine

    
     values using an 11-point dose-response curve.
    
Phase 2: Cellular Target Engagement

Method: LRRK2 Ser935 Phosphorylation Assay (Western Blot / ELISA). Rationale: Confirms that biochemical potency translates to cellular inhibition without off-target cytotoxicity.

  • Cell Line: LRRK2-G2019S expressing cells (e.g., PBMCs or transfected HEK293).

  • Treatment: Treat cells with serial dilutions (1 nM - 10 µM) for 1-2 hours.

  • Lysis: Lyse in buffer containing phosphatase inhibitors (Calyculin A).

  • Detection: Immunoblot for pSer935-LRRK2 (inhibition marker) vs. Total LRRK2 .

  • Normalization: Calculate

    
     relative to DMSO control.
    
Phase 3: Residence Time (Surface Plasmon Resonance)

Rationale: High selectivity often correlates with long residence time (slow


).
  • Sensor Chip: Immobilize biotinylated LRRK2 kinase domain on a Streptavidin chip.

  • Injection: Inject compound series at 5 concentrations.

  • Analysis: Fit sensorgrams to a 1:1 binding model to extract

    
     and 
    
    
    
    .
    • Target:

      
       minutes indicates a high-quality "residence time" driven inhibitor.
      

Visualizations

A. LRRK2 Signaling & Inhibition Pathway

This diagram illustrates the downstream effects of LRRK2 inhibition by the indazole scaffold.

LRRK2_Pathway LRRK2 LRRK2 (G2019S) Rab10 Rab10 (Inactive) LRRK2->Rab10 Phosphorylates pRab10 pRab10 (Thr73) LRRK2->pRab10 Generates Inhibitor 6-Me-Indazole-7-amine Scaffold Inhibitor Inhibitor->LRRK2 Inhibits Inhibitor->pRab10 Reduces Levels Lysosome Lysosomal Homeostasis Inhibitor->Lysosome Restores Function JIP4 JIP4 Recruitment pRab10->JIP4 Recruits JIP4->Lysosome Disrupts Transport Toxicity Lung/Kidney Pathology (Off-Target Effect)

Caption: Mechanism of Action for LRRK2 inhibition. The scaffold blocks the phosphorylation of Rab10, restoring lysosomal homeostasis.

B. Selectivity Assessment Workflow

A logical flow for validating the scaffold's performance.

Selectivity_Workflow Start Compound Synthesis (6-Me-Indazole Core) Biochem Biochemical Screen (KINOMEscan @ 1µM) Start->Biochem Hit_Check Selectivity Score (S(35) < 0.05?) Biochem->Hit_Check Kd_Det Determine Kd (Active Targets) Hit_Check->Kd_Det Yes Refine Refine R-Groups Hit_Check->Refine No (Promiscuous) Off_Target Off-Target Panel (TTK, CLK2, ALK) Kd_Det->Off_Target Cell_Assay Cellular Assay (pSer935 LRRK2) Lead Valid Selective Lead Cell_Assay->Lead Off_Target->Cell_Assay Clean Profile Off_Target->Refine Toxic Off-Targets Refine->Start

Caption: Iterative workflow for assessing kinase selectivity, filtering from biochemical screening to cellular validation.

References

  • Estrada, A. A., et al. (2014). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry. Link

  • Chan, B. K., et al. (2013). "Discovery of GNE-7915, a Potent, Selective, and Brain-Penetrant LRRK2 Inhibitor." ACS Medicinal Chemistry Letters. Link

  • Reiter, K. H., et al. (2013). "Kinase Inhibitor Selectivity Profiling Using the KINOMEscan™ Technology." Methods in Molecular Biology. Link

  • PubChem. (n.d.).[2] "6-Methyl-1H-indazol-7-amine Compound Summary." National Center for Biotechnology Information. Link

Sources

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